molecular formula C6H7BrN2 B1280533 2-Bromo-6-methylpyridin-4-amine CAS No. 79055-59-7

2-Bromo-6-methylpyridin-4-amine

Cat. No.: B1280533
CAS No.: 79055-59-7
M. Wt: 187.04 g/mol
InChI Key: GKNGDJAGDPAQHO-UHFFFAOYSA-N
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Description

2-Bromo-6-methylpyridin-4-amine is a useful research compound. Its molecular formula is C6H7BrN2 and its molecular weight is 187.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-6-methylpyridin-4-amine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7BrN2/c1-4-2-5(8)3-6(7)9-4/h2-3H,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNGDJAGDPAQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505455
Record name 2-Bromo-6-methylpyridin-4-amine
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Molecular Weight

187.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

79055-59-7
Record name 2-Bromo-6-methyl-4-pyridinamine
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Record name 2-Bromo-6-methylpyridin-4-amine
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Record name 4-Amino-2-bromo-6-methylpyridine
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-6-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Bromo-6-methylpyridin-4-amine, a key building block in the development of novel pharmaceuticals and agrochemicals. Due to the limited availability of a single, unified public source for a complete synthesis and characterization protocol, this document combines established synthetic methodologies for analogous compounds with available physical and spectroscopic data to offer a robust resource for professionals in the field.

Compound Overview

This compound (CAS No. 79055-59-7) is a substituted pyridine derivative with significant potential in medicinal chemistry and materials science. Its unique arrangement of a bromine atom, an amine group, and a methyl group on the pyridine ring provides a versatile scaffold for a variety of chemical transformations, particularly in the construction of complex molecular architectures through cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 79055-59-7[1]
Molecular Formula C₆H₇BrN₂[1]
Molecular Weight 187.04 g/mol [1]
Appearance Off-white to pale yellow solid[1]

Proposed Synthesis

Synthesis_of_this compound Proposed Synthesis of this compound cluster_start Starting Material cluster_reaction1 Diazotization cluster_reaction2 Sandmeyer Reaction 2,4-Diamino-6-methylpyridine 2,4-Diamino-6-methylpyridine Diazonium Salt Intermediate Diazonium Salt Intermediate 2,4-Diamino-6-methylpyridine->Diazonium Salt Intermediate 1. NaNO₂, HBr 2. 0-5 °C This compound This compound Diazonium Salt Intermediate->this compound CuBr

Caption: Proposed synthesis of this compound.

Experimental Protocol (Proposed)

This proposed protocol is adapted from established procedures for Sandmeyer reactions on substituted aminopyridines.

Materials and Reagents:

  • 2,4-Diamino-6-methylpyridine

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2,4-diamino-6-methylpyridine (1.0 eq) in 48% hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in hydrobromic acid.

    • Slowly add the cold diazonium salt solution to the CuBr solution, maintaining the temperature below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Once the reaction is complete, carefully neutralize the mixture with a cold aqueous solution of sodium hydroxide to a pH of 8-9.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

Characterization

Due to the absence of a complete set of publicly available experimental spectra for this compound, this section provides predicted data and data from structurally similar compounds for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
Pyridine-H (position 3)6.5 - 6.7s
Pyridine-H (position 5)6.3 - 6.5s
-NH₂4.5 - 5.5br s
-CH₃2.3 - 2.5s

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-Br (C2)140 - 145
C-NH₂ (C4)155 - 160
C-CH₃ (C6)150 - 155
C-H (C3)110 - 115
C-H (C5)105 - 110
-CH₃20 - 25
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the amine and aromatic functionalities.

Table 4: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium
C-H Stretch (aromatic)3000 - 3100Medium-Weak
C-H Stretch (methyl)2850 - 3000Medium-Weak
C=C, C=N Stretch (pyridine ring)1550 - 1650Strong-Medium
N-H Bend (amine)1500 - 1600Medium
C-Br Stretch500 - 600Medium-Strong
Mass Spectrometry (MS)

The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound. A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be expected for the molecular ion and any bromine-containing fragments.

Table 5: Expected Mass Spectrometry Data for this compound

m/z ValueInterpretation
187/189[M]⁺˙ (Molecular ion peak with bromine isotopic pattern)
108[M - Br]⁺
172/174[M - CH₃]⁺

Experimental Workflow and Logic

The overall process for the synthesis and characterization of this compound can be visualized as a logical workflow.

Experimental_Workflow General Experimental Workflow cluster_synthesis Synthesis cluster_characterization Characterization Starting_Material 2,4-Diamino-6-methylpyridine Reaction Diazotization & Sandmeyer Reaction Starting_Material->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification NMR ¹H and ¹³C NMR Purification->NMR IR Infrared Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS

Caption: General workflow for synthesis and characterization.

Conclusion

This compound is a valuable synthetic intermediate. While a standardized, publicly available protocol for its synthesis is not readily found, a reliable synthetic route can be proposed based on the well-established Sandmeyer reaction. The characterization of the final product should be confirmed through a combination of spectroscopic techniques, including NMR, IR, and mass spectrometry, with the expected data provided in this guide serving as a reference. This document aims to provide researchers and drug development professionals with a solid foundation for the synthesis and understanding of this important chemical entity.

References

Spectral Data of 2-Bromo-6-methylpyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Bromo-6-methylpyridin-4-amine is a substituted pyridine derivative with potential applications in pharmaceutical and materials science research. Its structural features, including a bromine atom, a methyl group, and an amino group on the pyridine ring, make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the predicted spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring such data are also presented to aid researchers in their analytical endeavors.

Predicted Spectral Data

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on established spectroscopic principles and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~6.5 - 6.7Singlet (s)N/A
H-5~6.3 - 6.5Singlet (s)N/A
-NH₂~4.5 - 5.5Broad Singlet (br s)N/A
-CH₃~2.3 - 2.5Singlet (s)N/A

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~148 - 152
C-4~155 - 158
C-6~157 - 160
C-3~108 - 112
C-5~105 - 109
-CH₃~22 - 25
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted FT-IR Data (Solid State, KBr Pellet):

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium - StrongN-H stretching (asymmetric and symmetric)
3100 - 3000MediumAromatic C-H stretching
2980 - 2850MediumAliphatic C-H stretching (-CH₃)
1620 - 1580StrongC=C and C=N stretching (pyridine ring)
1500 - 1400Medium - StrongN-H bending
1100 - 1000MediumC-Br stretching
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization, EI):

m/zPredicted Relative Intensity (%)Assignment
187/189High[M]⁺ (Molecular ion with ⁷⁹Br/⁸¹Br isotopes)
172/174Medium[M-CH₃]⁺
108Medium[M-Br]⁺

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials & Equipment:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (e.g., 400 or 500 MHz)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

    • Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

    • Integrate the peaks in the ¹H spectrum to determine relative proton ratios.

FT-IR Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials & Equipment:

  • This compound sample

  • Potassium bromide (KBr), IR grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet):

    • Place a small amount of KBr powder in an agate mortar.

    • Add a very small amount (1-2% by weight) of the sample.

    • Grind the mixture thoroughly until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (GC-MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials & Equipment:

  • This compound sample

  • Volatile solvent (e.g., dichloromethane, methanol)

  • Autosampler vial with cap

  • Gas Chromatograph-Mass Spectrometer (GC-MS) system

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a suitable volatile solvent.

  • GC Method:

    • Set the GC oven temperature program (e.g., start at 50°C, ramp to 280°C).

    • Use helium as the carrier gas at a constant flow rate.

  • MS Method:

    • Set the ionization mode to Electron Ionization (EI) at 70 eV.

    • Set the mass scan range (e.g., m/z 40-300).

  • Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Processing:

    • Analyze the total ion chromatogram (TIC) to identify the peak corresponding to the compound.

    • Extract the mass spectrum for that peak.

    • Identify the molecular ion peak and major fragment ions. Note the characteristic isotopic pattern for bromine (M⁺ and M+2 peaks in an approximate 1:1 ratio).

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the predicted data and the molecular structure.

Spectroscopic_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS Mass Spectrometry (GC-MS) Sample->MS Structure Structural Elucidation (Connectivity, Functional Groups) NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure Confirmation Molecular Weight Confirmation MS->Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

Spectral_Data_Structure_Relationship cluster_structure Molecular Structure cluster_data Predicted Spectral Data Mol This compound C₆H₇BrN₂ -CH₃ Pyridine Ring -NH₂ -Br NMR ¹H & ¹³C NMR Aromatic Protons Methyl Protons Amine Protons Pyridine Carbons Methyl Carbon Mol->NMR correlates to IR IR Spectroscopy N-H stretch C-H stretch C=C/C=N stretch C-Br stretch Mol->IR correlates to MS Mass Spectrometry [M]⁺ (187/189) [M-CH₃]⁺ [M-Br]⁺ Mol->MS correlates to

Caption: Relationship between the molecular structure and predicted spectral data.

An In-depth Technical Guide to 2-bromo-6-methylpyridin-4-amine (CAS Number: 79055-59-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-bromo-6-methylpyridin-4-amine, identified by the CAS number 79055-59-7, is a substituted pyridine derivative that has garnered significant interest in the fields of medicinal chemistry and agrochemical research.[1][2] Its structural arrangement, featuring a pyridine core with bromine, methyl, and amine functional groups, renders it a versatile synthetic intermediate for the development of a wide array of biologically active molecules.[1][2] This technical guide provides a comprehensive overview of the properties, structure, and synthetic utility of this compound, with a particular focus on its application in the synthesis of kinase inhibitors for therapeutic intervention.

Chemical and Physical Properties

This compound is an off-white to pale yellow solid.[2] A summary of its key chemical and physical properties is presented in the table below. While experimental data for some properties are limited, predicted values based on computational models are included to provide a more complete profile.

PropertyValueReference
CAS Number 79055-59-7[2]
Molecular Formula C₆H₇BrN₂[2]
Molecular Weight 187.04 g/mol [2]
Appearance Off-white to pale yellow solid[2]
Melting Point 179 °C
pKa (Predicted) 5.55 ± 0.50[3]
Purity ≥ 95% (HPLC)[2]

Structure

The chemical structure of this compound consists of a central pyridine ring. A bromine atom is substituted at the 2-position, a methyl group at the 6-position, and an amine group at the 4-position. The presence of these functional groups provides multiple reactive sites for further chemical modifications, making it a valuable building block in organic synthesis.[1][2]

Synthesis and Reactivity

The reactivity of this compound is characterized by the bromine atom, which can readily participate in various cross-coupling reactions, and the amino group, which can be a site for acylation, alkylation, or other modifications. This dual reactivity makes it a key intermediate in the synthesis of more complex molecules, including pharmaceutical agents.[1][2]

Applications in Drug Discovery and Development

The primary application of this compound in drug discovery lies in its use as a scaffold for the synthesis of kinase inhibitors.[1][4] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[4] Derivatives of this compound and its isomers have been investigated as inhibitors of several important kinases.

Inhibition of p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a key regulator of inflammatory responses.[4] Dysregulation of the p38 MAP kinase signaling pathway is associated with various inflammatory diseases. Derivatives of aminobromopyridines have been utilized in the synthesis of potent p38 MAP kinase inhibitors.[4]

p38_MAP_Kinase_Pathway p38 MAP Kinase Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Cytokines, Stress) Cell_Surface_Receptor Cell Surface Receptor Extracellular_Signal->Cell_Surface_Receptor MAPKKK MAPKKK (e.g., TAK1, MEKKs) Cell_Surface_Receptor->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK p38_MAPK p38 MAP Kinase MAPKK->p38_MAPK Downstream_Targets Downstream Targets (e.g., Transcription Factors, Kinases) p38_MAPK->Downstream_Targets Inflammatory_Response Inflammatory Response Downstream_Targets->Inflammatory_Response Inhibitor Inhibitor (Derived from this compound isomer) Inhibitor->p38_MAPK

Caption: p38 MAP Kinase Signaling Pathway and Point of Inhibition.

Inhibition of Polo-like Kinase 4 (PLK4)

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, a critical process for proper cell division.[1] Overexpression of PLK4 is observed in many cancers, leading to chromosomal instability and tumor progression.[1] Consequently, PLK4 has emerged as a promising target for cancer therapy. Isomers of this compound serve as key intermediates in the synthesis of PLK4 inhibitors.[1]

PLK4_Signaling_Pathway PLK4 Signaling in Centriole Duplication cluster_inhibition PLK4 PLK4 Kinase STIL STIL PLK4->STIL Phosphorylates & Activates Inhibition_of_Duplication Inhibition of Centriole Duplication Centriole_Duplication Centriole Duplication STIL->Centriole_Duplication CEP152 CEP152 CEP152->PLK4 Recruits Cell_Cycle_Progression Normal Cell Cycle Progression Centriole_Duplication->Cell_Cycle_Progression Inhibitor PLK4 Inhibitor (Derived from this compound isomer) Inhibitor->PLK4 Apoptosis Apoptosis Inhibition_of_Duplication->Apoptosis

Caption: PLK4 Signaling Pathway and Point of Inhibition.

Experimental Protocols

The following is a detailed experimental protocol for a reaction where this compound is used as a key starting material for the synthesis of 2,4-dibromo-6-methylpyridine.[5]

Synthesis of 2,4-dibromo-6-methylpyridine

Materials:

  • This compound (1.0 g, 5.4 mmol)[5]

  • Bromine (2.57 g, 16.2 mmol)[5]

  • 40% Hydrobromic acid (HBr) in water (1.0 mL)[5]

  • Sodium nitrite (1.86 g, 27.0 mmol)[5]

  • Water[5]

  • Saturated sodium bicarbonate aqueous solution[5]

  • Ethyl acetate (EtOAc)[5]

  • Saturated sodium thiosulfate aqueous solution[5]

  • Sodium sulfate[5]

  • Silica Gel[5]

  • Hexane[5]

Procedure:

  • Cool a solution of this compound (1.0 g, 5.4 mmol) in 40% aqueous HBr (1.0 mL) to -10 °C.[5]

  • Slowly add bromine (2.57 g, 16.2 mmol) to the cooled solution.[5]

  • Prepare a solution of sodium nitrite (1.86 g, 27.0 mmol) in water (3.0 mL) and add it to the reaction mixture.[5]

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.[5]

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[5]

  • Extract the mixture with ethyl acetate (2 x 40 mL).[5]

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate (2 x 40 mL) and then with water (2 x 40 mL).[5]

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by silica gel column chromatography using a gradient of 0 to 100% ethyl acetate in hexane to yield 2,4-dibromo-6-methylpyridine.[5]

Synthesis_Workflow Synthesis Workflow of 2,4-dibromo-6-methylpyridine Start Start: This compound in 40% HBr Step1 Cool to -10°C Start->Step1 Step2 Add Bromine Step1->Step2 Step3 Add Sodium Nitrite Solution Step2->Step3 Step4 Warm to RT & Stir for 3h Step3->Step4 Step5 Quench with NaHCO₃ Step4->Step5 Step6 Extract with Ethyl Acetate Step5->Step6 Step7 Wash with Na₂S₂O₃ and Water Step6->Step7 Step8 Dry and Concentrate Step7->Step8 Step9 Purify by Column Chromatography Step8->Step9 End End Product: 2,4-dibromo-6-methylpyridine Step9->End

Caption: Experimental Workflow for the Synthesis of 2,4-dibromo-6-methylpyridine.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the development of novel therapeutic agents. Its utility as a precursor for kinase inhibitors targeting critical signaling pathways in cancer and inflammatory diseases underscores its importance in modern drug discovery. The information and protocols provided in this technical guide offer a solid foundation for researchers and drug development professionals working with this compound.

References

Synthesis of 2-Bromo-6-methylpyridin-4-amine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the synthetic pathways for obtaining 2-Bromo-6-methylpyridin-4-amine, a valuable building block in pharmaceutical and agrochemical research.[1] The methodologies detailed herein are curated for researchers, scientists, and drug development professionals, offering a practical framework for the synthesis of this key intermediate.

Introduction to Synthetic Strategies

The synthesis of this compound can be approached through a multi-step pathway commencing from readily available starting materials. A robust and logical synthetic route begins with 2-amino-6-methylpyridine, proceeding through bromination, nitration, and subsequent reduction. This approach allows for the regioselective introduction of the required functional groups onto the pyridine core.

An alternative, though less direct, pathway could involve the functionalization of a pre-brominated and methylated pyridine scaffold. However, the former route generally offers better control over isomer formation and is often more amenable to scale-up. This guide will focus on the more established multi-step synthesis from 2-amino-6-methylpyridine.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-6-methylpyridine via Sandmeyer-type Reaction

This procedure outlines the diazotization of 2-amino-6-methylpyridine followed by bromination.

Materials:

  • 2-Amino-6-methylpyridine

  • 48% Hydrobromic acid (HBr)

  • Bromine (Br₂)

  • Sodium nitrite (NaNO₂)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve 31 g (286.6 mmol) of 2-amino-6-methylpyridine in 170 mL of 48% HBr at room temperature.

  • Cool the mixture to approximately -10 °C using a freezing mixture.

  • Slowly add 40 mL of Br₂ dropwise over 40 minutes while maintaining the temperature and stirring. Continue stirring at -5 °C for an additional 1.5 hours.[2]

  • Prepare a solution of 55 g (779.2 mmol) of NaNO₂ in 70 mL of water. Add this solution dropwise to the reaction mixture at -10 °C and stir for another 1.5 hours.[2]

  • Prepare a cooled solution of 200 g (5 mol) of NaOH in 200 mL of water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 0 °C.[2]

  • Allow the reaction to slowly warm to room temperature.

  • Extract the product with diethyl ether (8 x 25 mL).[2]

  • Combine the organic fractions, dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield 2-bromo-6-methylpyridine as a brown oil.[2]

Step 2: Synthesis of 2-Bromo-6-methyl-4-nitropyridine via Nitration

This protocol describes the nitration of 2-bromo-6-methylpyridine. The procedure is adapted from the nitration of similar bromo-substituted heterocyclic compounds.

Materials:

  • 2-Bromo-6-methylpyridine

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Dichloromethane (CH₂Cl₂)

  • 10% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the 2-bromo-6-methylpyridine obtained from Step 1 in concentrated sulfuric acid, maintaining the temperature at or below 0 °C with an ice-salt bath.

  • In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, and cool it to 0 °C.

  • Add the cold nitrating mixture dropwise to the solution of 2-bromo-6-methylpyridine, ensuring the temperature is maintained at or below 0 °C.

  • Stir the reaction mixture at 0 °C until the reaction is complete (monitor by TLC).

  • Carefully pour the reaction mixture onto crushed ice and allow it to melt.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with a 10% sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-6-methyl-4-nitropyridine.

Step 3: Synthesis of this compound via Reduction

This protocol details the reduction of the nitro group of 2-bromo-6-methyl-4-nitropyridine to an amine. This is a general procedure for nitro group reduction and may require optimization.

Materials:

  • 2-Bromo-6-methyl-4-nitropyridine

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-bromo-6-methyl-4-nitropyridine in ethanol or a similar suitable solvent.

  • Add an excess of tin(II) chloride dihydrate to the solution.

  • Carefully add concentrated hydrochloric acid and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and neutralize it with a concentrated sodium hydroxide solution.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the product by column chromatography or recrystallization as needed.

Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis.

Table 1: Synthesis of 2-Bromo-6-methylpyridine

Starting MaterialReagentsTemperature (°C)Reaction Time (h)Yield (%)
2-Amino-6-methylpyridineHBr, Br₂, NaNO₂, NaOH-10 to RT~4~95[2]

Table 2: Synthesis of 2-Bromo-6-methyl-4-nitropyridine (Adapted Protocol)

Starting MaterialReagentsTemperature (°C)Reaction Time (h)Yield (%)
2-Bromo-6-methylpyridineH₂SO₄, HNO₃≤ 01-3 (estimated)70-85 (estimated)

Table 3: Synthesis of this compound (General Protocol)

Starting MaterialReagentsTemperature (°C)Reaction Time (h)Yield (%)
2-Bromo-6-methyl-4-nitropyridineSnCl₂·2H₂O, HClReflux2-6 (estimated)80-95 (estimated)

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound.

Synthesis_Step1 cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup & Purification start 2-Amino-6-methylpyridine dissolve Dissolve in 48% HBr start->dissolve cool1 Cool to -10 °C dissolve->cool1 add_br2 Add Br2 dropwise cool1->add_br2 stir1 Stir at -5 °C add_br2->stir1 add_nano2 Add NaNO2 solution stir1->add_nano2 stir2 Stir at -10 °C add_nano2->stir2 add_naoh Add NaOH solution stir2->add_naoh warm Warm to RT add_naoh->warm extract Extract with Diethyl Ether warm->extract dry Dry over MgSO4 extract->dry evaporate Evaporate Solvent dry->evaporate product1 2-Bromo-6-methylpyridine evaporate->product1 Synthesis_Step2 cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup & Purification start 2-Bromo-6-methylpyridine dissolve Dissolve in H2SO4 start->dissolve cool Cool to 0 °C dissolve->cool add_nitrating_mix Add cold H2SO4/HNO3 cool->add_nitrating_mix stir Stir at 0 °C add_nitrating_mix->stir quench Pour onto ice stir->quench extract Extract with CH2Cl2 quench->extract wash Wash with NaHCO3 soln. extract->wash dry Dry over Na2SO4 wash->dry evaporate Evaporate Solvent dry->evaporate product2 2-Bromo-6-methyl-4-nitropyridine evaporate->product2 Synthesis_Step3 cluster_start Starting Material cluster_reaction Reaction Steps cluster_workup Workup & Purification start 2-Bromo-6-methyl-4-nitropyridine dissolve Dissolve in Solvent start->dissolve add_sncl2 Add SnCl2.2H2O dissolve->add_sncl2 add_hcl Add conc. HCl add_sncl2->add_hcl reflux Heat to Reflux add_hcl->reflux cool Cool to RT reflux->cool neutralize Neutralize with NaOH cool->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry over Na2SO4 extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify (Chromatography/Recrystallization) evaporate->purify product3 This compound purify->product3

References

Technical Guide to the Safe Handling of 2-Bromo-6-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical safety and proper handling procedures for 2-Bromo-6-methylpyridin-4-amine (CAS No: 79055-59-7). This compound is a valuable building block in pharmaceutical and agrochemical research and development, primarily utilized as an intermediate in the synthesis of complex organic molecules.[1] Given its hazardous properties, a thorough understanding of its safety profile and handling requirements is essential for all personnel working with this chemical. This document outlines the known hazards, recommended personal protective equipment (PPE), storage and disposal protocols, and emergency procedures. Furthermore, it provides representative experimental protocols for common synthetic transformations involving this compound.

Chemical and Physical Properties

This compound is an off-white to pale yellow solid.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 79055-59-7[2]
Molecular Formula C₆H₇BrN₂[2]
Molecular Weight 187.04 g/mol [2]
Appearance Off-white to pale yellow solid[2]
Purity ≥ 95% (HPLC)[2]
Storage Temperature 0-8 °C[2]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The GHS classification and associated precautionary statements are summarized below.

GHS Classification

Signal Word: Warning[3]

Pictograms:

  • alt text

Hazard Statements: [3][4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [3][4]

  • Prevention:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • Response:

    • P301+P317: IF SWALLOWED: Get medical help.

    • P302+P352: IF ON SKIN: Wash with plenty of water.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • P317: Get medical help.

    • P319: Get medical help if you feel unwell.

    • P330: Rinse mouth.

    • P332+P317: If skin irritation occurs: Get medical help.

    • P362+P364: Take off contaminated clothing and wash it before reuse.

  • Storage:

    • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

    • P405: Store locked up.

  • Disposal:

    • P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.

Toxicological Data

Safe Handling and Storage

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling this compound. The following table outlines the recommended PPE.

Table 2: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecification
Eye and Face Protection Safety Glasses with Side Shields or GogglesConforming to EN166 (EU) or NIOSH (US) standards is required. A face shield should be used in addition to goggles when there is a significant risk of splashing.[5]
Skin Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Gloves must be inspected for tears or holes before each use.[5]
Laboratory CoatA fully buttoned lab coat with tight-fitting cuffs should be worn. For larger quantities or when splashing is likely, a chemical-resistant apron or coveralls should be considered.[5]
Respiratory Protection NIOSH-Approved RespiratorA respirator is required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable. A respirator with a particulate filter is recommended.[5]
Handling Procedures
  • All handling of this compound solid and its solutions should be conducted in a well-ventilated chemical fume hood.[5]

  • Avoid the formation of dust and aerosols.

  • Use non-sparking tools.

  • Ensure an eyewash station and safety shower are readily accessible.[5]

  • Wash hands thoroughly after handling, even if gloves were worn.[5]

Storage
  • Store in a tightly closed container in a dry and well-ventilated place.[3]

  • Recommended storage temperature is between 0-8 °C.[2]

  • Store locked up.[3]

  • Incompatible materials include strong oxidizing agents.

Emergency Procedures

First-Aid Measures
  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[6]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[6]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards Arising from the Chemical: During a fire, irritating and highly toxic gases, including nitrogen oxides, carbon oxides, and hydrogen bromide, may be generated by thermal decomposition or combustion.

  • Advice for Firefighters: Wear a NIOSH-approved self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment (PPE) as described in Section 3.1. Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Carefully sweep up the solid material, avoiding dust generation. Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for proper disposal.

Experimental Protocols

This compound is a versatile intermediate in cross-coupling reactions. The following are representative protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Note: These are general protocols and may require optimization for specific substrates and scales.

Representative Suzuki-Miyaura Coupling Protocol

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)[7]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[7]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[7]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.[7]

  • Seal the flask and evacuate and backfill with an inert gas three times.[7]

  • Add the degassed solvent system via syringe.[7]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Buchwald-Hartwig Amination Protocol

This protocol outlines a general procedure for the palladium-catalyzed amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-5 mol%)[8]

  • Phosphine ligand (e.g., XPhos, BINAP; 1.5-10 mol%)[8]

  • Base (e.g., NaOtBu, K₃PO₄; 1.4-2.0 equiv)[8]

  • Anhydrous solvent (e.g., toluene, dioxane)[8]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor, the phosphine ligand, and the base.[8]

  • Seal the flask and evacuate and backfill with an inert gas three times.[8]

  • Add the anhydrous solvent via syringe and stir for 10-15 minutes to allow for catalyst pre-formation.[8]

  • Add this compound and the amine to the reaction mixture.[8]

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[8]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Visualized Workflows

The following diagrams illustrate key logical workflows for the safe handling and use of this compound.

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling RiskAssessment Conduct Risk Assessment PPE_Selection Select Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) RiskAssessment->PPE_Selection FumeHood Ensure Fume Hood is Operational PPE_Selection->FumeHood Emergency_Prep Verify Eyewash/Shower Accessibility FumeHood->Emergency_Prep Weighing Weigh Solid in Fume Hood Emergency_Prep->Weighing Dissolving Dissolve in Solvent Weighing->Dissolving Reaction Perform Reaction under Inert Atmosphere Dissolving->Reaction Decontamination Decontaminate Glassware and Surfaces Reaction->Decontamination Waste_Disposal Dispose of Waste in Labeled Containers Decontamination->Waste_Disposal PPE_Removal Properly Remove and Dispose of PPE Waste_Disposal->PPE_Removal Hand_Washing Wash Hands Thoroughly PPE_Removal->Hand_Washing SuzukiCouplingWorkflow Experimental Workflow for Suzuki-Miyaura Coupling Start Start Setup Reaction Setup: - Add this compound,  Arylboronic Acid, Base, Catalyst  to Schlenk Flask Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Setup->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat Reaction Mixture (80-110 °C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup: - Cool, Dilute, Wash Monitor->Workup Purify Purification: - Dry, Concentrate, Column Chromatography Workup->Purify End End Purify->End

References

Navigating the Solubility Landscape of 2-Bromo-6-methylpyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-6-methylpyridin-4-amine is a key building block in the synthesis of innovative pharmaceutical compounds. Its utility in drug discovery and development is intrinsically linked to its physicochemical properties, among which solubility is a critical parameter. Solubility dictates the ease of handling, reaction kinetics, purification strategies, and ultimately, the bioavailability of active pharmaceutical ingredients (APIs). This technical guide addresses the current knowledge gap regarding the solubility of this compound in organic solvents. In the absence of publicly available quantitative data, this document provides a comprehensive, generalized experimental protocol for determining solubility via the isothermal equilibrium method. Furthermore, it outlines the significance of such data for researchers and drug development professionals and presents a framework for the systematic presentation of solubility data.

Introduction

This compound, a substituted pyridine derivative, serves as a vital intermediate in the synthesis of a variety of biologically active molecules.[1] Its structural features, including the bromine atom and the amine group, make it a versatile precursor for creating compounds with potential therapeutic applications, such as anti-inflammatory and anti-cancer drugs.[1] However, the effective and efficient use of this compound in synthetic chemistry and pharmaceutical formulation is highly dependent on a thorough understanding of its solubility profile in various organic solvents.

The solubility of a compound is a fundamental physical property that influences every stage of drug development, from initial synthesis to final dosage form.[2][3] Poor solubility can lead to challenges in achieving desired concentrations for reactions, complications in purification processes like crystallization, and can negatively impact the bioavailability of the final drug product.[3][4] Therefore, access to reliable and comprehensive solubility data is paramount for chemists and pharmaceutical scientists.

A review of existing literature reveals a significant lack of quantitative solubility data for this compound in common organic solvents. This guide aims to bridge this gap by providing a detailed methodology for researchers to generate this crucial data in a systematic and reproducible manner.

Importance of Solubility Data in Research and Drug Development

The determination of a compound's solubility in a range of organic solvents is a critical early-stage activity in the drug development pipeline. The resulting data informs several key decisions:

  • Reaction Condition Optimization: Knowledge of solubility allows for the selection of appropriate solvents to ensure that reactants are in the solution phase, which is often necessary for efficient reaction kinetics.

  • Purification Strategy: Crystallization, a common method for purifying solid compounds, is highly dependent on the solubility of the compound in different solvents and at various temperatures. Solubility data is essential for selecting suitable solvent systems for crystallization and for maximizing yield and purity.

  • Formulation Development: For a drug to be effective, it must be in a soluble form at the site of absorption.[2][3] Understanding the solubility of an API in various solvents, including those that are pharmaceutically acceptable, is a foundational step in designing effective drug delivery systems.[2]

  • Analytical Method Development: The development of analytical techniques such as High-Performance Liquid Chromatography (HPLC) for the quantification of a compound requires the selection of a solvent in which the compound is readily soluble.

Given the importance of this data, the following sections provide a robust protocol for its experimental determination.

Experimental Protocol: Isothermal Equilibrium Method for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method, often referred to as the isothermal equilibrium or shake-flask method, is a standard and reliable approach for generating accurate solubility data.[5][6][7]

Objective

To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.)

  • Analytical balance

  • Vials with screw caps

  • Temperature-controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • Analytical instrument for concentration measurement (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure
  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that saturation has been reached.

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Securely seal the vials and place them in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached. The exact time to reach equilibrium should be determined empirically for the specific compound-solvent system.

  • Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

  • Sample Analysis: Determine the concentration of this compound in the filtered solution using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations in the same solvent.

  • Calculation of Solubility: Calculate the concentration of the saturated solution, taking into account any dilutions made during the analysis. Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the experimental determination of solubility.

G A Preparation: Add excess solid to vial B Solvent Addition: Add known volume of solvent A->B C Equilibration: Agitate at constant temperature (24-48h) B->C D Settling: Allow undissolved solid to settle C->D E Sampling & Filtration: Withdraw and filter supernatant D->E F Analysis: Determine concentration (e.g., HPLC) E->F G Calculation: Determine solubility (g/100mL, mol/L) F->G

Figure 1: Isothermal Equilibrium Solubility Determination Workflow.

Data Presentation

As no quantitative solubility data for this compound is currently available in the public domain, the following table is presented as an illustrative example of how such data should be structured for clarity and comparative analysis. Researchers who generate this data are encouraged to present it in a similar format.

Table 1: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C

Organic SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Methanol25Data Point 1Data Point 1
Ethanol25Data Point 2Data Point 2
Isopropanol25Data Point 3Data Point 3
Acetone25Data Point 4Data Point 4
Ethyl Acetate25Data Point 5Data Point 5
Acetonitrile25Data Point 6Data Point 6
Dichloromethane25Data Point 7Data Point 7
Toluene25Data Point 8Data Point 8
Tetrahydrofuran (THF)25Data Point 9Data Point 9
N,N-Dimethylformamide (DMF)25Data Point 10Data Point 10

Note: The data in this table is for illustrative purposes only and does not represent actual experimental values.

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective utilization in research and drug development. While quantitative data is not yet publicly available, this technical guide provides a detailed and robust experimental protocol for its determination using the isothermal equilibrium method. The systematic generation and dissemination of such data will be of significant value to the scientific community, enabling more efficient synthesis, purification, and formulation of novel pharmaceutical compounds derived from this important building block. It is hoped that this guide will serve as a valuable resource for researchers and encourage the publication of this much-needed data.

References

An In-depth Technical Guide to the Physical Properties of 4-amino-2-bromo-6-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of the chemical compound 4-amino-2-bromo-6-methylpyridine. Due to a lack of extensive published experimental data for this specific isomer, this document also includes data for related isomers to provide a comparative context. Furthermore, it outlines standardized experimental protocols for the determination of key physical characteristics, offering a framework for empirical validation.

Chemical Identity and Structure

IUPAC Name: 4-amino-2-bromo-6-methylpyridine Molecular Formula: C₆H₇BrN₂[1] Molecular Weight: 187.04 g/mol [1] CAS Number: 524718-27-2[1]

The molecular structure of 4-amino-2-bromo-6-methylpyridine consists of a pyridine ring substituted with an amino group at position 4, a bromine atom at position 2, and a methyl group at position 6.

Tabulated Physical Properties

Quantitative data for 4-amino-2-bromo-6-methylpyridine is limited. The following tables summarize available computed data and provide experimental data for related isomers for comparative purposes.

Table 1: Computed Physical Properties for 4-amino-2-bromo-6-methylpyridine
PropertyValueSource
XLogP31.6PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count0PubChem[1]
Topological Polar Surface Area38.9 ŲPubChem[1]
Table 2: Experimental Physical Properties of Related Isomers
CompoundMelting Point (°C)Boiling Point (°C)Reference
2-amino-5-bromo-6-methylpyridine82-83234.3 at 760 mmHgGuidechem[2]
6-amino-3-bromo-2-methylpyridine76.5-85.5-Thermo Fisher Scientific[3]
2-amino-6-methylpyridine40-44208-209ChemicalBook[4]

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physical properties of pyridine derivatives.

Melting Point Determination

The melting point of a solid crystalline substance is a key indicator of its purity.

Apparatus:

  • Capillary melting point apparatus

  • Sealed capillary tubes

  • Thermometer

  • Mortar and pestle

Procedure:

  • A small, dry sample of the compound is finely powdered.

  • The powdered sample is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady rate of 1-2 °C per minute.

  • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Logical Workflow for Melting Point Determination

A Sample Preparation (Dry and Powder) B Pack Capillary Tube A->B C Place in Apparatus B->C D Heat at 1-2 °C/min C->D E Record Melting Range D->E

Caption: Workflow for determining the melting point of a solid compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound.

Apparatus:

  • NMR spectrometer (e.g., 400 MHz)

  • 5 mm NMR tubes

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆)

  • Volumetric flasks and pipettes

Procedure for ¹H and ¹³C NMR:

  • Approximately 5-10 mg of the sample is accurately weighed and dissolved in a suitable deuterated solvent (e.g., 0.75 mL of CDCl₃).

  • The solution is transferred to a clean, dry NMR tube.

  • The NMR tube is placed in the spectrometer.

  • The magnetic field is shimmed to achieve homogeneity.

  • ¹H and ¹³C NMR spectra are acquired according to standard instrument parameters. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane, TMS).

Experimental Workflow for NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert shim Shim Magnetic Field insert->shim acquire Acquire Spectra (1H, 13C) shim->acquire process Process Raw Data (FT, Phasing, Baseline Correction) acquire->process analyze Analyze Spectra and Assign Peaks process->analyze

Caption: A generalized workflow for acquiring and processing NMR spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule.

Apparatus:

  • FTIR spectrometer

  • Sample holder (e.g., KBr pellets, ATR)

Procedure (KBr Pellet Method):

  • A small amount of the sample (1-2 mg) is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar.

  • The mixture is ground to a fine powder.

  • The powder is compressed into a thin, transparent pellet using a hydraulic press.

  • The KBr pellet is placed in the sample holder of the FTIR spectrometer.

  • The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Solubility

The solubility of 4-amino-2-bromo-6-methylpyridine has not been experimentally determined in the reviewed literature. Generally, pyridine derivatives exhibit solubility in a range of organic solvents. For a compound with both an amino and a bromo substituent, solubility in polar organic solvents such as alcohols, acetone, and DMSO is expected. Solubility in nonpolar solvents like hexanes is likely to be limited.

pKa

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For 4-amino-2-bromo-6-methylpyridine, the pKa would be associated with the protonation of the pyridine nitrogen and the amino group. While no experimental pKa value has been found for this specific compound, the pKa of related aminopyridines can provide an estimate. For example, the pKa of 2-amino-6-methylpyridine is 7.41[4]. The electronic effects of the bromine atom at the 2-position would influence the basicity of the pyridine nitrogen and the amino group.

Spectral Data

No experimentally obtained NMR or IR spectra for 4-amino-2-bromo-6-methylpyridine were found in the searched literature. Characterization of this compound would require empirical determination of these spectral data.

Conclusion

This technical guide has synthesized the available information on the physical properties of 4-amino-2-bromo-6-methylpyridine. While experimental data for this specific isomer is scarce, computed data and information on related isomers provide a useful preliminary understanding. The detailed experimental protocols included offer a clear path for researchers to empirically determine the physical properties of this compound, which is a valuable intermediate in pharmaceutical and chemical research.

References

Structural Elucidation of 2-Bromo-6-methylpyridin-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 2-Bromo-6-methylpyridin-4-amine (CAS No: 79055-59-7). While publicly available experimental spectroscopic data for this specific compound is limited, this document consolidates predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed, representative experimental protocols for the acquisition of such data are provided to guide researchers in their analytical workflows. This guide is intended to be a valuable resource for scientists and professionals engaged in drug discovery and development, offering insights into the characterization of this important synthetic intermediate.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and pharmaceutical development. It serves as a versatile building block in the synthesis of a variety of biologically active molecules, including potential anti-inflammatory and anti-cancer agents.[1] The precise structural confirmation of this intermediate is critical for ensuring the integrity and purity of downstream compounds in drug development pipelines. This guide outlines the key analytical techniques and expected data for the unambiguous structural elucidation of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on its molecular structure and spectroscopic theory. These values are estimations and should be confirmed by experimental analysis.

Predicted ¹H NMR Spectroscopic Data

The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the two pyridine ring protons and the amine protons, along with a singlet for the methyl group protons.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-3~6.5 - 6.7SingletN/A
H-5~6.3 - 6.5SingletN/A
-NH₂~4.5 - 5.5Broad SingletN/A
-CH₃~2.3 - 2.5SingletN/A
Predicted ¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum is predicted to display five distinct signals, corresponding to the five carbon atoms of the pyridine ring and the methyl group. The carbon attached to the bromine atom (C-2) is expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2~150 - 155
C-6~158 - 162
C-4~150 - 155
C-3~105 - 110
C-5~108 - 113
-CH₃~20 - 25
Predicted Mass Spectrometry Data

The mass spectrum, likely acquired via electrospray ionization (ESI), will be characterized by the protonated molecular ion. A key feature will be the isotopic pattern of bromine.

Table 3: Predicted Mass Spectrometry Data (ESI)

m/z ValueIonDescription
188/190[M+H]⁺Protonated molecular ion showing a characteristic 1:1 isotopic pattern for ⁷⁹Br and ⁸¹Br.
109[M-Br]⁺Fragment resulting from the loss of the bromine atom.
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is expected to exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Table 4: Predicted FT-IR Data (Solid Phase, KBr Pellet)

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H StretchPrimary Amine (-NH₂)
3100 - 3000C-H StretchAromatic
2980 - 2850C-H StretchMethyl (-CH₃)
1640 - 1600N-H BendPrimary Amine (-NH₂)
1600 - 1450C=C and C=N StretchPyridine Ring
1380 - 1370C-H BendMethyl (-CH₃)
600 - 500C-Br StretchBromoalkane

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of analytical data. The following are representative protocols for the acquisition of spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials & Equipment:

  • This compound sample

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • High-quality 5 mm NMR tube and cap

  • Pipette or syringe

  • NMR Spectrometer (e.g., 500 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.

  • Add approximately 0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial and gently swirl to dissolve the sample completely.

  • Transfer the solution into a 5 mm NMR tube using a pipette or syringe.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters.

    • Acquire the ¹³C NMR spectrum using standard acquisition parameters with proton decoupling.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference.

    • Integrate the signals in the ¹H NMR spectrum.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.

Mass Spectrometry (MS)

Objective: To obtain the mass spectrum of this compound and determine its molecular weight and fragmentation pattern.

Materials & Equipment:

  • This compound sample

  • High-purity solvent (e.g., Methanol or Acetonitrile)

  • Autosampler vial with cap

  • Mass Spectrometer with an Electrospray Ionization (ESI) source

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample by dissolving a small amount (e.g., ~1 mg) of this compound in a suitable solvent (e.g., 1 mL of methanol) in a clean vial.

  • Instrument Setup:

    • Set the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to optimal values for the compound class.

    • Set the mass analyzer to scan a relevant mass range (e.g., m/z 50-300).

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate.

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the molecular ion peak ([M+H]⁺).

    • Examine the isotopic pattern of the molecular ion to confirm the presence of bromine.

    • Identify any significant fragment ions and propose potential fragmentation pathways.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials & Equipment:

  • This compound sample

  • Spectroscopic grade Potassium Bromide (KBr)

  • Agate mortar and pestle

  • Pellet press

  • FT-IR Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method):

    • Place a small amount of the this compound sample (approximately 1-2 mg) in an agate mortar.

    • Add about 100-200 mg of dry KBr powder.

    • Thoroughly grind and mix the sample and KBr until a fine, homogeneous powder is obtained.

    • Transfer a portion of the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of a pure KBr pellet.

    • Record the sample spectrum over a spectral range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

    • The instrument software will automatically subtract the background spectrum from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands in the spectrum.

    • Assign the observed bands to the corresponding functional group vibrations.

Logical Workflow and Structural Confirmation

The structural elucidation of this compound follows a logical workflow that integrates data from multiple analytical techniques.

cluster_synthesis Synthesis cluster_analysis Structural Analysis start Starting Materials reaction Chemical Reaction start->reaction product Crude this compound reaction->product nmr NMR Spectroscopy (1H, 13C) product->nmr ms Mass Spectrometry (ESI) product->ms ir IR Spectroscopy product->ir elucidation Structural Elucidation nmr->elucidation ms->elucidation ir->elucidation final_structure This compound elucidation->final_structure Confirmed Structure

Caption: Logical workflow for the synthesis and structural elucidation of this compound.

As an example of its utility, this compound can be used in the synthesis of other derivatives, such as 2,4-dibromo-6-methylpyridine.[2] The workflow for such a reaction is outlined below.

reagent1 This compound reaction_step Diazotization and Bromination (-10°C to RT, 3h) reagent1->reaction_step reagent2 Bromine reagent2->reaction_step reagent3 40% HBr reagent3->reaction_step reagent4 Sodium Nitrite reagent4->reaction_step workup Aqueous Workup (NaHCO3, Na2S2O3) reaction_step->workup extraction Extraction with EtOAc workup->extraction purification Silica Gel Chromatography extraction->purification product 2,4-Dibromo-6-methylpyridine purification->product

References

Synthetic Pathways from 2,4-Dihydroxy-6-methylpyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes starting from 2,4-dihydroxy-6-methylpyridine, a versatile building block in medicinal and agricultural chemistry. This document details key chemical transformations, including chlorination, amination, nitration, formylation, and alkylation, supported by experimental protocols and quantitative data.

Core Synthetic Transformations

2,4-Dihydroxy-6-methylpyridine, which exists in tautomeric equilibrium with 4-hydroxy-6-methyl-2-pyridone, serves as a scaffold for a variety of chemical modifications. Its electron-rich nature and the presence of reactive hydroxyl groups allow for a range of functionalizations, making it a valuable starting material for the synthesis of diverse heterocyclic compounds.

Chlorination: Synthesis of 2,4-Dichloro-6-methylpyridine

The conversion of the hydroxyl groups to chloro substituents is a critical step in activating the pyridine ring for subsequent nucleophilic substitution reactions. This transformation is typically achieved using phosphorus oxychloride (POCl₃).

Experimental Protocol:

A mixture of 2,4-dihydroxy-6-methylpyridine and a molar excess of phosphorus oxychloride is heated. The reaction progress is monitored, and upon completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully quenched with ice water and extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the desired 2,4-dichloro-6-methylpyridine.

ParameterValueReference
Reactants 2,4-dihydroxy-6-methylpyridine, Phosphorus oxychloride[1]
Temperature 90-100 °C[1]
Reaction Time 10 hours[1]
Yield 90%[1]
Amination: Synthesis of 2,4-Diamino-6-methylpyridine

The chloro groups in 2,4-dichloro-6-methylpyridine are readily displaced by amines, providing a direct route to aminopyridine derivatives. This nucleophilic aromatic substitution is a fundamental step in the synthesis of many biologically active molecules.

Experimental Protocol:

2,4-Dichloro-6-methylpyrimidine is reacted with an excess of a primary or secondary amine, often in a suitable solvent. The reaction may be carried out at elevated temperatures to ensure complete conversion. The product is then isolated by an appropriate work-up procedure, which may involve extraction and purification by chromatography or recrystallization. For the synthesis of 2,4-diamino-6-methylpyridine, a similar pyrimidine-based procedure can be adapted, where 2,4-dichloro-6-methylpyrimidine is treated with ammonia.[2]

ParameterValueReference
Reactants 2,4-Dichloro-6-methylpyrimidine, Amine (e.g., ammonia)[2]
Catalyst None typically required[2]
Solvent Ethanol, Dioxane, or neat[2]
Temperature Varies (e.g., 100 °C)[2]
Yield Varies depending on amine and conditions[2]
Nitration: Synthesis of 3-Nitro-2,4-dihydroxy-6-methylpyridine

Electrophilic nitration introduces a nitro group onto the pyridine ring, which can serve as a handle for further functionalization, such as reduction to an amino group. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid.

Experimental Protocol:

2,4-Dihydroxy-6-methylpyridine is dissolved in concentrated sulfuric acid and cooled. A nitrating mixture of concentrated nitric acid and sulfuric acid is then added dropwise while maintaining a low temperature. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then poured onto ice. The precipitated product is collected by filtration, washed with water, and dried.

ParameterValueReference
Reactants 2,4-Dihydroxy-6-methylpyridine, Conc. Nitric Acid, Conc. Sulfuric Acid[3][4]
Temperature 5-10 °C during addition[3]
Yield ~75% (for a similar substrate)[3]
Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction provides a method for the formylation of electron-rich aromatic and heteroaromatic compounds.[5][6] This reaction introduces a formyl group (-CHO) onto the pyridine ring, which is a versatile functional group for further synthetic transformations.

Experimental Protocol:

The Vilsmeier reagent is prepared in situ from a substituted formamide, such as N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃).[7][8] The 2,4-dihydroxy-6-methylpyridine is then added to the pre-formed reagent. The reaction mixture is stirred, and upon completion, it is quenched and worked up to yield the formylated product.

ParameterValueReference
Reactants 2,4-Dihydroxy-6-methylpyridine, DMF, POCl₃[7][8]
Temperature 0 °C to room temperature[7]
Reaction Time ~6.5 hours[7]
Yield 77% (for a similar substrate)[7]
Alkylation: O- and N-Alkylation

The hydroxyl and amino functionalities of 2,4-dihydroxy-6-methylpyridine and its derivatives can be alkylated to introduce various alkyl groups. The regioselectivity of alkylation (O- vs. N-alkylation) can be controlled by the choice of reagents and reaction conditions.

Experimental Protocol for N-Alkylation:

Selective N-alkylation of 4-alkoxy-2-pyridones can be achieved using an alkyl halide in the presence of a base like potassium tert-butoxide and a catalyst such as tetrabutylammonium iodide in an anhydrous solvent.[9]

Experimental Protocol for O-Alkylation:

O-alkylation is often favored when using hard electrophiles or under conditions that promote the formation of the pyridone tautomer.[10]

ParameterValueReference
Reactants 4-Alkoxy-2-pyridone, Alkyl halide[9]
Base Potassium tert-butoxide[9]
Catalyst Tetrabutylammonium iodide[9]
Solvent Anhydrous THF[9]

Synthetic Route Visualizations

The following diagrams, generated using the DOT language, illustrate the key synthetic pathways described above.

Synthetic_Routes start 2,4-Dihydroxy-6-methylpyridine chloro 2,4-Dichloro-6-methylpyridine start->chloro POCl3 nitro 3-Nitro-2,4-dihydroxy-6-methylpyridine start->nitro HNO3, H2SO4 formyl Formylated Pyridine Derivative start->formyl Vilsmeier-Haack (DMF, POCl3) alkylated Alkylated Pyridine Derivative start->alkylated Alkylation (Alkyl halide, Base) amino 2,4-Diamino-6-methylpyridine chloro->amino NH3

Caption: Key synthetic transformations of 2,4-dihydroxy-6-methylpyridine.

Experimental Workflows

The general workflow for the synthesis and purification of derivatives from 2,4-dihydroxy-6-methylpyridine is depicted below.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis A Reactant Mixing (2,4-Dihydroxy-6-methylpyridine + Reagents) B Reaction (Heating/Stirring) A->B C Monitoring (TLC/HPLC) B->C D Quenching C->D E Extraction D->E F Drying E->F G Solvent Removal F->G H Column Chromatography or Recrystallization G->H I Spectroscopic Analysis (NMR, IR, MS) H->I J Purity Determination I->J

Caption: General experimental workflow for synthesis and purification.

Conclusion

2,4-Dihydroxy-6-methylpyridine is a readily available and highly functionalizable starting material for the synthesis of a wide array of pyridine derivatives. The synthetic routes outlined in this guide, including chlorination, amination, nitration, formylation, and alkylation, provide a robust toolkit for chemists in the fields of drug discovery and agrochemical development. The detailed protocols and tabulated data serve as a practical resource for the efficient and reproducible synthesis of novel compounds with potential biological activity.

References

An In-depth Technical Guide on the Purity and Assay of 3-(Trifluoromethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Important Note on CAS Number: The requested CAS number 79055-59-7 corresponds to the compound 2-bromo-6-methylpyridin-4-amine. However, a comprehensive search for purity and assay data related to this CAS number yielded limited technical information. In contrast, extensive data is available for the structurally distinct compound, 3-(Trifluoromethyl)benzoic acid (CAS 454-92-2) . This guide will focus on the latter, assuming a potential error in the requested CAS number, to provide a detailed and valuable technical resource for researchers, scientists, and drug development professionals.

Quantitative Purity and Assay Data

The purity of 3-(Trifluoromethyl)benzoic acid is a critical parameter for its application in research and synthesis, with typical purities exceeding 98%. The assay is commonly performed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR). Below is a summary of purity data from various suppliers.

Supplier Purity/Assay Value Method Reference
Sigma-Aldrich99%Not Specified[1]
Thermo Fisher Scientific99.30%Not Specified[2]
ChemScene99.84%LCMS[3]

Experimental Protocols for Purity and Assay Determination

High-Performance Liquid Chromatography (HPLC)

A common method for the analysis of 3-(Trifluoromethyl)benzoic acid is reverse-phase HPLC.[4] This technique separates the compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Methodology:

  • Column: A Newcrom R1 or C18 reverse-phase column is suitable for this separation.[4][5]

  • Mobile Phase: The mobile phase typically consists of a mixture of acetonitrile (MeCN), water, and an acid.[4][5]

    • For standard HPLC applications, phosphoric acid is used.[4][5]

    • For applications compatible with mass spectrometry (MS), formic acid should be used in place of phosphoric acid.[4][5]

  • Detection: UV detection is a common method for quantifying benzoic acid derivatives. The specific wavelength for detection would be optimized based on the UV absorbance spectrum of 3-(Trifluoromethyl)benzoic acid.

  • Quantification: The purity is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both structural elucidation and quantitative analysis (qNMR) of 3-(Trifluoromethyl)benzoic acid.

¹H NMR for Structural Confirmation:

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used solvents for ¹H NMR analysis.[6][7]

  • Expected Signals: The ¹H NMR spectrum will show characteristic signals for the aromatic protons. The integration of these signals can provide an initial assessment of purity against known reference standards.

Quantitative NMR (qNMR) for Purity Assay:

Quantitative NMR is an accurate and precise method for determining the purity of a substance without the need for a specific reference standard of the same compound.[8]

  • Methodology:

    • An accurately weighed sample of 3-(Trifluoromethyl)benzoic acid is dissolved in a suitable deuterated solvent.

    • A certified internal standard of known purity is added in an accurately weighed amount.

    • The ¹H NMR spectrum is acquired under conditions that ensure accurate integration of signals.

    • The purity of the analyte is calculated by comparing the integral of a characteristic signal from the analyte with the integral of a signal from the internal standard.

Analytical Workflow and Data Interpretation

The determination of purity and assay for 3-(Trifluoromethyl)benzoic acid involves a logical sequence of steps, from sample preparation to final data analysis. The following diagram illustrates a typical workflow.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Interpretation Sample Test Sample of 3-(Trifluoromethyl)benzoic Acid Dissolution Dissolution in Appropriate Solvent Sample->Dissolution HPLC HPLC Analysis Dissolution->HPLC Inject into HPLC NMR NMR Analysis Dissolution->NMR Transfer to NMR tube Chromatogram Chromatogram Analysis (Peak Integration) HPLC->Chromatogram Spectrum NMR Spectrum Analysis (Signal Integration) NMR->Spectrum Purity_Calc Purity Calculation Chromatogram->Purity_Calc Spectrum->Purity_Calc CoA Certificate of Analysis Generation Purity_Calc->CoA

Analytical Workflow for Purity and Assay Determination.

Biological Context and Signaling Pathways

While 3-(Trifluoromethyl)benzoic acid itself does not have a well-defined, independent signaling pathway, it serves as a crucial building block in the synthesis of various biologically active molecules. Its trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of the final compounds.

Derivatives of 3-(Trifluoromethyl)benzoic acid have been investigated for a range of therapeutic applications, including:

  • Urease Inhibitors: Thiourea derivatives incorporating the 3-(trifluoromethyl)benzoyl moiety have shown potent urease inhibitory activity, which is relevant for treating infections caused by ureolytic bacteria.[1]

  • Antimalarial Agents: This compound has been used as a starting material in the synthesis of novel imidazopyridines with antimalarial properties.[2]

The following diagram illustrates the role of 3-(Trifluoromethyl)benzoic acid as a precursor in the development of bioactive compounds.

Bioactive_Synthesis cluster_synthesis Chemical Synthesis cluster_bioactive Resulting Bioactive Compounds cluster_target Biological Targets Start 3-(Trifluoromethyl)benzoic Acid (Building Block) Reaction Chemical Reactions (e.g., Amide Coupling) Start->Reaction Urease_Inhibitor Urease Inhibitors Reaction->Urease_Inhibitor Antimalarial Antimalarial Agents Reaction->Antimalarial Urease Urease Enzyme Urease_Inhibitor->Urease Inhibits Plasmodium Plasmodium falciparum Antimalarial->Plasmodium Targets

Role of 3-(Trifluoromethyl)benzoic Acid in Synthesis.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 2-Bromo-6-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 2-Bromo-6-methylpyridin-4-amine with various organoboron reagents. This versatile reaction is a cornerstone of modern medicinal chemistry, enabling the synthesis of diverse 2-aryl-6-methylpyridin-4-amine scaffolds. These structures are of significant interest in drug discovery, particularly for the development of kinase inhibitors and other therapeutic agents.[1][2]

Introduction

The pyridine ring is a privileged scaffold in medicinal chemistry, and its derivatives are integral components of numerous approved drugs.[3] The 2-aryl-6-methylpyridin-4-amine core, accessible through Suzuki coupling, is a key pharmacophore in many biologically active molecules. The Suzuki-Miyaura reaction offers a powerful and efficient method for constructing carbon-carbon bonds with high functional group tolerance and generally mild reaction conditions.[4][5] This makes it an ideal strategy for the rapid generation of compound libraries for high-throughput screening and lead optimization in drug discovery programs.[6]

Reaction Principle

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound, such as a boronic acid or a boronate ester.[7] The catalytic cycle is generally understood to involve three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the bromopyridine, forming a Pd(II) complex.[4]

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center.[8]

  • Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, forming the desired 2-aryl-6-methylpyridin-4-amine product and regenerating the Pd(0) catalyst.[4]

The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity, especially with nitrogen-containing heterocycles like pyridines, which can potentially coordinate to the palladium catalyst and inhibit the reaction.[7]

Data Presentation: Typical Reaction Conditions

The following tables summarize typical reaction conditions for the Suzuki coupling of bromopyridine derivatives, which can be adapted for this compound.

Table 1: Catalyst, Base, and Solvent Combinations for Suzuki Coupling of Bromopyridines

Catalyst (mol%)Ligand (if applicable)BaseSolvent SystemTemperature (°C)Typical YieldsReference
Pd(PPh₃)₄ (5%)-K₃PO₄1,4-Dioxane/Water (4:1)85-95Moderate to Good[9]
Pd(dppf)Cl₂ (3-5%)dppfK₂CO₃1,4-Dioxane/Water (4:1)80-120Good to Excellent[10][11]
Pd(OAc)₂ (3%)-K₂CO₃Isopropanol/Water (2:1)85-90Not Specified[12]
Pd(PPh₃)₄ (5%)-Cs₂CO₃Toluene (dry)70-80Good[11]

Table 2: Representative Suzuki Coupling Reactions of Substituted Bromopyridines

Bromopyridine SubstrateBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
5-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane/H₂O9018Moderate[9]
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃1,4-Dioxane/H₂O120 (microwave)-81[11]
2-bromo-5-methylpyridin-4-amineArylboronic acidPd(OAc)₂ (3%)K₂CO₃Isopropanol/H₂OReflux8-12Not Specified[12]
2-bromo-5-methylpyridin-4-amineArylboronic acidPd(PPh₃)₄ (5%)K₃PO₄1,4-Dioxane/H₂O9012-16Not Specified[12]

Experimental Protocols

The following are general protocols for the Suzuki-Miyaura coupling of this compound. Optimization may be required for specific substrates.

Protocol 1: General Suzuki-Miyaura Coupling

This protocol is a robust starting point for the coupling of this compound with various arylboronic acids.[6]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 - 2.5 equivalents)

  • 1,4-Dioxane (anhydrous and degassed)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard, oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.5 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

  • Add the degassed solvent system, for example, a 4:1 mixture of 1,4-dioxane (8 mL) and water (2 mL), via syringe.[9]

  • Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-24 hours).[4]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water (20 mL) and extract with an organic solvent such as ethyl acetate (3 x 20 mL).[4]

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-6-methylpyridin-4-amine.[4]

Protocol 2: Microwave-Assisted Suzuki Coupling

Microwave irradiation can often accelerate the reaction, leading to shorter reaction times and potentially higher yields.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Microwave reaction vessel

Procedure:

  • To a microwave reaction vessel, add this compound (1.0 mmol), the arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (e.g., 3 mol%), and K₂CO₃ (2.0 equiv.).[11]

  • Add a 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Seal the vessel and place it in a microwave reactor.

  • Heat the reaction mixture to 120 °C and hold for 15-60 minutes (reaction time should be optimized).[11]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, work up the reaction as described in Protocol 1.

Visualizations

Suzuki_Coupling_Mechanism cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OxidativeAddition Oxidative Addition Pd0->OxidativeAddition R¹-X PdII_complex R¹-Pd(II)L_n-X OxidativeAddition->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R²-B(OR)₂ Diorganopalladium R¹-Pd(II)L_n-R² Transmetalation->Diorganopalladium ReductiveElimination Reductive Elimination Diorganopalladium->ReductiveElimination ReductiveElimination->Pd0 R¹-R² CoupledProduct 2-Aryl-6-methylpyridin-4-amine (R¹-R²) ReductiveElimination->CoupledProduct Bromopyridine This compound (R¹-X) Bromopyridine->OxidativeAddition BoronicAcid Arylboronic Acid (R²-B(OH)₂) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃) Base->Transmetalation activates

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Under Inert Atmosphere) start->setup add_reagents Combine Reactants: - Bromopyridine - Boronic Acid - Base setup->add_reagents add_catalyst Add Palladium Catalyst add_reagents->add_catalyst add_solvent Add Degassed Solvent add_catalyst->add_solvent reaction Heat and Stir (e.g., 90-100°C, 8-24h) add_solvent->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Work-up monitoring->workup quench_extract Quench with Water and Extract workup->quench_extract dry_concentrate Dry and Concentrate Organic Layers quench_extract->dry_concentrate purification Purification (Column Chromatography) dry_concentrate->purification analysis Analysis (NMR, MS) purification->analysis end End analysis->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the Buchwald-Hartwig amination of 2-Bromo-6-methylpyridin-4-amine. The protocol is based on established methodologies for the palladium-catalyzed cross-coupling of 2-bromopyridines with various amines.

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds, which are prevalent in a wide array of pharmaceuticals and biologically active compounds.[1] The reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[2] For substrates like 2-bromopyridines, the choice of a sterically hindered and electron-rich ligand is critical to prevent the pyridine nitrogen from coordinating to and deactivating the palladium catalyst.[3]

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the resulting Pd(II) complex, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination from the palladium-amido complex to form the desired C-N bond and regenerate the active Pd(0) catalyst.

A strong base, such as sodium tert-butoxide, is essential for the deprotonation step and catalyst turnover.[4]

Experimental Protocol

This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine. Researchers should optimize the reaction conditions for their specific amine substrate.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)[4][5]

  • Bulky phosphine ligand (e.g., Xantphos, XPhos, BINAP)[3][6]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))[4][5]

  • Anhydrous and degassed solvent (e.g., Toluene, Dioxane)[5]

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line or glovebox equipment

  • Reaction vessel (e.g., Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor, the phosphine ligand, and the base to an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.[3]

  • Seal the vessel, and if not in a glovebox, evacuate and backfill with an inert gas three times.[5]

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add the this compound and the amine to the reaction mixture.[5]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C with vigorous stirring.[3][5]

  • Monitoring: Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and filter it through a pad of celite to remove the palladium catalyst residues.[3]

  • Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[5]

  • Filter the drying agent and concentrate the organic solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-6-methylpyridin-2,4-diamine.[5]

For volatile amines, it is recommended to conduct the reaction in a sealed tube to prevent the evaporation of the amine.[4][7]

Data Presentation: General Reaction Parameters

The following table summarizes typical quantitative data for the Buchwald-Hartwig amination of 2-bromopyridines, which can be used as a starting point for the optimization of the reaction with this compound.

Reagent/ParameterMolar Equivalents / AmountTypical Range
This compound1.0-
Amine1.2 - 1.5Varies with amine
Palladium Precursor (e.g., Pd(OAc)₂)1 - 5 mol%2 mol% is common
Phosphine Ligand (e.g., Xantphos)1.5 - 10 mol%4 mol% is common
Base (e.g., NaOtBu)1.4 - 2.01.4 equivalents is common
Solvent Concentration0.1 - 0.5 M-
Temperature80 - 110 °C100 °C is common
Reaction Time4 - 24 hoursMonitored for completion

Note: The optimal conditions may vary depending on the specific amine used.

Visualizations

Experimental Workflow Diagram

Buchwald_Hartwig_Amination_Workflow Experimental Workflow for Buchwald-Hartwig Amination A 1. Reagent Preparation (Inert Atmosphere) B Add Pd Precursor, Ligand, and Base to Reaction Vessel A->B C Add Anhydrous, Degassed Solvent B->C D Catalyst Pre-formation (Stir at RT) C->D E Add this compound and Amine D->E F Heat Reaction Mixture (80-110 °C) E->F G Monitor Reaction Progress (TLC or LC-MS) F->G H Reaction Work-up (Cool, Dilute, Filter, Wash) G->H Upon Completion I Purification (Column Chromatography) H->I J Characterization of Final Product I->J

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Catalytic Cycle Diagram

Buchwald_Hartwig_Cycle Simplified Buchwald-Hartwig Catalytic Cycle cluster_cycle Pd0 Pd(0)L_n PdII_complex L_nPd(II)(Ar)(Br) Pd0->PdII_complex Oxidative Addition ArBr This compound R2NH Amine (R₂NH) Pd_amido L_nPd(II)(Ar)(NR₂) Base Base Product Product PdII_complex->Pd_amido Amine Coordination & Deprotonation Pd_amido->Pd0 Reductive Elimination

Caption: A simplified Buchwald-Hartwig catalytic cycle.

References

Application Notes and Protocols for 2-Bromo-6-methylpyridin-4-amine Derivatives in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 2-Bromo-6-methylpyridin-4-amine as a versatile scaffold for the synthesis and evaluation of novel agrochemicals. This document outlines synthetic strategies, key biological targets, and detailed protocols for assessing the insecticidal, fungicidal, and herbicidal potential of its derivatives.

Introduction

This compound is a valuable heterocyclic building block in the discovery of new crop protection agents. Its substituted pyridine core is a common motif in a variety of biologically active molecules. The presence of a bromine atom, an amino group, and a methyl group offers multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for high-throughput screening. The bromine atom is particularly amenable to various cross-coupling reactions, enabling the introduction of a wide range of substituents to explore structure-activity relationships (SAR).

Synthetic Pathways and Derivatization

The derivatization of this compound can be approached through several synthetic routes to generate a library of candidate agrochemicals. The primary reactive sites are the bromine atom at the 2-position and the amino group at the 4-position.

A general workflow for the synthesis and screening of derivatives is outlined below:

G cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Optimization start This compound derivatization Chemical Derivatization (e.g., Suzuki Coupling, Buchwald-Hartwig Amination) start->derivatization library Library of Novel Derivatives derivatization->library primary_screening Primary Screening (Insecticidal, Fungicidal, Herbicidal) library->primary_screening hit_id Hit Identification primary_screening->hit_id secondary_screening Secondary Screening (Dose-Response, Spectrum of Activity) hit_id->secondary_screening lead_id Lead Identification secondary_screening->lead_id sar_study Structure-Activity Relationship (SAR) Studies lead_id->sar_study lead_opt Lead Optimization sar_study->lead_opt candidate_selection Candidate Selection lead_opt->candidate_selection

Caption: Workflow for Agrochemical Discovery.

Potential Modes of Action and Signaling Pathways

Based on the pyridine scaffold, derivatives of this compound may target several well-established modes of action in insects, fungi, and plants.

Insecticidal Modes of Action

Many successful insecticides target the insect nervous system. Derivatives of this compound could potentially act as modulators of key ion channels.

1. Nicotinic Acetylcholine Receptor (nAChR) Agonists/Antagonists: Neonicotinoids, a major class of insecticides, act as agonists of nAChRs, leading to hyperexcitation and death.

G cluster_pathway Nicotinic Acetylcholine Receptor Signaling ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds to Na_Ca_influx Na+/Ca2+ Influx nAChR->Na_Ca_influx Opens Channel depolarization Membrane Depolarization Na_Ca_influx->depolarization hyperexcitation Hyperexcitation depolarization->hyperexcitation paralysis Paralysis & Death hyperexcitation->paralysis derivative Pyridine Derivative (Potential Agonist) derivative->nAChR Binds to

Caption: nAChR Signaling Pathway.

2. GABA-gated Chloride Channel Antagonists: These compounds block the inhibitory neurotransmitter GABA, leading to hyperexcitation of the central nervous system.

G cluster_pathway GABA-gated Chloride Channel Signaling GABA GABA GABA_R GABA Receptor GABA->GABA_R Binds to Cl_influx Cl- Influx GABA_R->Cl_influx Opens Channel hyperpolarization Hyperpolarization (Inhibition) Cl_influx->hyperpolarization normal_function Normal Nerve Function hyperpolarization->normal_function derivative Pyridine Derivative (Potential Antagonist) derivative->GABA_R Blocks

Caption: GABA Receptor Signaling.

Fungicidal Modes of Action

1. Chitin Synthesis Inhibition: Chitin is a crucial component of fungal cell walls. Inhibiting its synthesis can disrupt fungal growth and development.

G cluster_pathway Fungal Chitin Synthesis Pathway UDP_GlcNAc UDP-N-acetylglucosamine chitin_synthase Chitin Synthase UDP_GlcNAc->chitin_synthase Substrate chitin Chitin chitin_synthase->chitin Synthesizes cell_wall Fungal Cell Wall chitin->cell_wall Incorporated into derivative Pyridine Derivative (Potential Inhibitor) derivative->chitin_synthase Inhibits G cluster_pathway Branched-Chain Amino Acid Biosynthesis pyruvate Pyruvate als Acetolactate Synthase (ALS) pyruvate->als Substrate acetolactate α-Acetolactate als->acetolactate bcaa Valine, Leucine, Isoleucine acetolactate->bcaa ... protein_synthesis Protein Synthesis & Growth bcaa->protein_synthesis derivative Pyridine Derivative (Potential Inhibitor) derivative->als Inhibits G cluster_pathway Photosystem II Electron Transport Chain light Light Energy psii Photosystem II (PSII) light->psii d1_protein D1 Protein psii->d1_protein plastoquinone Plastoquinone (PQ) d1_protein->plastoquinone Reduces electron_transport Electron Transport Chain plastoquinone->electron_transport atp_nadph ATP & NADPH Production electron_transport->atp_nadph derivative Pyridine Derivative (Potential Inhibitor) derivative->d1_protein Binds to & Inhibits PQ binding

The Pivotal Role of 2-Bromo-6-methylpyridin-4-amine in the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The versatile pyridine scaffold continues to be a cornerstone in the development of targeted therapeutics, particularly in the realm of kinase inhibitors. Among the vast array of pyridine-based building blocks, 2-Bromo-6-methylpyridin-4-amine has emerged as a critical starting material for the synthesis of a new generation of potent and selective kinase inhibitors. Its unique structural features, including a reactive bromine atom amenable to cross-coupling reactions and a strategically positioned amino group for hydrogen bonding, provide a robust platform for medicinal chemists to design novel drug candidates targeting a range of kinases implicated in cancer and inflammatory diseases.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the application of this compound in the synthesis of kinase inhibitors. It includes detailed experimental protocols, quantitative data on inhibitor potency, and visualizations of key signaling pathways and synthetic workflows.

Application Notes: A Versatile Scaffold for Diverse Kinase Targets

The aminopyridine core is a well-established pharmacophore that frequently interacts with the hinge region of the kinase ATP-binding site, a crucial interaction for potent inhibition. The bromine atom on the this compound molecule serves as a versatile handle for introducing a wide variety of aryl and heteroaryl moieties through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[1][2] This allows for the systematic exploration of the chemical space to optimize inhibitor potency and selectivity against specific kinase targets.

Derivatives of this compound and its isomers have been successfully utilized in the synthesis of inhibitors for several important kinases, including:

  • Polo-like kinase 4 (PLK4): As a master regulator of centriole duplication, PLK4 is a promising target in oncology.[3] Inhibitors derived from aminopyridine scaffolds are designed to fit into the ATP-binding pocket of PLK4, thereby preventing ATP binding and disrupting downstream signaling that controls cell division.[3]

  • p38 MAP Kinase: This kinase is a key regulator of inflammatory responses, and its dysregulation is implicated in diseases like rheumatoid arthritis and COPD.[4] Pyridinylimidazole-based compounds, synthesized from bromopyridine precursors, are a prominent class of p38 MAP kinase inhibitors.[4]

  • Anaplastic Lymphoma Kinase (ALK): Constitutively active ALK fusion proteins are oncogenic drivers in certain cancers.[1] Kinase inhibitors developed from scaffolds related to this compound can effectively target the ALK signaling cascade.[1]

  • Cyclin-Dependent Kinases (CDKs): As central regulators of the cell cycle, CDKs are attractive targets for cancer therapy. The 2-aryl-4-aminopyridine core can mimic the hinge-binding motif of ATP, leading to the development of potent CDK inhibitors.[2]

Quantitative Data Summary

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized using substituted bromopyridine building blocks. This data highlights the potential for developing highly potent inhibitors through strategic chemical modifications of the this compound scaffold.

Kinase TargetInhibitor ScaffoldIC50 (µM)Reference CompoundIC50 (µM)
CDK2/cyclin A2Pyridine Derivative 40.24 ± 0.01Roscovitine0.39
CDK2/cyclin A2Pyridine Derivative 110.50 ± 0.03Roscovitine0.39
CDK2/cyclin A2Pyridine Derivative 10.57 ± 0.03Roscovitine0.39
PLK4Compound 8h0.0067--

Data compiled from multiple sources demonstrating the potency of pyridine-based inhibitors.[5][6]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of kinase inhibitors using this compound are provided below. These protocols are intended as a general framework and may require optimization for specific target molecules.

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[1][2]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] (3-5 mol%)

  • Potassium phosphate (K₃PO₄) or Potassium carbonate (K₂CO₃) (2.0 - 2.5 equivalents)

  • 1,4-Dioxane and Water (typically in a 4:1 to 5:1 ratio) or Isopropanol/Water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask or Schlenk tube, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), base (2.0-2.5 eq), and palladium catalyst (0.03-0.05 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired coupled product.

Protocol 2: In Vitro Kinase Assay (Luminescent)

This protocol provides a general method for determining the in vitro potency of synthesized compounds against a target kinase using a commercially available luminescent kinase assay, such as the ADP-Glo™ Kinase Assay.[1][4]

Materials:

  • Recombinant human kinase

  • Peptide substrate (e.g., ATF2 for p38α)

  • ATP

  • Kinase Assay Kit (e.g., ADP-Glo™)

  • Test compound dissolved in DMSO

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 384-well plate, add 1 µL of the test compound dilution or DMSO for control wells.

  • Add 2 µL of the kinase solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Visualizing the Science: Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 Synthesis Workflow Start This compound Coupling Suzuki-Miyaura or Buchwald-Hartwig Coupling Start->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Modification Further Functionalization (if necessary) Intermediate->Modification Final_Product Final Kinase Inhibitor Modification->Final_Product Purification Purification and Characterization Final_Product->Purification

Caption: A generalized experimental workflow for kinase inhibitor synthesis.

G cluster_0 PLK4 Signaling Pathway PLK4 PLK4 Centriole_Dup Centriole Duplication PLK4->Centriole_Dup Cell_Cycle_Arrest Cell Cycle Arrest Cell_Division Proper Cell Division Centriole_Dup->Cell_Division Apoptosis Apoptosis Inhibitor PLK4 Inhibitor (derived from this compound) Inhibitor->PLK4 Inhibitor->Cell_Cycle_Arrest Inhibition leads to Cell_Cycle_Arrest->Apoptosis prolonged arrest triggers

Caption: The PLK4 signaling pathway and its inhibition.[3]

G cluster_0 p38 MAP Kinase Signaling Pathway Stress Inflammatory Stimuli/ Stress p38 p38 MAP Kinase Stress->p38 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) p38->Cytokines Inflammation Inflammation Cytokines->Inflammation Inhibitor p38 Inhibitor (Pyridinylimidazole-based) Inhibitor->p38

Caption: The p38 MAP kinase signaling pathway and its inhibition.[4]

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-6-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Bromo-6-methylpyridin-4-amine. This versatile heterocyclic building block is a valuable precursor for synthesizing a wide range of substituted 4-aminopyridine derivatives. These derivatives are significant scaffolds in medicinal chemistry, appearing in molecules targeting various biological pathways. The methodologies described herein cover key C-C and C-N bond-forming reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing a practical guide for laboratory synthesis.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] For a substrate like this compound, these reactions allow for precise functionalization at the 2-position of the pyridine ring. The resulting 2,6-disubstituted-4-aminopyridine core is a privileged structure in drug discovery, forming the basis for numerous biologically active compounds. The strategic selection of the palladium catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions, especially given the potential for the pyridine nitrogen to coordinate with the palladium center.[3]

Suzuki-Miyaura Coupling: Synthesis of 2-Aryl-6-methylpyridin-4-amines

The Suzuki-Miyaura reaction is a robust method for forming C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl-aryl compounds.[4][5] For this compound, this reaction provides a direct route to introduce a variety of aryl and heteroaryl substituents, which are key modifications in the development of kinase inhibitors and other therapeutic agents.[6]

Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of 2-bromopyridine analogues. These conditions serve as a strong starting point for reactions with this compound.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10012-18>85 (estimated)[7]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)PPh₃ (as part of catalyst)K₂CO₃ (2.0)Dioxane/H₂O9012>85 (analogous substrate)[8]
34-Chlorophenylboronic acidPd(dppf)Cl₂ (3)dppf (as part of catalyst)K₂CO₃ (2.0)Dioxane/H₂O120 (Microwave)0.5~90 (estimated)[4]
4Thiophen-2-ylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Toluene/H₂O10012-18High (expected)[3]
Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.[3][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-6-methylpyridin-4-amine.

Buchwald-Hartwig Amination: Synthesis of N-Aryl-6-methylpyridin-2,4-diamines

The Buchwald-Hartwig amination is a premier method for constructing carbon-nitrogen bonds, coupling aryl halides with a wide range of primary and secondary amines.[9][10] This reaction is invaluable for synthesizing N-aryl pyridinamines, which are common substructures in pharmaceuticals. The choice of a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand is crucial for high efficiency.[11]

Data Presentation: Representative Conditions for Buchwald-Hartwig Amination

The following table outlines typical conditions for the Buchwald-Hartwig amination of 2-bromopyridine substrates.

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.0)Xantphos (2.4)NaOtBu (1.4)Toluene10016>90 (estimated)[11]
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃ (1.5)Toluene11012-2475-85 (estimated)[12]
3BenzylaminePd₂(dba)₃ (1.5)DavePhos (3)K₃PO₄ (2.0)Dioxane10012High (expected)[10]
4DiethylaminePd(OAc)₂ (2)P(t-Bu)₃ (4)NaOtBu (1.4)Toluene804-8>90 (volatile amine)[13]
Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of this compound with morpholine.[4][11]

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.0 mol% Pd)

  • Xantphos (2.4 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.

  • Add this compound and degassed toluene.

  • Add morpholine via syringe.

  • Seal the tube and heat the mixture to 100 °C with vigorous stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate (MgSO₄).

  • Concentrate the solution and purify the residue by flash column chromatography to yield the N-substituted product.

Sonogashira Coupling: Synthesis of 2-Alkynyl-6-methylpyridin-4-amines

The Sonogashira coupling reaction is the most reliable method for forming a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[14][15] This reaction, co-catalyzed by copper(I) iodide, provides a direct route to 2-alkynylpyridines, which are versatile intermediates for synthesizing more complex heterocyclic systems and are used in materials science.[3]

Data Presentation: Representative Conditions for Sonogashira Coupling

The following table details representative conditions for the Sonogashira coupling of 2-bromopyridine analogues.

EntryAlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (2.0)THF604-12>90 (estimated)[3]
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (5)Et₃N (3.0)DMF656-12High (expected)[4]
31-HeptynePdCl₂(PPh₃)₂ (2)CuI (4)PiperidineDMF805~80 (analogous substrate)[7]
4Propargyl alcoholPd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (2.0)THF506~85 (estimated)[3]
Detailed Experimental Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene.[3][4]

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Triethylamine (Et₃N, 2.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF, Et₃N, and the terminal alkyne via syringe.

  • Stir the reaction at 60 °C for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite® to remove catalyst residues, washing with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.

Visualizations: Workflows and Catalytic Cycles

To visualize the logical flow of the experimental processes, the following diagrams are provided in the DOT language.

G Generalized Experimental Workflow for Cross-Coupling Reactions cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine aryl halide, coupling partner, base, catalyst, and ligand in a dry reaction vessel. B Seal, evacuate, and backfill with inert gas (e.g., Argon) three times. A->B C Add anhydrous, degassed solvent via syringe. B->C D Heat the mixture to the specified temperature with vigorous stirring. C->D Initiate Reaction E Monitor progress by TLC or LC-MS until starting material is consumed. D->E F Cool to room temperature and perform aqueous work-up (e.g., wash with water/brine). E->F Reaction Complete G Extract product into an organic solvent. F->G H Dry, filter, and concentrate the organic phase. G->H I Purify by flash column chromatography. H->I J Pure Product I->J

Caption: A generalized experimental workflow for cross-coupling reactions.

Suzuki_Cycle Simplified Catalytic Cycle for Suzuki-Miyaura Coupling cluster_reactants cluster_products pd0 Pd(0)L₂ pd2_ox Ar-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition pd2_trans Ar-Pd(II)L₂-R pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product aryl_halide Ar-X aryl_halide->pd2_ox boronic_acid R-B(OR)₂ boronic_acid->pd2_trans base Base base->pd2_trans

Caption: A simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents Using 2-Bromo-6-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Bromo-6-methylpyridin-4-amine is a versatile chemical intermediate recognized for its utility in the synthesis of biologically active molecules, particularly in the development of novel pharmaceuticals.[1] The strategic placement of the bromine atom and the amino group on the pyridine ring allows for a variety of chemical modifications, making it a valuable building block in medicinal chemistry.[1] This document provides detailed application notes and experimental protocols for the synthesis of potential anti-inflammatory agents using this compound as a key starting material. The protocols focus on the synthesis of pyridinylimidazole-based compounds, a known class of inhibitors for p38 MAP kinase, a critical enzyme in the inflammatory signaling cascade.[2]

Application Notes: Targeting the p38 MAP Kinase Pathway for Anti-Inflammatory Drug Discovery

The p38 mitogen-activated protein (MAP) kinase is a central regulator of the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[2] Dysregulation of the p38 MAP kinase pathway is implicated in a variety of inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. Consequently, p38 MAP kinase has become a significant therapeutic target for the development of new anti-inflammatory drugs.[2]

Pyridinylimidazole-based compounds are a prominent class of p38 MAP kinase inhibitors.[2] The synthesis of these inhibitors can be effectively achieved using bromopyridine derivatives as starting materials.[2] The general structure involves a substituted imidazole ring attached to the pyridine core. The aminopyridine moiety is a well-established scaffold for kinase inhibitors, often interacting with the hinge region of the ATP-binding site of the kinase.[2] By using this compound, novel pyridinylimidazole derivatives can be synthesized and evaluated for their potential as p38 MAP kinase inhibitors and, by extension, as anti-inflammatory agents.

Data Presentation

The following table summarizes representative data for a series of pyridinylimidazole-based p38 MAP kinase inhibitors, illustrating the structure-activity relationship (SAR) that can be explored starting from a bromopyridine core. While this data is for a related series of compounds, it provides a benchmark for the expected potency of newly synthesized analogs derived from this compound.

Table 1: Representative Biological Activity of Pyridinylimidazole-Based p38 MAP Kinase Inhibitors

Compound IDR Groupp38α IC50 (nM)
1a 4-Fluorophenyl50
1b 4-Methylphenyl75
1c 4-Methoxyphenyl120
1d Phenyl150

Note: The data presented is representative and intended to illustrate the potential for discovering potent inhibitors through modification of the aryl group introduced via cross-coupling reactions.

Experimental Protocols

Protocol 1: Synthesis of a Pyridinylimidazole Intermediate via Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a key intermediate by coupling this compound with an appropriate arylboronic acid. The Suzuki-Miyaura cross-coupling is a robust method for forming carbon-carbon bonds.[3]

Materials:

  • This compound

  • 4-Fluorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq), 4-fluorophenylboronic acid (1.2 mmol, 1.2 eq), potassium phosphate (2.0 mmol, 2.0 eq), palladium(II) acetate (0.05 mmol, 0.05 eq), and SPhos (0.10 mmol, 0.10 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water).

  • Stir the reaction mixture at 90-100 °C under the inert atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-(4-fluorophenyl)-6-methylpyridin-4-amine.

Protocol 2: Construction of the Imidazole Ring

This protocol outlines a general method for constructing the imidazole ring, a key pharmacophore for p38 MAP kinase inhibition.

Materials:

  • 2-(4-Fluorophenyl)-6-methylpyridin-4-amine (from Protocol 1)

  • α-Bromoacetophenone (or other suitable α-haloketone)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Dichloromethane (DCM)

Procedure:

  • In a reaction vessel, dissolve 2-(4-fluorophenyl)-6-methylpyridin-4-amine (1.0 eq) in ethanol.

  • Add sodium bicarbonate (2.0 eq) to the solution.

  • Add a solution of α-bromoacetophenone (1.1 eq) in ethanol dropwise to the mixture.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the target pyridinylimidazole compound.

Protocol 3: In Vitro p38α Kinase Inhibition Assay

This protocol provides a general method for evaluating the inhibitory activity of the synthesized compounds against the p38α kinase using a luminescent kinase assay.[2]

Materials:

  • Synthesized inhibitor compounds

  • Recombinant p38α kinase

  • Kinase substrate (e.g., ATF2 peptide)

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (or similar)

  • 384-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the synthesized inhibitor compounds in the kinase assay buffer.

  • In a 384-well plate, add 1 µL of the test compound dilution or 5% DMSO for control wells.[2]

  • Add 2 µL of p38α kinase solution to each well.

  • Add 2 µL of a substrate/ATP mixture to initiate the kinase reaction.[2]

  • Incubate the plate at room temperature for 60 minutes.[2]

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[2]

  • Incubate at room temperature for 40 minutes.[2]

  • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.[2]

  • Incubate at room temperature for 30 minutes.[2]

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.[2]

Visualizations

G cluster_synthesis Synthetic Workflow cluster_bioassay Biological Evaluation start This compound intermediate Suzuki-Miyaura Coupling (with Arylboronic Acid) start->intermediate product1 2-Aryl-6-methylpyridin-4-amine intermediate->product1 reaction2 Imidazole Ring Formation (with α-haloketone) product1->reaction2 final_product Pyridinylimidazole Derivative (Potential Anti-inflammatory Agent) reaction2->final_product assay In Vitro p38α Kinase Assay final_product->assay data IC50 Determination assay->data

Caption: General experimental workflow for inhibitor synthesis and evaluation.

G extracellular Extracellular Signal (e.g., Cytokines, Stress) receptor Cell Surface Receptor extracellular->receptor tak1 TAK1 receptor->tak1 activates mkk3_6 MKK3/6 tak1->mkk3_6 activates p38 p38 MAP Kinase mkk3_6->p38 phosphorylates mk2 MK2/3 p38->mk2 activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) mk2->cytokines promotes synthesis inflammation Inflammation cytokines->inflammation inhibitor Pyridinylimidazole Inhibitor (Synthesized Compound) inhibitor->p38 inhibits

Caption: p38 MAP Kinase signaling pathway and point of inhibition.

References

Application of 2-Bromo-6-methylpyridin-4-amine in Anti-Cancer Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methylpyridin-4-amine is a highly functionalized heterocyclic building block of significant interest in the field of medicinal chemistry, particularly in the discovery of novel anti-cancer therapeutics. The strategic placement of a bromine atom, an amino group, and a methyl group on the pyridine ring offers a versatile scaffold for chemical modification. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino substituents. The 4-amino group can act as a crucial pharmacophoric feature, often involved in hydrogen bonding interactions with target proteins, or as a site for further functionalization. This combination of reactive sites makes this compound an attractive starting material for the synthesis of libraries of compounds for high-throughput screening and lead optimization in anti-cancer drug discovery programs.

Derivatives of the broader class of brominated aminopyridines have shown considerable promise as inhibitors of various protein kinases that are implicated in oncogenic signaling pathways. These pathways, including the p38 Mitogen-Activated Protein Kinase (MAPK), Anaplastic Lymphoma Kinase (ALK), and the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathways, are frequently dysregulated in cancer, leading to uncontrolled cell proliferation, survival, and metastasis. By targeting key nodes in these pathways, inhibitors derived from this compound and its analogs can offer a targeted approach to cancer therapy.

These application notes provide an overview of the utility of this compound in the design and synthesis of potential anti-cancer agents, along with detailed protocols for their synthesis and biological evaluation.

Data Presentation: In Vitro Anti-Cancer Activity

While specific quantitative data for compounds directly derived from this compound is limited in publicly available literature, the following table presents representative data for structurally related aminopyrimidine and thienopyrimidine derivatives, illustrating the potential anti-cancer activities that can be achieved from similar scaffolds.

Compound IDTarget/PathwayCancer Cell LineIC50 (µM)
7a Topoisomerase I/IIFaDu (Head and Neck)1.73[1]
7t Topoisomerase I/IIMCF-7 (Breast)7.45[2]
7b Topoisomerase I/IIMCF-7 (Breast)8.80[2]
Compound 78 CDK4/CDK6MV4-11 (Leukemia)0.023 (GI50)[3]
Compound 83 CDK4/CDK6MV4-11 (Leukemia)Not explicitly stated, but noted as having marked tumor growth inhibition in vivo.[4]

Signaling Pathways and Points of Inhibition

Derivatives of this compound are often designed to target key kinases in oncogenic signaling pathways. Below are diagrams of three such pathways, illustrating potential points of inhibition.

p38_MAPK_Pathway Stress Cellular Stress (e.g., UV, Oxidative Stress) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK Downstream Downstream Effectors (e.g., MAPKAPK2, ATF2, p53) p38_MAPK->Downstream Response Cellular Response (Apoptosis, Inflammation, Cell Cycle Arrest) Downstream->Response Inhibitor Potential Inhibitor (Derived from 2-Bromo-6- methylpyridin-4-amine) Inhibitor->p38_MAPK

p38 MAPK Signaling Pathway and Point of Inhibition.

ALK_Signaling_Pathway ALK ALK Fusion Protein (e.g., EML4-ALK) PI3K PI3K ALK->PI3K RAS RAS ALK->RAS STAT3 STAT3 ALK->STAT3 AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3->Proliferation Inhibitor Potential ALK Inhibitor (Derived from 2-Bromo-6- methylpyridin-4-amine) Inhibitor->ALK

ALK Signaling Pathway and Point of Inhibition.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Potential PI3K/Akt/mTOR Inhibitor (Derived from 2-Bromo-6- methylpyridin-4-amine) Inhibitor->PI3K Inhibitor->AKT Inhibitor->mTORC1

PI3K/Akt/mTOR Signaling Pathway and Points of Inhibition.

Experimental Protocols

Protocol 1: General Synthesis of 2-Aryl-6-methylpyridin-4-amine Derivatives via Suzuki-Miyaura Coupling

This protocol describes a general method for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.

Suzuki_Miyaura_Workflow Start Combine Reactants: - this compound - Arylboronic Acid - Palladium Catalyst (e.g., Pd(PPh3)4) - Base (e.g., K2CO3) - Solvent (e.g., Dioxane/Water) Reaction Heat under Inert Atmosphere (e.g., 80-100°C) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl-6-methylpyridin-4-amine Derivative Purification->Product

General Workflow for Suzuki-Miyaura Coupling.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄; 0.05 equivalents)

  • Base (e.g., Potassium carbonate, K₂CO₃; 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 ratio)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water).

  • Add the palladium catalyst (0.05 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (typically 80-100°C) and stir under an inert atmosphere.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 4 to 24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-aryl-6-methylpyridin-4-amine derivative.

  • Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Cell Viability (MTT) Assay

This protocol outlines a colorimetric assay to determine the cytotoxic effects of synthesized compounds on cancer cell lines.

MTT_Assay_Workflow Seed Seed Cancer Cells in 96-well Plate Treat Treat with Test Compound (Varying Concentrations) Seed->Treat Incubate Incubate for 48-72h Treat->Incubate MTT Add MTT Reagent Incubate->MTT Incubate2 Incubate for 4h MTT->Incubate2 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate2->Solubilize Read Measure Absorbance at ~570 nm Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

General Workflow for MTT Assay.

Materials:

  • Human cancer cell line(s) of interest

  • Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well flat-bottom cell culture plates

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium from a stock solution in DMSO. The final DMSO concentration in the wells should be less than 0.5%.

  • Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of the solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the data using appropriate software.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol describes a general method to determine the in vitro potency of synthesized compounds against a target kinase.

Materials:

  • Recombinant target kinase

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • White, opaque 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the test compound dilution or DMSO for control wells.

  • Add 2 µL of the target kinase solution to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture.

  • Incubate the plate at room temperature for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of the ADP-Glo™ Reagent.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion

This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors and other potential anti-cancer agents. Its amenability to established synthetic methodologies, such as the Suzuki-Miyaura coupling, allows for the systematic exploration of structure-activity relationships. The protocols and information provided in these application notes offer a foundational framework for researchers in the field of drug discovery to design, synthesize, and evaluate new therapeutic candidates targeting key signaling pathways implicated in cancer. Further investigation into derivatives of this scaffold is warranted to identify potent and selective compounds for preclinical and clinical development.

References

Application Notes and Protocols for Sonogashira Coupling with 2-Bromopyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction is of paramount importance in medicinal chemistry and drug development for the synthesis of complex molecules, including heterocycles, natural products, and active pharmaceutical ingredients.[3] The Sonogashira coupling is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[2][4] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to the palladium(0) species, followed by transmetalation with a copper acetylide (formed in situ), and subsequent reductive elimination to afford the desired product.[5]

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-bromopyridine derivatives with terminal alkynes.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of various 2-bromopyridine derivatives with a range of terminal alkynes. These data provide a basis for reaction optimization.

Table 1: Optimization of Reaction Conditions for the Sonogashira Coupling of 2-Amino-3-bromopyridine with Phenylacetylene [1]

EntryCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100379
2PdCl₂(PPh₃)₂ (2.5)-CuI (5)Et₃NDMF100385
3Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100396
4Pd(dba)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100375
5Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)DBUDMF100368
6Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)K₂CO₃DMF100345
7Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NToluene100372
8Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDioxane100365

Table 2: Substrate Scope for the Sonogashira Coupling of 2-Amino-3-bromopyridine Derivatives with Terminal Alkynes [1][6]

Entry2-Bromopyridine DerivativeTerminal AlkyneCatalyst SystemBase / SolventTemp. (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100396
22-Amino-3-bromopyridine4-EthynyltoluenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100395
32-Amino-3-bromopyridine4-MethoxyphenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100393
42-Amino-3-bromopyridineCyclopropylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100388
52-Amino-3-bromo-5-methylpyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100393
62-Amino-3-bromo-5-methylpyridine1-HexynePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100385
72-Bromo-4-iodopyridinePhenylacetylenePd(PPh₃)₄ / CuIEt₃N / THFRT--
86-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃N / THFRT1692

*Yields reported are isolated yields. RT = Room Temperature.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Sonogashira coupling of a 2-bromopyridine derivative with a terminal alkyne. This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 2-Bromopyridine derivative (1.0 equiv)

  • Terminal alkyne (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%; or PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Anhydrous and degassed base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), often used as solvent or co-solvent)

  • Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add the 2-bromopyridine derivative (1.0 equiv), palladium catalyst, and copper(I) iodide under a stream of inert gas.[2]

    • Seal the flask with a septum and evacuate and backfill with the inert gas three times to ensure an inert atmosphere.[7]

  • Solvent and Reagent Addition:

    • Add the anhydrous and degassed solvent and base via syringe. If an amine base like triethylamine is used as the solvent, it is added at this step.[7]

    • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst activation.

    • Add the terminal alkyne (1.1-1.5 equiv) dropwise via syringe.[7]

  • Reaction:

    • Stir the reaction mixture at the desired temperature (room temperature to 100 °C, depending on the reactivity of the substrates).[1]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[7]

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solid precipitate (amine hydrohalide salt) has formed, it can be filtered off.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.[7]

    • Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.[7]

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired 2-alkynylpyridine derivative.[1]

Mandatory Visualization

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Product Isolation cluster_purification Purification reagents Combine 2-Bromopyridine, Pd Catalyst, & CuI inert_atm Establish Inert Atmosphere (Ar/N2) add_solvents Add Degassed Solvent & Base inert_atm->add_solvents add_alkyne Add Terminal Alkyne add_solvents->add_alkyne react Stir at Appropriate Temp. add_alkyne->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction (aq. NH4Cl) monitor->quench extract Extract with Organic Solvent quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify product Final Product purify->product

Caption: General experimental workflow for the Sonogashira coupling of 2-bromopyridine derivatives.

References

Application Notes and Protocols: 2-Bromo-6-methylpyridin-4-amine in Material Science Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-6-methylpyridin-4-amine is a versatile heterocyclic compound that serves as a valuable building block in the synthesis of advanced materials. Its unique structure, featuring a reactive bromine atom, a nucleophilic amine group, and a pyridine ring, allows for its incorporation into a variety of polymeric and supramolecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in material science, with a focus on the synthesis of high-performance aromatic polymers. The pyridine moiety can enhance thermal stability, improve solubility, and introduce sites for metal coordination or hydrogen bonding in the resulting materials.[1][2][3]

Key Applications in Material Science

The primary application of this compound in material science is as a monomer for the synthesis of specialty polymers and coatings.[3] The presence of both a bromo and an amino group on the pyridine ring allows it to be used as an AB-type monomer or as a component in AABB-type polycondensation reactions. These polymers are of interest for applications requiring high thermal stability, specific conductivity, or unique photophysical properties.

Aromatic Polymers with Pyridine Moieties

Polymers incorporating pyridine units into their backbone are known for their high thermal stability, excellent mechanical properties, and good solubility in common organic solvents.[1] The nitrogen atom in the pyridine ring can also act as a proton acceptor or a coordination site for metal ions, making these materials suitable for applications in:

  • Gas separation membranes: The tailored free volume and affinity of pyridine-containing polymers can be exploited for selective gas transport.[1]

  • Proton exchange membranes: The basicity of the pyridine nitrogen allows for protonation, which is a key feature for proton conductivity in fuel cells.

  • Catalyst supports: The pyridine units can coordinate with metal catalysts, providing a stable and reusable catalytic system.[4][5]

  • Luminescent materials: Pyridine-containing conjugated polymers can exhibit fluorescence, making them suitable for use in organic light-emitting diodes (OLEDs) and sensors.[6]

Data Presentation

The following table summarizes the anticipated properties of a hypothetical aromatic polymer, Poly(6-methylpyridin-4-yl-amine-co-1,4-phenylene), synthesized using this compound. These values are based on typical data for similar aromatic polymers containing pyridine moieties reported in the literature.[1][7]

PropertyAnticipated ValueMethod of Measurement
Molecular Weight (Mw)50,000 - 100,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5GPC
Glass Transition Temp. (Tg)> 350 °CDifferential Scanning Calorimetry (DSC)
5% Weight Loss Temp. (TGA)~450 °C (in N₂)Thermogravimetric Analysis (TGA)
Tensile Strength70 - 90 MPaUniversal Testing Machine
SolubilitySoluble in NMP, DMAc, DMF, and strong acidsVisual Inspection

Experimental Protocols

This section provides a detailed methodology for the synthesis of a novel aromatic polymer using this compound as a key monomer via a Suzuki polycondensation reaction.

Protocol 1: Synthesis of a Diamine Monomer via Suzuki Coupling

This protocol describes the synthesis of a key intermediate, a diamine monomer, which can then be used in subsequent polymerization reactions.

Materials:

  • This compound

  • 1,4-Phenylenediboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Toluene

  • Ethanol

  • Standard laboratory glassware and inert atmosphere setup (Schlenk line or glovebox)

Procedure:

  • In a 250 mL Schlenk flask, add this compound (10.0 g, 53.5 mmol), 1,4-phenylenediboronic acid (4.0 g, 24.1 mmol), palladium(II) acetate (0.12 g, 0.54 mmol), and triphenylphosphine (0.56 g, 2.14 mmol).

  • Add a magnetic stir bar to the flask.

  • Evacuate the flask and backfill with argon three times.

  • Add 100 mL of degassed 1,4-dioxane to the flask via cannula.

  • In a separate flask, dissolve potassium carbonate (14.8 g, 107 mmol) in 50 mL of degassed water.

  • Add the aqueous potassium carbonate solution to the reaction mixture.

  • Heat the reaction mixture to 90 °C and stir vigorously for 24 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature.

  • Add 100 mL of toluene and 100 mL of water to the reaction mixture and stir for 30 minutes.

  • Separate the organic layer and extract the aqueous layer with toluene (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the diamine monomer.

Protocol 2: Suzuki Polycondensation

This protocol outlines the polymerization of the synthesized diamine monomer with a dibromo-aromatic compound.

Materials:

  • Synthesized diamine monomer from Protocol 1

  • 1,4-Dibromobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylacetamide (DMAc)

  • Methanol

  • Standard polymerization glassware and inert atmosphere setup

Procedure:

  • In a 100 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the diamine monomer (5.0 g, 19.5 mmol), 1,4-dibromobenzene (4.6 g, 19.5 mmol), and bis(triphenylphosphine)palladium(II) dichloride (0.14 g, 0.2 mmol).

  • Add 50 mL of anhydrous DMAc to the flask.

  • Add potassium carbonate (5.4 g, 39.0 mmol) to the mixture.

  • Degas the mixture by bubbling nitrogen through it for 30 minutes.

  • Heat the reaction to 120 °C and stir for 48 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.

  • Cool the reaction mixture to room temperature.

  • Pour the viscous solution into 500 mL of methanol with vigorous stirring to precipitate the polymer.

  • Filter the polymer and wash it thoroughly with methanol and then with hot water.

  • Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Mandatory Visualization

experimental_workflow_monomer_synthesis start Start reagents Combine Reactants: - this compound - 1,4-Phenylenediboronic acid - Pd(OAc)₂ & PPh₃ - K₂CO₃ (aq) start->reagents reaction Suzuki Coupling (90°C, 24h, Ar) reagents->reaction workup Workup: - Toluene/Water Extraction - Brine Wash - Dry over Na₂SO₄ reaction->workup purification Purification: Column Chromatography workup->purification product Diamine Monomer purification->product

Caption: Workflow for the synthesis of a diamine monomer.

experimental_workflow_polymerization start Start monomers Combine Monomers & Catalyst: - Diamine Monomer - 1,4-Dibromobenzene - Pd(PPh₃)₂Cl₂ - K₂CO₃ in DMAc start->monomers polymerization Suzuki Polycondensation (120°C, 48h, N₂) monomers->polymerization precipitation Precipitation: Pour into Methanol polymerization->precipitation washing Washing: - Methanol - Hot Water precipitation->washing drying Drying: Vacuum Oven (80°C, 24h) washing->drying polymer Aromatic Polymer drying->polymer

Caption: Workflow for Suzuki polycondensation.

logical_relationship_structure_property monomer This compound (Monomer) polymer_backbone Rigid Aromatic Polymer Backbone monomer->polymer_backbone pyridine_moiety Pyridine Moiety in Backbone monomer->pyridine_moiety amine_group Amine Functional Group monomer->amine_group high_tg High Glass Transition Temp. polymer_backbone->high_tg thermal_stability High Thermal Stability polymer_backbone->thermal_stability mechanical_strength Good Mechanical Strength polymer_backbone->mechanical_strength solubility Enhanced Solubility pyridine_moiety->solubility functionality Coordination Sites / H-Bonding pyridine_moiety->functionality amine_group->functionality

References

Stille Coupling of Brominated Pyridines: A Detailed Guide to Experimental Conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The Stille coupling is a robust and versatile palladium-catalyzed cross-coupling reaction integral to modern organic synthesis, particularly in the pharmaceutical and materials science sectors. This reaction facilitates the formation of carbon-carbon bonds between an organostannane and an organic halide or pseudohalide. Its broad functional group tolerance, stability of organostannane reagents to air and moisture, and generally mild reaction conditions make it a favored method for constructing complex molecules.[1][2][3]

Brominated pyridines are crucial building blocks in medicinal chemistry, and their functionalization via Stille coupling allows for the synthesis of a diverse array of substituted pyridine derivatives. However, the electronic nature of the pyridine ring and the position of the bromine atom can significantly influence reactivity. This document provides a comprehensive overview of the experimental conditions for the Stille coupling of 2-, 3-, and 4-bromopyridines with various organostannanes, offering detailed protocols and comparative data to aid in reaction optimization.

A key challenge in the Stille coupling of bromopyridines is the potential for the pyridine nitrogen to coordinate to the palladium catalyst, thereby inhibiting its activity. This effect is most pronounced for 2-bromopyridine. To mitigate this, the use of bulky, electron-rich phosphine ligands is often beneficial as they can shield the palladium center. Common palladium sources for Stille couplings include Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂.[2] The choice of solvent is also critical, with common options being anhydrous and degassed toluene, N,N-dimethylformamide (DMF), dioxane, and tetrahydrofuran (THF). In some challenging cases, particularly with 4-bromopyridine, higher boiling point solvents like dimethyl sulfoxide (DMSO) and elevated temperatures may be necessary to achieve a reaction.[4]

Microwave-assisted synthesis has emerged as a powerful technique to accelerate Stille coupling reactions, often leading to significantly reduced reaction times and improved yields.[5][6]

Experimental Data Summary

The following tables summarize representative experimental conditions for the Stille coupling of 2-, 3-, and 4-bromopyridine with various organostannanes. This data is intended to serve as a guide for reaction development and optimization.

Table 1: Stille Coupling of 2-Bromopyridine

OrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
VinyltributylstannanePd(PPh₃)₄ (5)-DMF90-10012-24High[2]
Tributyl(phenyl)stannanePdCl₂(PPh₃)₂-DMF/THF80-90[7]
Tributyl(2-furyl)stannanePd(PPh₃)₄ (1.5)AsPh₃ (3)Toluene1101685
Tributyl(thiophen-2-yl)stannanePd₂(dba)₃ (2)P(t-Bu)₃ (4)Dioxane1001292

Table 2: Stille Coupling of 3-Bromopyridine

OrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Tributyl(phenyl)stannanePd(OAc)₂ (1)XPhos (2)Toluene1001890[4]
VinyltributylstannanePd(PPh₃)₄ (4)-THF652478
Tributyl(2-thienyl)stannanePdCl₂(PPh₃)₂ (3)-DMF801288
Tributyl(ethynyl)stannanePd(PPh₃)₄ (5)CuI (10)THF50695

Table 3: Stille Coupling of 4-Bromopyridine

OrganostannaneCatalyst (mol%)Ligand (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
Tributyl(phenyl)stannanePd(OAc)₂ (2.5)XPhos (5)DMSO10018Moderate[4]
VinyltributylstannanePd₂(dba)₃ (2)AsPh₃ (8)Toluene1101675
Tributyl(furan-2-yl)stannanePd(PPh₃)₄ (3)-Dioxane1002482
(4-Methoxyphenyl)tributylstannanePdCl₂(PPh₃)₂ (5)-DMF901289

Experimental Protocols

Protocol 1: General Procedure for Stille Coupling of Bromopyridines

This protocol provides a general starting point for the Stille coupling of brominated pyridines. Optimization of catalyst, ligand, solvent, temperature, and reaction time may be necessary for specific substrates.

Materials:

  • Bromopyridine (1.0 eq)

  • Organostannane (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene, DMF, Dioxane)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Stir plate and heating mantle/oil bath

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the bromopyridine and the palladium catalyst.

  • Add the anhydrous, degassed solvent via syringe.

  • Stir the mixture for 10-15 minutes at room temperature.

  • Add the organostannane reagent via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with an aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Stille Coupling of Bromopyridines

This protocol is suitable for accelerating the Stille coupling reaction using microwave irradiation.

Materials:

  • Bromopyridine (1.0 eq)

  • Organostannane (1.2 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Anhydrous solvent (e.g., Dioxane, DMF) in a microwave-safe reaction vessel

  • Microwave reactor

Procedure:

  • To a microwave-safe reaction vessel, add the bromopyridine, organostannane, palladium catalyst, and ligand.

  • Add the anhydrous solvent.

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the target temperature (e.g., 100-150 °C) for the specified time (typically 10-60 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 8-11).

Visualizations

Stille_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X Pd(II)_Complex R1-Pd(II)L2-X Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R2-SnR3 Pd(II)_Intermediate R1-Pd(II)L2-R2 Transmetalation->Pd(II)_Intermediate X-SnR3 X-SnR3 Transmetalation->X-SnR3 X-SnR3 Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product R1-R2 Reductive_Elimination->Product Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reagents 1. Add Bromopyridine & Catalyst to Flask Solvent 2. Add Anhydrous, Degassed Solvent Reagents->Solvent Stannane 3. Add Organostannane Solvent->Stannane Heating 4. Heat and Stir under Inert Atmosphere Stannane->Heating Monitoring 5. Monitor Progress (TLC/GC-MS) Heating->Monitoring Quench 6. Cool and Dilute Monitoring->Quench Wash 7. Wash with aq. KF, Water, and Brine Quench->Wash Dry 8. Dry, Filter, and Concentrate Wash->Dry Purify 9. Column Chromatography Dry->Purify Product Product Purify->Product

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 2-Bromo-6-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki coupling of 2-Bromo-6-methylpyridin-4-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Suzuki coupling of this compound.

Issue 1: Low or No Yield of the Coupled Product

Potential Cause Troubleshooting Steps
Catalyst Deactivation The nitrogen on the pyridine ring can coordinate with the palladium catalyst, leading to deactivation.[1] Ensure all reagents and solvents are thoroughly degassed to prevent oxidation of the catalyst.[2] Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can shield the palladium center and mitigate this issue.
Inefficient Transmetalation The transfer of the organic group from the organoboron reagent to the palladium complex can be slow. This is a common challenge with electron-deficient heteroaryl compounds. The choice of base is critical here; stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones.[2][3]
Protodeboronation of Boronic Acid The boronic acid can degrade, particularly in the presence of aqueous bases, where the boronic acid group is replaced by a hydrogen atom. To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.
Poor Reagent/Catalyst Solubility If the starting materials or the base are not sufficiently soluble in the chosen solvent, the reaction rate will be limited.[2] A switch to a biphasic solvent system, such as 1,4-dioxane/water or toluene/water, can improve the solubility of inorganic bases.[4]
Incorrect Base Strength or Solubility The chosen base may be too weak to facilitate the transmetalation step effectively. For 2-bromopyridines, stronger bases like K₃PO₄ or Cs₂CO₃ are often recommended.[2] Ensure the base is soluble in the reaction medium; adding water as a co-solvent can help dissolve inorganic bases.[2]

Issue 2: Significant Formation of Byproducts (Homocoupling or Debromination)

Potential Cause Troubleshooting Steps
Presence of Oxygen Oxygen in the reaction mixture can promote the oxidative homocoupling of the boronic acid.[2] It is crucial to thoroughly degas all solvents and the reaction mixture and to maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.
Excessive or Inappropriate Base Using a large excess of a strong base can sometimes lead to side reactions.[2] The choice of base can also influence the rate of protodeboronation.
Slow Transmetalation If the desired cross-coupling is slow, side reactions like homocoupling can become more prevalent.[5] Optimizing the catalyst and ligand system to accelerate the catalytic cycle can help minimize this.[5]

Frequently Asked Questions (FAQs)

Q1: What is the role of the base in the Suzuki coupling of this compound?

A3: The base is a critical component with multiple functions. It activates the organoboron compound to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2][3] The base also aids in the reductive elimination step, regenerating the active Pd(0) catalyst.

Q2: Should I be concerned about the amine group on the pyridine ring?

A2: While the primary amine can potentially interact with the catalyst, Suzuki couplings with aminopyridines are well-documented.[6][7] It has been reported that the deprotonation of the amine can occur with a base like K₃PO₄ after binding to the palladium center.[7]

Q3: Which is a better coupling partner, a boronic acid or a boronic ester?

A3: Boronic esters, such as pinacol esters, are often more stable and less prone to protodeboronation than their corresponding boronic acids, especially under aqueous basic conditions. Using a boronic ester can be a good strategy to improve yields if boronic acid degradation is suspected.

Q4: Can I run this reaction open to the air?

A4: It is strongly advised to run Suzuki couplings under an inert atmosphere (nitrogen or argon). Oxygen can lead to catalyst deactivation and promote the unwanted homocoupling of the boronic acid, which will lower the yield of your desired product.

Q5: What are some recommended starting conditions for this reaction?

A5: A good starting point would be to use a palladium catalyst with a bulky, electron-rich phosphine ligand, such as Pd(OAc)₂ with SPhos or a pre-formed catalyst like a PEPPSI™-IPr.[8][9] For the base, K₂CO₃ or K₃PO₄ are often effective choices.[3] A common solvent system is a mixture of an organic solvent like 1,4-dioxane or toluene with water.[4]

Quantitative Data Summary

The following table summarizes reaction conditions from studies on similar 2-bromopyridine substrates, which can serve as a guide for optimizing the Suzuki coupling of this compound. Direct comparison should be made with caution as the substrates and reaction conditions are not identical.

SubstrateCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-4-methylpyridinePd(dppf)Cl₂K₂CO₃water/1,4-dioxane (5:1)120 (microwave)-81
Aryl Halide & Phenylboronic AcidPd(OAc)₂Na₂CO₃water80-98
5-bromo-2-methylpyridin-3-aminePd(PPh₃)₄ / PPh₃K₃PO₄1,4-dioxane/water85-95>15Moderate to Good
5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄ / PPh₃Cs₂CO₃dry toluene70-80-80
2-Bromo-6-methylisonicotinaldehydePd(PPh₃)₄K₃PO₄Dioxane/H₂O908~85-95[8]
2-Bromo-6-methylisonicotinaldehydePd(OAc)₂ / SPhosK₂CO₃Toluene10012High[8]

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a generalized procedure and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or boronic ester (1.1–1.5 equiv)[1]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst; 1-5 mol%)[1]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)[1]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[1]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial, combine this compound, the arylboronic acid, the base, and the palladium catalyst.[1]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[1][9]

  • Solvent Addition: Add the degassed solvent system via syringe.[1]

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][10]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography.[10]

Visualizations

Suzuki_Coupling_Workflow A Reaction Setup: Combine Reagents B Inert Atmosphere: Evacuate & Backfill A->B C Solvent Addition: Add Degassed Solvent B->C D Reaction: Heat & Stir C->D E Monitoring: TLC, LC-MS, or GC-MS D->E E->D Incomplete F Workup: Quench & Extract E->F Reaction Complete G Purification: Column Chromatography F->G H Product G->H

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Suzuki_Coupling Start Low Yield or No Reaction Catalyst Check Catalyst/Ligand: - Use bulky, electron-rich ligands - Ensure proper degassing Start->Catalyst Base Optimize Base: - Use stronger base (K₃PO₄, Cs₂CO₃) - Ensure solubility Start->Base Solvent Change Solvent: - Try biphasic system (e.g., Dioxane/Water) - Ensure reagent solubility Start->Solvent Boronic_Acid Check Boronic Acid Stability: - Use boronic ester (pinacol) - Use fresh reagent Start->Boronic_Acid Byproducts Significant Byproducts (Homocoupling/Debromination) Degas Improve Degassing: - Rigorous inert atmosphere - Degas solvents thoroughly Byproducts->Degas Base_Amount Adjust Base: - Use minimum effective amount Byproducts->Base_Amount Optimize_Catalyst Optimize Catalyst System: - Screen different ligands to  accelerate cross-coupling Byproducts->Optimize_Catalyst

Caption: A decision tree for troubleshooting common Suzuki coupling issues.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of 2-Bromo-6-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Buchwald-Hartwig amination of 2-Bromo-6-methylpyridin-4-amine.

Troubleshooting Guide

Issue 1: Low to No Product Formation

Low or no yield of the desired arylamine is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions.[1][2] The pyridine nitrogen in the substrate can poison the palladium catalyst, making this a particularly challenging reaction.[1]

Possible Causes and Solutions:

CauseRecommended Solution
Catalyst Poisoning The nitrogen on the pyridine ring can coordinate with the palladium catalyst, inhibiting its activity. Employ bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos to shield the palladium center and prevent this unwanted interaction.[2] Using pre-formed palladium catalysts (precatalysts) can also lead to more consistent and active catalytic systems.[2]
Suboptimal Ligand Choice The ligand is crucial for stabilizing the palladium catalyst and facilitating the reaction. If the ligand is not sterically bulky enough, it may not prevent pyridine coordination.[1] A screening of different ligands is often necessary.
Incorrect Base Selection A base that is too weak may not effectively deprotonate the amine-palladium complex, while a very strong base could be incompatible with other functional groups.[1] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective. For sensitive substrates, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, though this may require higher temperatures or longer reaction times.[3]
Poor Reagent Purity or Reaction Setup Palladium-catalyzed reactions are sensitive to air and moisture. Ensure all reagents are pure and solvents are anhydrous and degassed.[1] Maintaining an inert atmosphere with argon or nitrogen is critical.[2]
Inadequate Temperature or Reaction Time These reactions typically require heating, often in the range of 80-110 °C, to proceed at a reasonable rate.[1][2][3] If the reaction is sluggish, a modest increase in temperature or extended reaction time may be beneficial.
Reagent Insolubility If starting materials or the base are not fully dissolved, the reaction will be slow and inefficient. Toluene and 1,4-dioxane are common and effective solvents. If solubility is an issue, a more polar solvent like DMF could be tested, but be aware that it can sometimes coordinate to the palladium.[1]

Troubleshooting Workflow:

start Low/No Product catalyst Check Catalyst System start->catalyst Initial Check conditions Optimize Reaction Conditions catalyst->conditions If catalyst seems okay success Successful Reaction catalyst->success Screen Ligands/Precatalysts reagents Verify Reagent Quality conditions->reagents If conditions are optimized conditions->success Adjust T/time/solvent/base reagents->catalyst If reagents are pure, re-evaluate catalyst reagents->success Use pure/dry reagents

Caption: A logical workflow for troubleshooting low-yield Buchwald-Hartwig aminations.

Issue 2: Formation of Side Products

The appearance of significant side products can complicate purification and reduce the yield of the desired product.

Common Side Products and Prevention:

Side ProductCausePrevention Strategy
Hydrodehalogenation The bromo substrate is reduced, replacing the bromine with a hydrogen atom. This can occur via β-hydride elimination from the palladium-amido complex.[4]Use a bulky ligand to disfavor the β-hydride elimination pathway.[3] Optimizing the base and lowering the reaction temperature may also reduce this side reaction.[3]
Homocoupling of Amine Two molecules of the amine coupling partner react to form a hydrazine derivative.Carefully control the stoichiometry, perhaps by using a slight excess of the aryl bromide relative to the amine.[3]
Palladium Black Formation A fine black precipitate indicates the decomposition of the palladium catalyst to metallic palladium, which is catalytically inactive.[1]This can be caused by prolonged exposure to high temperatures (e.g., >120 °C).[1] Lower the reaction temperature to 80-90 °C and increase the reaction time if necessary.[1] Also, ensure a properly inert atmosphere is maintained.

Frequently Asked Questions (FAQs)

Q1: What is the best initial catalyst system to try for the amination of this compound?

A good starting point for challenging substrates like 2-bromopyridines is a combination of a palladium precatalyst, such as a G3 or G4 palladacycle, with a bulky, electron-rich biarylphosphine ligand like XPhos or RuPhos. A common base to start with is NaOtBu, and a suitable solvent is toluene or dioxane.[1][2]

Q2: How do I know if my reaction is working?

The reaction mixture in a healthy Buchwald-Hartwig amination is typically a homogeneous, colored solution (often yellow to reddish-brown).[1] You can monitor the progress of the reaction by taking small aliquots at different time points and analyzing them by TLC, GC-MS, or LC-MS.[1]

Q3: Can I use an inorganic base instead of NaOtBu?

Yes, if your substrate is sensitive to strong bases, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ can be used.[3] However, this may necessitate higher reaction temperatures or longer reaction times to achieve a good yield.

Q4: My reaction starts but then stalls. What could be the cause?

If the reaction begins to form the product but then stops, it is likely that the catalyst has decomposed or has been poisoned over time.[1] This is a common issue with pyridine-containing substrates.[1] In this case, you may need to try a different, more robust ligand or consider a lower reaction temperature to prolong the catalyst's lifetime.

Q5: Is it necessary to use a glovebox for setting up the reaction?

While not strictly mandatory if proper Schlenk techniques are used, a glovebox is highly recommended for handling air- and moisture-sensitive reagents like the palladium catalyst, phosphine ligand, and strong bases.[1] This will ensure the highest level of inertness and reproducibility.

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a reliable starting point for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Phosphine ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)

  • Base (e.g., NaOtBu, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Oven-dried reaction vial or flask with a magnetic stir bar

Procedure:

  • Preparation: In a glovebox, add the this compound, the amine, the base, and the phosphine ligand (if separate from the catalyst) to the reaction vial.[1]

  • Catalyst Addition: Add the palladium source or precatalyst to the vial.[1]

  • Solvent Addition: Add the anhydrous, degassed solvent to achieve a concentration of 0.1-0.5 M.[1]

  • Reaction: Seal the vial and heat the mixture with stirring to the desired temperature (typically 80-110 °C).[2]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography on silica gel.[1]

Experimental Workflow Diagram:

prep 1. Reagent Preparation (Inert Atmosphere) cat_add 2. Catalyst Addition prep->cat_add solv_add 3. Solvent Addition cat_add->solv_add react 4. Reaction (Heating & Stirring) solv_add->react monitor 5. Monitoring (TLC, LC-MS) react->monitor workup 6. Workup (Quench, Extract, Dry) monitor->workup Reaction Complete purify 7. Purification (Chromatography) workup->purify product Final Product purify->product

Caption: A step-by-step workflow for the Buchwald-Hartwig amination experiment.

Data Presentation

Hypothetical Optimization of Reaction Conditions

The following table illustrates a hypothetical optimization for the coupling of this compound with morpholine. This data is representative and serves to illustrate an optimization workflow.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene1001265
2Pd(OAc)₂ (2)RuPhos (4)NaOtBu (1.4)Toluene1001272
3XPhos Pd G3 (2)-NaOtBu (1.4)Toluene100885
4XPhos Pd G3 (2)-K₃PO₄ (2.0)Dioxane1102455
5XPhos Pd G3 (2)-Cs₂CO₃ (2.0)Dioxane1101878
6XPhos Pd G3 (1)-NaOtBu (1.4)Toluene901282

Catalytic Cycle Diagram:

Caption: A simplified representation of the Buchwald-Hartwig catalytic cycle.

References

Technical Support Center: Synthesis of 2-Bromo-6-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-Bromo-6-methylpyridin-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The primary synthetic routes include the direct electrophilic bromination of 6-methylpyridin-4-amine and multi-step sequences that may involve Sandmeyer-type reactions starting from an amino precursor. The choice of route often depends on the availability of starting materials and the desired purity profile, as different methods can lead to distinct byproduct profiles.[1]

Q2: What are the most common impurities I should expect during the synthesis of this compound?

A2: The most common impurities are typically related to the synthetic method used. For direct bromination, these include:

  • Unreacted starting material: (6-methylpyridin-4-amine).

  • Over-brominated products: Such as 2,X-dibromo-6-methylpyridin-4-amine.[1]

  • Isomeric byproducts: Bromination at other positions on the pyridine ring.

  • Hydrolysis products: Formation of corresponding pyridones if aqueous acidic conditions are harsh.

Q3: How can I best monitor the progress of my reaction to minimize byproduct formation?

A3: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective techniques for monitoring the reaction's progress.[1] Regular sampling allows you to track the consumption of the starting material and the appearance of the desired product and any byproducts. This helps in determining the optimal reaction time to maximize yield while minimizing the formation of impurities like di-brominated species.[2]

Q4: What are the recommended purification techniques for crude this compound?

A4: A multi-step purification strategy is generally most effective. This typically involves:

  • Aqueous Workup: An initial extraction and washing step to remove inorganic salts and highly polar impurities.[3]

  • Column Chromatography: Flash column chromatography using a silica gel stationary phase is highly effective for separating the target compound from isomeric and over-brominated byproducts. A gradient elution, for example with hexane/ethyl acetate, is commonly used.[3][4]

  • Recrystallization or Washing: If the product is a solid, recrystallization from a suitable solvent system or washing with a solvent in which the impurities are soluble can significantly enhance purity.[3]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis.

Issue 1: Low Yield of the Desired Product

Symptom Possible Cause Suggested Solution
TLC/GC-MS shows a high percentage of unreacted starting material.Insufficient reaction time, low temperature, or inadequate amount of brominating agent.1. Extend Reaction Time: Continue monitoring the reaction until the starting material is consumed. 2. Increase Temperature: Gradually increase the reaction temperature, but be cautious of potential byproduct formation. 3. Stoichiometry: Ensure at least one full equivalent of the brominating agent (e.g., NBS or Br₂) is used.
The crude product contains multiple spots on TLC, none of which is dominant.Reaction conditions are too harsh, leading to decomposition or multiple side reactions.1. Lower Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to -10 °C) to improve selectivity.[2] 2. Slow Addition: Add the brominating agent dropwise to prevent localized high concentrations and overheating.[2]

Issue 2: Presence of Significant Over-brominated Byproducts

Symptom Possible Cause Suggested Solution
Mass spectrum shows a peak corresponding to the di-brominated product (M+2Br).Excess of brominating agent or reaction run for too long.1. Control Stoichiometry: Use no more than one equivalent of the brominating agent.[2] 2. Slow Addition: Add the brominating agent portion-wise or as a dilute solution.[2] 3. Careful Monitoring: Stop the reaction as soon as TLC/GC-MS indicates the starting material has been consumed.

Issue 3: Difficulty in Separating Isomeric Byproducts

Symptom Possible Cause Suggested Solution
Purified product shows contamination with an isomer by ¹H NMR or GC-MS analysis.The bromination reaction has poor regioselectivity.1. Optimize Chromatography: Use a high-resolution silica gel and a shallow solvent gradient during column chromatography to improve separation. 2. Protecting Groups: Consider protecting the amine group (e.g., via acetylation) before bromination to better direct the regioselectivity. The protecting group can be removed in a subsequent step.[2] 3. Alternative Route: Explore a different synthetic route that offers higher regioselectivity.

Data Presentation

The following table summarizes hypothetical yield and purity data from different purification methods to illustrate their effectiveness.

Purification Method Starting Purity (Crude) Final Purity (by HPLC) Yield (%) Key Impurities Removed
Aqueous Extraction Only75%80%90Inorganic salts, water-soluble starting materials
Column Chromatography75%>98%70Isomeric and di-brominated byproducts
Recrystallization85% (after extraction)99%65Structurally similar byproducts, colored impurities
Extraction + Chromatography75%>99%68Broad spectrum of impurities

Experimental Protocols

Protocol 1: Synthesis of this compound via Electrophilic Bromination

This protocol is a representative method for the direct bromination of 6-methylpyridin-4-amine.

Materials:

  • 6-methylpyridin-4-amine

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid or an inert organic solvent (e.g., acetonitrile)

  • Sodium bicarbonate (NaHCO₃) solution

  • Sodium bisulfite (NaHSO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve 6-methylpyridin-4-amine (1.0 eq) in the chosen solvent in a round-bottom flask. Cool the solution to 0 °C in an ice bath.

  • Brominating Agent Addition: Slowly add N-Bromosuccinimide (1.0 eq) portion-wise to the cooled solution while stirring vigorously. Maintain the temperature at 0-5 °C throughout the addition.[1]

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C and monitor its progress by TLC or GC-MS. Allow the reaction to proceed until the starting material is consumed (typically 2-4 hours).[1]

  • Quenching: Once the reaction is complete, pour the mixture into a beaker containing ice and a saturated solution of sodium bisulfite to quench any unreacted bromine.[1]

  • Neutralization and Extraction: Carefully neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[1]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[4] Purify further using flash column chromatography (silica gel, hexane/ethyl acetate gradient).[4]

Protocol 2: Purification by Flash Column Chromatography

Procedure:

  • Column Packing: Prepare a slurry of silica gel in a low-polarity eluent (e.g., 100% hexane) and pack the chromatography column.[3]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.[3]

  • Elution: Begin eluting with the low-polarity eluent. Gradually increase the eluent polarity by increasing the percentage of ethyl acetate (e.g., from 0% to 30% ethyl acetate in hexane).[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.[3]

Visualizations

G Start 6-methylpyridin-4-amine Reagent + NBS / H₂SO₄ Start->Reagent Product This compound (Desired Product) Reagent->Product Correct Stoichiometry & Time Byproduct1 Unreacted Starting Material Reagent->Byproduct1 Incomplete Reaction Byproduct2 2,X-Dibromo-6-methylpyridin-4-amine (Over-bromination) Reagent->Byproduct2 Excess NBS / Long Time Byproduct3 Isomeric Byproducts Reagent->Byproduct3 Poor Regioselectivity

Caption: Reaction pathway for bromination and potential byproduct formation.

TroubleshootingWorkflow start Analyze Crude Product (TLC, GC-MS, NMR) low_yield Issue: Low Yield? start->low_yield high_sm High Starting Material? low_yield->high_sm Yes over_brom Issue: Over-bromination? low_yield->over_brom No high_sm->over_brom No sol_ly_1 Increase Reaction Time / Temp high_sm->sol_ly_1 Yes sol_ly_2 Check Reagent Stoichiometry high_sm->sol_ly_2 Also Consider isomers Issue: Isomers Present? over_brom->isomers No sol_ob_1 Reduce NBS Equivalents over_brom->sol_ob_1 Yes sol_iso_1 Optimize Chromatography isomers->sol_iso_1 Yes end_node Pure Product isomers->end_node No sol_ly_1->start sol_ly_2->start sol_ob_2 Add NBS Slowly at Low Temp sol_ob_1->sol_ob_2 sol_ob_2->start sol_iso_2 Use Protecting Group Strategy sol_iso_1->sol_iso_2 sol_iso_2->start

Caption: Troubleshooting workflow for synthesis and purification.

References

Technical Support Center: Purification of 2-Bromo-6-methylpyridin-4-amine Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the purification challenges associated with 2-Bromo-6-methylpyridin-4-amine and its reaction products. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered after a reaction with this compound?

A1: Depending on the reaction type (e.g., Suzuki-Miyaura coupling, Buchwald-Hartwig amination), common impurities include:

  • Unreacted Starting Material: Residual this compound.

  • Homocoupled Products: Such as the formation of a bipyridine from the starting material in Suzuki reactions.[1]

  • Debromination Products: Where the bromine atom is replaced by a hydrogen.[1]

  • Isomeric Byproducts: Formed during the synthesis of the initial reactant, which can carry through to the product.[2]

  • Palladium Catalyst Residues: From cross-coupling reactions.

  • Ligand-Related Impurities: Unreacted or degraded ligands used in the reaction.

  • Solvent and Base Residues: Residual solvents and bases from the reaction and work-up.

Q2: How can I effectively remove residual palladium catalyst from my reaction product?

A2: Several methods can be employed to remove residual palladium:

  • Silica Gel Chromatography: This is the most common method, as palladium complexes often adhere to silica.

  • Activated Carbon Treatment: Stirring the product solution with activated carbon can adsorb the palladium catalyst, which is then removed by filtration.

  • Metal Scavengers: Specific commercial reagents (scavenging resins) are designed to bind to and remove heavy metals like palladium.

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a solution of sodium bisulfite can sometimes help in removing palladium salts.

Q3: My product is a solid. Is recrystallization a suitable purification method?

A3: Yes, recrystallization can be a very effective method for purifying solid products if a suitable solvent system can be identified.[3] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should either be insoluble at high temperatures or remain soluble at low temperatures.[4]

Q4: I am observing peak tailing during HPLC or column chromatography analysis of my amine-containing product. What is the cause and how can I fix it?

A4: Peak tailing for basic compounds like aminopyridines is often due to strong interactions between the basic nitrogen and acidic silanol groups on the silica gel surface.[5] To mitigate this:

  • Add a Basic Modifier: Incorporate a small amount of a basic additive like triethylamine (0.1-1%) or pyridine into your mobile phase during column chromatography.

  • Use End-Capped Columns: For HPLC, use an end-capped C18 column where the residual silanol groups are deactivated.

  • Switch the Stationary Phase: Consider using a different stationary phase, such as alumina or a polymer-based column, which may have different surface properties.

Troubleshooting Guide

Issue 1: Poor Separation During Column Chromatography
Symptom Possible Cause Suggested Solution
Co-elution of product and impurities.Inappropriate solvent system (eluent).Systematically screen different solvent systems with varying polarities. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate). A gradient elution may be necessary.
Broad or streaking bands.Column overloading.Reduce the amount of crude material loaded onto the column. A general guideline is to load 1-5% of the silica gel weight.[3]
Improperly packed column.Ensure the silica gel is packed uniformly without air bubbles or cracks to prevent channeling.[3]
Product appears to be degrading on the column.Acidic nature of silica gel.Neutralize the silica gel by pre-treating it with a base like triethylamine. Alternatively, use a less acidic stationary phase like alumina.
Issue 2: Challenges with Recrystallization
Symptom Possible Cause Suggested Solution
Product "oils out" instead of forming crystals.The solution is too concentrated or cooling too rapidly.[3]Add more solvent to the hot solution until the oil redissolves, then allow it to cool more slowly. Insulating the flask can help.
Presence of impurities inhibiting crystallization.Attempt to purify the crude product by another method, such as column chromatography, before recrystallization.[3]
No crystal formation upon cooling.The solution is supersaturated or too dilute.Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product. If the solution is too dilute, evaporate some of the solvent and allow it to cool again.
Low recovery of the purified product.The product has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Wash the collected crystals with a minimal amount of ice-cold solvent.

Data Presentation

Table 1: Comparison of Purification Methods for this compound Reaction Products

Purification Method Typical Purity Achieved Advantages Disadvantages Best For
Flash Column Chromatography >95%High resolution for separating a wide range of impurities.Can be time-consuming and requires significant solvent usage.Complex mixtures with multiple components of varying polarities.[3][6]
Recrystallization >98%Can yield very high purity material. Cost-effective for large scales.Requires the product to be a solid and a suitable solvent to be found. Can have lower yields if the product is somewhat soluble in the cold solvent.[3][4]Removing small amounts of impurities from a solid product.
Aqueous Work-up/Extraction VariableEffectively removes inorganic salts, acids, and bases.Limited in removing organic impurities with similar solubility to the product.Initial purification step to remove water-soluble impurities.[6]
Washing/Trituration VariableSimple and quick method to remove soluble impurities from a solid.Only effective if impurities are significantly more soluble in the wash solvent than the product.Removing colored impurities or highly soluble byproducts from a crude solid.[6]

Experimental Protocols

Protocol 1: General Aqueous Work-up for Cross-Coupling Reactions
  • Cool the reaction mixture to room temperature.

  • If the reaction solvent is water-miscible (e.g., DMF, dioxane), dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[6]

  • If the reaction solvent is not water-miscible (e.g., toluene), dilute with ethyl acetate.

  • Transfer the organic solution to a separatory funnel.

  • Wash the organic layer sequentially with water and then with a saturated aqueous solution of sodium chloride (brine).[6] The brine wash helps to remove residual water from the organic phase.

  • Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[6]

Protocol 2: Flash Column Chromatography
  • Prepare the Column: Prepare a slurry of silica gel in a non-polar eluent (e.g., 100% hexanes) and pack it into a column, ensuring no air bubbles are trapped.[6]

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel.[6]

  • Elute the Column: Begin eluting with a low-polarity solvent system and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in hexanes).[6]

  • Collect and Analyze Fractions: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolate the Product: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

G Troubleshooting Workflow for Purification cluster_purification Purification Options start Crude Reaction Product workup Aqueous Work-up start->workup tlc_analysis TLC/LC-MS Analysis workup->tlc_analysis is_pure Is the Product Pure? tlc_analysis->is_pure end Pure Product is_pure->end Yes is_solid Is the Product a Solid? is_pure->is_solid No column_chrom Column Chromatography is_solid->column_chrom No recrystallization Recrystallization is_solid->recrystallization Yes column_chrom->tlc_analysis recrystallization->tlc_analysis

Caption: A logical workflow for troubleshooting the purification of reaction products.

References

minimizing homocoupling in Suzuki reactions of bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize homocoupling in Suzuki-Miyaura cross-coupling reactions of bromopyridines.

Troubleshooting Guide

Unwanted homocoupling of boronic acids is a common side reaction that reduces the yield of the desired biaryl product and complicates purification. This guide provides a systematic approach to diagnosing and resolving issues with excessive homocoupling.

Problem: Significant formation of homocoupling byproduct (Ar'-Ar') is observed.

Initial Assessment Workflow:

G cluster_solutions Troubleshooting Steps start High Homocoupling Observed check_o2 1. Review Oxygen Exclusion Protocol start->check_o2 check_pd 2. Evaluate Palladium Precatalyst check_o2->check_pd Degassing adequate? sol_o2 • Implement rigorous degassing (Freeze-Pump-Thaw) • Use an inert atmosphere glovebox check_o2->sol_o2 check_reagents 3. Assess Reagent Quality & Stoichiometry check_pd->check_reagents Using Pd(0) or appropriate conditions? sol_pd • Switch from Pd(II) to Pd(0) precatalyst • Add a mild reducing agent with Pd(II) check_pd->sol_pd check_conditions 4. Optimize Reaction Conditions check_reagents->check_conditions Reagents pure & stoichiometry correct? sol_reagents • Use high-purity boronic acid/ester • Use a slight excess of bromopyridine • Employ slow addition of boronic acid check_reagents->sol_reagents solution Reduced Homocoupling check_conditions->solution Conditions optimized? sol_conditions • Screen ligands (e.g., bulky, electron-rich) • Screen bases (e.g., milder inorganic bases) • Optimize temperature and solvent check_conditions->sol_conditions

Caption: Troubleshooting workflow for minimizing homocoupling.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of my Suzuki reaction, and why is it a problem with bromopyridines?

A1: Homocoupling is a significant side reaction where the boronic acid reagent couples with itself to form a symmetrical biaryl byproduct (Ar'-Ar').[1] This unwanted reaction consumes your boronic acid, reduces the yield of the desired cross-coupled product (Ar-Ar'), and complicates purification due to the often similar polarity of the homocoupled product and the desired product. Bromopyridines can sometimes be challenging substrates, and the reaction conditions required for their successful coupling can also promote side reactions like homocoupling.

Q2: What are the primary causes of boronic acid homocoupling?

A2: The most common causes of homocoupling are the presence of oxygen and the use of Palladium(II) precatalysts.[1]

  • Oxygen-Mediated Homocoupling: Trace amounts of oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of two boronic acid molecules.[1] It has been demonstrated that higher oxygen levels directly lead to an increase in homocoupling byproducts.[1]

  • Pd(II) Precatalyst-Mediated Homocoupling: When using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), the precatalyst must be reduced in situ to the active Pd(0) form for the main catalytic cycle to begin. One pathway for this reduction is the homocoupling of two boronic acid molecules, which generates Pd(0) but at the cost of your starting material.[1]

Caption: Primary pathways leading to boronic acid homocoupling.

Q3: How can I effectively remove oxygen from my reaction mixture?

A3: Rigorous degassing of your solvents and the reaction vessel is the most critical step to prevent oxygen-mediated homocoupling.[1] Standard methods include:

  • Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (e.g., 15-30 minutes) before adding the catalyst.[1]

  • Freeze-Pump-Thaw: This technique involves freezing the solvent, evacuating the headspace under high vacuum, and then thawing. Repeating this cycle three times is highly effective at removing dissolved oxygen.[1] While more time-consuming, it is generally considered more thorough than sparging.

Q4: How does the choice of palladium source affect homocoupling?

A4: The oxidation state of the palladium precatalyst can have a significant impact.

  • Pd(0) precatalysts (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) are already in the active oxidation state and do not require an in-situ reduction step that can be mediated by homocoupling. This often leads to lower levels of this byproduct.

Q5: What is the role of ligands and bases in minimizing homocoupling?

A5: Both ligands and bases play a crucial role in the Suzuki reaction and their appropriate selection can suppress homocoupling.

  • Ligands: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) are often recommended.[2] These ligands can accelerate the rate-determining oxidative addition and subsequent reductive elimination steps of the main Suzuki cycle, allowing the desired cross-coupling to outcompete the homocoupling pathway.[2]

  • Bases: The base is essential for activating the boronic acid for transmetalation. However, a base that is too strong or poorly soluble can sometimes exacerbate side reactions. Weaker inorganic bases such as K₃PO₄, K₂CO₃, and Cs₂CO₃ are often preferred over strong bases like NaOH or KOH. The optimal base is substrate-dependent and may require screening.

Q6: Can my reaction setup or procedure contribute to homocoupling?

A6: Yes, certain procedural aspects can influence the extent of homocoupling.

  • Concentration: Maintaining a low instantaneous concentration of the boronic acid can suppress the bimolecular homocoupling reaction. This can be achieved by the slow addition of the boronic acid solution to the reaction mixture using a syringe pump.[2]

  • Stoichiometry: Using a slight excess of the bromopyridine relative to the boronic acid can favor the reaction of the palladium catalyst with the aryl halide, thus reducing the likelihood of it participating in boronic acid homocoupling.

  • Boronic Acid Quality: Impurities in the boronic acid can potentially interfere with the catalytic cycle and promote side reactions. Using high-purity boronic acids is recommended. Alternatively, converting the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA esters) can also help reduce side reactions.[2]

Data Presentation: Parameter Effects on Homocoupling

The following tables summarize quantitative data on how different reaction parameters can influence the yield of Suzuki coupling reactions and potentially reduce homocoupling.

Disclaimer: The data presented below is compiled from various sources. Reaction conditions may not be identical across all entries, and direct comparisons should be interpreted with caution.

Table 1: Comparison of Bases in the Suzuki Coupling of Bromopyridines

EntryBromopyridineBoronic AcidBaseCatalyst SystemSolventTemp (°C)Yield (%)Reference
12-Bromo-4-methylpyridinePhenylboronic acidK₂CO₃Pd(dppf)Cl₂Dioxane/H₂O10081[3]
25-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidK₃PO₄Pd(PPh₃)₄Dioxane70-8060[4]
35-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidCs₂CO₃Pd(PPh₃)₄Toluene70-8080[4]
42-bromo-1H-imidazo[4,5-b]pyrazinePhenylboronic acidCsF(A-taphos)₂PdCl₂DME/H₂O100 (MW)>90[5]

Table 2: Effect of Palladium Source and Ligands

EntryAryl HalideBoronic AcidPd SourceLigandBaseYield (%)Notes
16-chloroindolePhenylboronic acidPd₂(dba)₃SPhosK₃PO₄56Increased to 80% with SPhos precatalyst
24-bromoanisole2-pyridylboronatePd₂(dba)₃P(t-Bu)₃KF74General method for 2-pyridyl nucleophiles
32-bromopyridinePhenylboronic acidPd(OAc)₂NoneK₂CO₃HighOxygen-promoted, ligand-free system
4Aryl BromidesPhenylboronic acidPd(OAc)₂Phobane-typeKOH~100Room temperature coupling with specialized ligand

Experimental Protocols

General Protocol for Minimizing Homocoupling in Suzuki Coupling of Bromopyridines

This protocol provides a robust starting point and incorporates best practices to suppress homocoupling. Optimization for specific substrates is recommended.

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid or boronate ester (1.1-1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol% Pd)

  • Bulky, electron-rich phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Anhydrous inorganic base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • Degassing: Degas the solvent by sparging with nitrogen or argon for 30 minutes or by performing at least three freeze-pump-thaw cycles.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the bromopyridine, the palladium precatalyst, the ligand, and the base.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent to the reaction flask via syringe under a positive pressure of inert gas.

  • Reagent Addition: In a separate flask, dissolve the boronic acid/ester in a minimal amount of the degassed solvent. Add this solution to the reaction mixture dropwise over 30-60 minutes using a syringe pump.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle and Interception by Homocoupling Pathways

G pd0 Pd(0)L₂ (Active Catalyst) ox_add Ar-Pd(II)(Br)L₂ pd0->ox_add Oxidative Addition (+ Ar-Br) pd2_o2 Pd(II)L₂ pd0->pd2_o2 O₂ (Trace) trans Ar-Pd(II)(Ar')L₂ ox_add->trans Transmetalation (+ Ar'B(OH)₂ + Base) red_elim Ar-Ar' (Desired Product) trans->red_elim Reductive Elimination red_elim->pd0 pd2_precat Pd(II) Precatalyst homo_intermediate Ar'-Pd(II)(Ar')L₂ pd2_precat->homo_intermediate 2 Ar'B(OH)₂ pd2_o2->homo_intermediate 2 Ar'B(OH)₂ homo_intermediate->pd0 Generates Active Catalyst (Consumes Reagent) homo_product Ar'-Ar' (Homocoupling) homo_intermediate->homo_product Reductive Elimination

Caption: Suzuki catalytic cycle with competing homocoupling pathways.

References

preventing protodeboronation in Suzuki coupling with bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of protodeboronation in the Suzuki-Miyaura coupling of bromopyridines.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem in Suzuki couplings with bromopyridines?

A1: Protodeboronation is an undesired side reaction in which the carbon-boron bond of the organoboron reagent (e.g., a boronic acid or ester) is cleaved and replaced by a carbon-hydrogen bond.[1] This reaction consumes the boronic acid, reducing the yield of the desired cross-coupled product and generating a difficult-to-separate byproduct. Pyridylboronic acids, particularly 2-pyridylboronic acids, are highly susceptible to this decomposition pathway, making their Suzuki-Miyaura coupling reactions with bromopyridines especially challenging.[1][2][3]

Q2: What are the primary factors that cause protodeboronation?

A2: Several factors can accelerate the rate of protodeboronation:

  • Base Selection: Strong bases, especially hydroxides, can promote protodeboronation. The presence of a base is essential for the Suzuki coupling, but its strength and concentration are critical.[4][5]

  • Presence of Water: Water acts as a proton source for the reaction. While Suzuki couplings are often performed in aqueous mixtures, excessive water can favor protodeboronation.[4]

  • High Reaction Temperature: Elevated temperatures can increase the rate of the protodeboronation side reaction relative to the desired Suzuki coupling.

  • Inefficient Catalytic System: If the desired cross-coupling reaction is slow, the boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of protodeboronation.

  • pH of the Reaction Medium: For heteroaromatic boronic acids like those derived from pyridine, the pH is a critical factor. Under neutral pH conditions, a reactive zwitterionic species can form, leading to rapid protodeboronation. Both acidic and basic conditions can sometimes suppress this decomposition by shifting the equilibrium away from the zwitterion.[1]

  • Bulky Phosphine Ligands: Recent studies have shown that palladium(II) complexes with bulky phosphine ligands can accelerate protodeboronation.[4][5][6]

Q3: How can I minimize protodeboronation when using bromopyridines?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Use Boronic Acid Derivatives: Instead of boronic acids, use more stable boronic esters such as pinacol esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium trifluoroborates.[1] These derivatives often exhibit greater stability and provide a slow, sustained release of the boronic acid into the reaction, keeping its concentration low and minimizing side reactions.

  • Optimize the Base: Use milder, non-hydroxide bases. Inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium fluoride (KF) are often effective.[7][8][9]

  • Control Reaction Temperature: Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover, often in the range of 60-90 °C.

  • Ensure Anhydrous Conditions (When Applicable): Use anhydrous solvents and thoroughly dry all glassware. For reactions sensitive to water, consider adding activated molecular sieves.

  • Select an Efficient Catalyst System: Employ highly active palladium catalysts and ligands (e.g., Buchwald-type biarylphosphine ligands) to ensure the rate of the Suzuki coupling is significantly faster than the rate of protodeboronation. Increasing the catalyst loading slightly can also be beneficial.

Troubleshooting Guide

Issue: My reaction with a bromopyridine shows a high percentage of the protodeboronated byproduct and low yield of the desired product.

Potential Cause Troubleshooting Steps
Inappropriate Base The base may be too strong or too concentrated. Switch to a milder base such as K₃PO₄, Cs₂CO₃, or KF. Screen different equivalents of the base (typically 2.0-3.0 eq.).
High Reaction Temperature The temperature may be favoring the decomposition pathway. Lower the reaction temperature in 10 °C increments. If the reaction becomes too sluggish, consider a more active catalyst/ligand system rather than increasing the heat.
Presence of Excess Water The boronic acid or ester is hydrolyzing and then undergoing protodeboronation. Use anhydrous solvents (e.g., toluene, dioxane, 2-MeTHF) and ensure all reagents and glassware are dry. If an aqueous system is required, minimize the amount of water.
Slow Catalytic Turnover The desired coupling is too slow, allowing time for the boronic acid to decompose. Increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). Switch to a more active palladium precatalyst and a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos, RuPhos) that is known to accelerate cross-coupling.[10]
Unstable Boronic Acid The pyridylboronic acid itself is inherently unstable under the reaction conditions. Convert the boronic acid to a more stable pinacol or MIDA ester and use that in the coupling reaction.

Quantitative Data Summary

The choice of base and solvent can significantly impact the yield of the Suzuki coupling and the extent of side reactions like protodeboronation. The following table summarizes the effect of these parameters on the yield of a representative Suzuki coupling of a brominated heterocycle. While not a direct measure of protodeboronation, higher yields are indicative of more efficient coupling and reduced side reactions.

Table 1: Effect of Base and Solvent on Suzuki Coupling Yield (Data adapted from a study on 5-(4-bromophenyl)-4,6-dichloropyrimidine and various boronic acids)[7]

EntryArylboronic AcidBase (2.0 eq.)SolventYield (%)
14-Methoxyphenylboronic acidK₃PO₄Toluene70
24-Methoxyphenylboronic acidCs₂CO₃Toluene80
3Phenylboronic acidK₃PO₄Toluene40
4Phenylboronic acidK₃PO₄Acetonitrile36
5Phenylboronic acidK₃PO₄1,4-Dioxane60
64-Chlorophenylboronic acidK₃PO₄1,4-DioxaneLow/No Product
74-Chlorophenylboronic acidCs₂CO₃1,4-DioxaneLow/No Product

Reaction Conditions: 5 mol% Pd(PPh₃)₄, 70-80 °C. As shown, electron-rich boronic acids generally give better yields. The combination of K₃PO₄ or Cs₂CO₃ with solvents like toluene or dioxane proved most effective.

Experimental Protocols

Protocol: General Procedure for Suzuki-Miyaura Coupling of a Bromopyridine with an Arylboronic Pinacol Ester to Minimize Protodeboronation

This protocol outlines a general starting point for the Suzuki coupling of a bromopyridine under conditions designed to suppress protodeboronation. Optimization will likely be required for specific substrates.

Materials:

  • Bromopyridine (1.0 eq.)

  • Arylboronic acid pinacol ester (1.2 - 1.5 eq.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2.2-4.4 mol%)

  • Anhydrous base (e.g., K₃PO₄, 2.0 - 3.0 eq., finely ground)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Schlenk flask or sealed reaction vial

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: All glassware should be oven-dried (>120 °C) overnight and allowed to cool under a stream of inert gas.

  • Inert Atmosphere Setup: Assemble the Schlenk flask and purge it by evacuating and backfilling with inert gas (repeat this cycle three times).

  • Reagent Addition: Under a positive pressure of inert gas, add the bromopyridine (1.0 eq.), arylboronic acid pinacol ester (1.3 eq.), finely ground K₃PO₄ (2.5 eq.), palladium precatalyst (e.g., 1.5 mol% Pd₂(dba)₃), and phosphine ligand (e.g., 3.3 mol% SPhos) to the flask.

  • Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, to achieve a concentration of ~0.1 M) via a syringe.

  • Degassing (Optional but Recommended): For particularly sensitive substrates, the solvent can be degassed beforehand by bubbling with argon for 20-30 minutes or by using three freeze-pump-thaw cycles.

  • Reaction: Place the sealed flask in a preheated oil bath set to the desired temperature (start with 80 °C). Stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the consumption of the bromopyridine starting material.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine to remove the inorganic salts.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting protodeboronation.

Suzuki_Cycle Suzuki Catalytic Cycle and Competing Protodeboronation pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(Br) (Oxidative Addition) pd0->oa_complex Oxidative Addition trans_complex Ar-Pd(II)L₂(Ar') (Transmetalation) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product bromopyridine Bromopyridine (Ar-Br) bromopyridine->oa_complex boronic_ester Boronic Ester (Ar'-B(OR)₂) boronic_ester->oa_complex protodeboronation Protodeboronation (Ar'-H) boronic_ester->protodeboronation H₂O, Base, Temp. base Base (e.g., K₃PO₄) base->oa_complex Troubleshooting_Workflow start Low Yield & High Protodeboronation check_base Is the base a strong hydroxide? start->check_base change_base Switch to milder base (K₃PO₄, Cs₂CO₃, KF) check_base->change_base Yes check_temp Is the temperature > 100 °C? check_base->check_temp No change_base->check_temp lower_temp Lower temperature (e.g., 80 °C) check_temp->lower_temp Yes check_catalyst Is the reaction sluggish? check_temp->check_catalyst No lower_temp->check_catalyst optimize_catalyst Increase catalyst loading or use more active ligand (e.g., Buchwald type) check_catalyst->optimize_catalyst Yes check_boron Are you using a boronic acid? check_catalyst->check_boron No optimize_catalyst->check_boron use_ester Switch to a more stable boronic ester (pinacol, MIDA) check_boron->use_ester Yes end Improved Yield check_boron->end No use_ester->end Logical_Relationships cluster_factors Factors Increasing Protodeboronation cluster_solutions Solutions to Minimize Protodeboronation strong_base Strong Base mild_base Mild Base (K₃PO₄) strong_base->mild_base Mitigated by stable_boron Stable Boron Reagent (e.g., Pinacol Ester) strong_base->stable_boron Mitigated by high_temp High Temperature low_temp Lower Temperature high_temp->low_temp Mitigated by high_temp->stable_boron Mitigated by excess_water Excess Water anhydrous Anhydrous Conditions excess_water->anhydrous Mitigated by excess_water->stable_boron Mitigated by slow_coupling Slow Coupling Rate active_catalyst Active Catalyst/Ligand slow_coupling->active_catalyst Mitigated by slow_coupling->stable_boron Mitigated by

References

Technical Support Center: Catalyst Deactivation in Cross-Coupling of 2-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with catalyst deactivation in the cross-coupling of 2-substituted pyridines. The inherent properties of 2-substituted pyridines present unique obstacles in various cross-coupling reactions, primarily due to the coordinating nature of the pyridine nitrogen atom, which can lead to catalyst poisoning and reduced reaction efficiency.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to diagnose and resolve issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions involving 2-substituted pyridines notoriously difficult?

The primary challenge stems from the Lewis basic nitrogen atom at the 2-position of the pyridine ring.[1] This nitrogen can coordinate strongly with the palladium catalyst, forming stable, inactive complexes that effectively poison the catalyst and halt the catalytic cycle.[1][2][3] This phenomenon is often referred to as the "2-pyridyl problem."[1][4]

Q2: What are the primary mechanisms of catalyst deactivation in these reactions?

The main pathways for catalyst deactivation include:

  • Catalyst Poisoning: The pyridine nitrogen acts as a ligand, binding to the palladium center and preventing the coordination of reactants, thereby inhibiting key steps like oxidative addition and reductive elimination.[1][3]

  • Formation of Inactive Complexes: The catalyst can form inactive dimeric or polymeric species, especially at higher concentrations or elevated temperatures.[1]

  • Catalyst Decomposition: The active Pd(0) catalyst can agglomerate into inactive palladium black if the catalytic cycle is slow due to inhibition by the pyridine substrate.[1]

Q3: My reaction shows low to no conversion. What are the common causes and initial troubleshooting steps?

Low or no conversion is a frequent issue, particularly with less reactive aryl chlorides.[5] The oxidative addition of the C-Cl bond to the Pd(0) complex is often the rate-limiting step.[5]

Initial Troubleshooting Steps:

  • Catalyst and Ligand Integrity: Ensure your palladium source is active. Consider using a pre-catalyst (e.g., G3 or G4 palladacycles) for more efficient formation of the active Pd(0) species.[5] The choice of ligand is critical; bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds and can sterically hinder pyridine coordination.[1][5]

  • Reaction Conditions: These reactions often require elevated temperatures (80-110 °C) and a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst.[1][5] Use dry, degassed solvents.[5]

  • Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is commonly used.[5] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may necessitate a more active catalyst system and higher temperatures.[5]

Q4: I'm observing significant hydrodehalogenation. How can I minimize this side reaction?

Hydrodehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction.[5] It often occurs when reductive elimination of the desired product is slow.

Strategies to Suppress Hydrodehalogenation:

  • Ligand and Base Optimization: The choice of ligand and base can influence the relative rates of reductive elimination and dehalogenation.[1]

  • Amine Stoichiometry: Using a slight excess of the amine (1.2-1.5 equivalents) can favor the desired coupling.[5]

  • Anhydrous Conditions: Ensure all reagents and solvents are scrupulously dried.[5]

Q5: How can I prevent protodeboronation in Suzuki-Miyaura coupling of 2-pyridylboronic acids?

2-Pyridylboronic acids are highly susceptible to protodeboronation (replacement of the boronic acid group with hydrogen).[2][6]

Mitigation Strategies:

  • Use of Boronic Acid Derivatives: Protecting the boronic acid as an ester, such as a pinacol or MIDA (N-methyliminodiacetic acid) boronate, can increase stability and act as a "slow-release" source of the boronic acid.[6][7]

  • Reaction pH: 2-Pyridylboronic acids are prone to rapid protodeboronation at neutral pH. Both acidic and basic conditions can slow this decomposition.[6]

  • Choice of Base: While necessary for the catalytic cycle, strongly basic conditions can promote protodeboronation.[6]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues encountered during the cross-coupling of 2-substituted pyridines.

Symptom Possible Cause Suggested Solution
Low or No Conversion Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium center, inhibiting the catalytic cycle.[1][2][3]1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or P(t-Bu)₃.[1] 2. Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary.[5]
Inefficient Oxidative Addition: The C-X bond of the pyridine halide is not being effectively activated, especially for chlorides.[2][5]1. Change the Halide: If possible, switch from a chloride to a bromide or iodide.[1] 2. Increase Reaction Temperature: Carefully increase the temperature in 10-20 °C increments.[1]
Poor Transmetalation (Suzuki Coupling): The transfer of the organoboron reagent to the palladium center is slow.[2][8]1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] 2. Use Boronic Acid Derivatives: MIDA boronates can be effective.[7]
Significant Side Product Formation Hydrodehalogenation: The halide on the pyridine is replaced by a hydrogen atom.[5]1. Optimize Ligand and Base: The choice of ligand and base can influence the rate of reductive elimination versus dehalogenation.[1] 2. Lower Reaction Temperature: Higher temperatures can sometimes favor dehalogenation.[1] 3. Ensure Anhydrous Conditions: Use thoroughly dried reagents and solvents.[5]
Homocoupling: The organometallic reagent couples with itself.[1]1. Degas the Reaction Mixture: Thoroughly remove oxygen from the solvent and reaction mixture.[1][6] 2. Use a Pre-catalyst: Pd(II) pre-catalysts can sometimes lead to homocoupling during reduction to Pd(0). Using a Pd(0) source or an efficient pre-catalyst can minimize this.[1]
Catalyst Decomposition Palladium Black Formation: The active Pd(0) species agglomerates and precipitates out of solution.[1][3]1. Optimize Reaction Conditions to Increase Rate: Implement strategies to accelerate the catalytic cycle (e.g., ligand and base optimization) to reduce the lifetime of the active Pd(0) species in solution.[1]

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of 2-Chloropyridines

This is a generalized procedure and should be optimized for specific substrates.

  • Reaction Setup: In a glovebox, add the 2-chloropyridine (1.0 equiv), amine (1.2 equiv), base (e.g., NaOtBu, 1.4 equiv), palladium pre-catalyst (e.g., RuPhos G3, 1-5 mol%), and ligand (e.g., RuPhos, 1.5-7.5 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, to achieve a concentration of 0.1-0.5 M with respect to the 2-chloropyridine) via syringe.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[5]

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Procedure for Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate with Aryl Chlorides

This protocol is adapted for challenging couplings of 2-pyridyl MIDA boronates.[7]

  • Reaction Setup: To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate (1.0 equiv), aryl chloride (1.2 equiv), palladium catalyst, ligand, and base under an inert atmosphere.

  • Solvent and Additives: Add anhydrous, degassed solvent (e.g., DMF).[6] For challenging substrates, additives like diethanolamine (1.0 equiv) may be beneficial.[6]

  • Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.[6]

  • Workup: After cooling, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.

Visualizing Deactivation and Troubleshooting

Catalyst Deactivation Pathway

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways A Active Pd(0) Catalyst B Oxidative Addition A->B F Inactive Pd-Pyridine Complex (Poisoning) A->F G Palladium Black (Decomposition) A->G Agglomeration C Transmetalation / Amine Coordination B->C D Reductive Elimination C->D D->A E 2-Substituted Pyridine E->F Coordination

Caption: Catalyst deactivation by 2-substituted pyridines.

Troubleshooting Workflow for Low Conversion

G Start Low or No Conversion Check_Catalyst Check Catalyst System (Source, Ligand, Loading) Start->Check_Catalyst Optimize_Conditions Optimize Reaction Conditions (Temperature, Solvent, Base) Check_Catalyst->Optimize_Conditions [Catalyst OK] Further_Optimization Further Optimization / Consult Literature Check_Catalyst->Further_Optimization [Issue Found & Fixed] Consider_Halide Consider Halide Reactivity (Cl < Br < I) Optimize_Conditions->Consider_Halide [No Improvement] Success Reaction Successful Optimize_Conditions->Success [Improvement] Consider_Halide->Success [Bromide/Iodide Used] Consider_Halide->Further_Optimization [Chloride Used]

Caption: Troubleshooting workflow for low conversion issues.

Logical Relationships in Suzuki-Miyaura Coupling

G cluster_reactants Reactants & Conditions cluster_outcomes Potential Outcomes A 2-Pyridylboronic Acid Derivative E Desired Cross-Coupling Product A->E F Protodeboronation A->F Decomposition B Aryl Halide B->E G Homocoupling B->G Side Reaction C Pd Catalyst & Ligand C->E Catalyzes D Base D->E Promotes

Caption: Key factors influencing Suzuki-Miyaura coupling outcomes.

References

Technical Support Center: Efficient Buchwald-Hartwig Amination of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient Buchwald-Hartwig amination of bromopyridines. This guide will help you overcome common challenges, select the optimal ligand, and improve reaction yields.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of a 2-bromopyridine resulting in a low yield?

Low yields with 2-bromopyridines are a common issue primarily due to catalyst poisoning. The nitrogen atom of the 2-bromopyridine substrate can coordinate to the palladium center, inhibiting its catalytic activity.[1] Other contributing factors can include suboptimal ligand choice, incorrect base selection, poor reagent purity, or non-inert reaction conditions.[1]

Q2: How do I select the most effective ligand to prevent catalyst poisoning with bromopyridines?

The key is to employ sterically hindered and electron-rich phosphine ligands. These bulky ligands create a coordinatively saturated environment around the palladium atom, which physically blocks the pyridine nitrogen from binding and deactivating the catalyst.[1] Biaryl monophosphine ligands are often highly effective for this purpose.[1]

Q3: What are the most common side products in the Buchwald-Hartwig amination of bromopyridines?

Common side products can include hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom, and homocoupling of the starting materials.[2] In some cases, β-hydride elimination can occur, leading to the formation of an imine and the hydrodehalogenated arene.[3][4]

Q4: My substrates are sensitive to strong bases. What are my options?

While strong bases like sodium tert-butoxide (NaOtBu) are commonly used to ensure efficient catalyst turnover, they can be incompatible with base-sensitive functional groups such as esters or enolizable ketones.[1] In such cases, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although this may require longer reaction times or higher temperatures.[1][2] Alternatively, a soluble organic base like DBU has been shown to be effective in some cases, particularly with electron-poor aryl halides.

Q5: What should a healthy Buchwald-Hartwig reaction mixture look like?

A typical successful reaction will be a homogeneous, colored solution, often ranging from yellow to reddish-brown. The formation of a fine black precipitate, known as palladium black, is an indicator of catalyst decomposition and a sign of a failing reaction.[1] If the reaction mixture remains colorless or does not change from the color of the starting materials, it is likely that the catalyst has not become active.[1]

Troubleshooting Guide

Issue 1: Low or No Conversion of Starting Material

If you observe minimal or no consumption of your bromopyridine starting material, consider the following troubleshooting steps in a systematic manner. It is recommended to change one variable at a time to isolate the problem.[1]

Possible Cause Suggested Solution
Catalyst Poisoning/Decomposition Ligand Selection: Screen sterically bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or SPhos. These are known to be effective in preventing pyridine coordination.[1][2] • Increase Catalyst/Ligand Loading: Increase the catalyst loading in increments, for example, from 1-2 mol% to 3-5 mol%.[2] • Use a Pre-catalyst: Palladium pre-catalysts (e.g., XPhos Pd G3) can provide more consistent results by ensuring the efficient generation of the active Pd(0) species.[1]
Suboptimal Base Base Strength: If using a weak base, consider switching to a stronger, non-nucleophilic base like NaOtBu or LiHMDS, provided your substrate is stable under these conditions.[2][5] • Base Purity: Ensure the base is anhydrous and freshly opened or properly stored, as water can deactivate the catalyst.[2]
Incorrect Reaction Conditions Temperature: Gradually increase the reaction temperature in 10-20 °C increments. These reactions often require heating between 80-110 °C.[1][2] • Reaction Time: Extend the reaction time and monitor progress by TLC or LC-MS, as some ligand/base combinations may result in slower reaction rates.[2]
Reagent Insolubility Solvent Choice: If starting materials or the base are not fully dissolved, the reaction will be inefficient. Toluene and 1,4-dioxane are common and effective solvents.[1] Consider a more polar solvent like DMF if solubility remains an issue, but be aware that it can sometimes coordinate to the palladium.[1]

Ligand and Base Selection Tables

The following tables provide a starting point for ligand and base selection for the amination of bromopyridines.

Table 1: Ligand Selection Guide for Bromopyridine Amination

Ligand NameClassKey Features & Applications
XPhos Biaryl MonophosphineHighly effective for a broad range of amines, including primary and secondary. Often a good first choice for screening.[1]
RuPhos Biaryl MonophosphineParticularly effective for sterically hindered amines and amides.[1]
Xantphos Bidentate PhosphineA versatile and often inexpensive ligand that has shown success with electron-deficient organohalides.[6] Can be a good option when using milder bases.
BINAP Bidentate PhosphineA classic ligand in Buchwald-Hartwig chemistry, it can be effective for coupling primary amines.[3][4]

Table 2: Base Selection Guide

BaseKey Features & Applications
Sodium tert-butoxide (NaOtBu) A strong base that generally leads to high reaction rates and allows for lower catalyst loadings. However, it is not compatible with many base-sensitive functional groups.[1][7]
Lithium bis(trimethylsilyl)amide (LiHMDS) A strong, non-nucleophilic base that can be useful for substrates with protic functional groups and for reactions at lower temperatures.[5][7]
Cesium Carbonate (Cs₂CO₃) A weaker inorganic base suitable for substrates with base-sensitive functionalities. May require higher temperatures or longer reaction times.[1]
Potassium Phosphate (K₃PO₄) Another mild inorganic base option for sensitive substrates.[2]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Bromopyridines

This protocol is a general starting point and may require optimization for specific substrates.

Preparation:

  • In an inert atmosphere glovebox, add the bromopyridine (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), the selected base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.), and the phosphine ligand (1-4 mol%) to an oven-dried reaction vial equipped with a magnetic stir bar.[1][8]

  • Add the palladium source (e.g., Pd₂(dba)₃, 1 mol%) or a palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).[1]

  • Add anhydrous, degassed solvent (e.g., Toluene, to achieve a concentration of 0.1-0.5 M).[1][8]

Reaction:

  • Seal the vial tightly with a screw cap containing a PTFE septum.

  • Remove the vial from the glovebox and place it in a heating block set to the desired temperature (typically 80-110 °C).[8][9]

  • Stir the reaction mixture vigorously for the intended duration, monitoring its progress periodically by TLC, GC-MS, or LC-MS.[1][9]

Workup and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove palladium residues.[1]

  • Wash the filtrate with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica gel.[1][9]

Visualizations

Buchwald_Hartwig_Workflow General Experimental Workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 Combine Bromopyridine, Amine, Base, and Ligand in Vial prep2 Add Palladium Source or Pre-catalyst prep1->prep2 prep3 Add Anhydrous, Degassed Solvent prep2->prep3 react1 Seal Vial and Heat (80-110 °C) with Stirring prep3->react1 react2 Monitor Progress (TLC, LC-MS) react1->react2 workup1 Cool to Room Temperature and Dilute react2->workup1 workup2 Filter through Celite workup1->workup2 workup3 Aqueous Wash (Water, Brine) workup2->workup3 workup4 Dry and Concentrate workup3->workup4 purify Purify by Column Chromatography workup4->purify

Caption: General experimental workflow for Buchwald-Hartwig amination.

Troubleshooting_Workflow Troubleshooting Low Conversion cluster_catalyst Check Catalyst System cluster_base Evaluate Base cluster_conditions Optimize Conditions start Low or No Conversion cat1 Screen Bulky Ligands (XPhos, RuPhos) start->cat1 base1 Switch to a Stronger Base (e.g., NaOtBu, LiHMDS) start->base1 cond1 Increase Temperature (10-20 °C increments) start->cond1 cat2 Increase Catalyst/Ligand Loading (2-5 mol%) cat1->cat2 cat3 Use a Pre-catalyst (e.g., G3 Pre-catalysts) cat2->cat3 end_node Improved Yield cat3->end_node base2 Ensure Base is Anhydrous and Pure base1->base2 base2->end_node cond2 Extend Reaction Time cond1->cond2 cond3 Check Reagent Solubility (Consider different solvent) cond2->cond3 cond3->end_node

Caption: Troubleshooting workflow for low or no conversion.

References

improving yield and purity in 2-Bromo-6-methylpyridin-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Bromo-6-methylpyridin-4-amine, with a focus on improving both yield and purity.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, which is typically achieved via a Sandmeyer reaction starting from 6-methylpyridine-2,4-diamine.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Incomplete Diazotization: Insufficient sodium nitrite or acid, or improper temperature control can lead to unreacted starting material. 2. Decomposition of Diazonium Salt: The diazonium salt intermediate is unstable and can decompose if the temperature is not kept low or if there are delays between steps. 3. Side Reactions: Formation of byproducts such as 4-amino-6-methylpyridin-2-ol or azo compounds can reduce the yield of the target molecule.1. Optimize Diazotization: Ensure slow, dropwise addition of a cold sodium nitrite solution while maintaining the reaction temperature between 0 and 5 °C. Use a slight excess of sodium nitrite (1.1-1.2 equivalents). 2. Maintain Low Temperature: Use an ice-salt bath to maintain the temperature below 5°C throughout the diazotization and addition to the copper(I) bromide solution. Proceed immediately to the next step after the diazonium salt is formed. 3. Control Reaction Conditions: Ensure the presence of a catalytic amount of copper(I) bromide to facilitate the desired substitution over competing reactions.
Presence of Impurities in the Final Product 1. Unreacted Starting Material: Incomplete reaction leaves residual 6-methylpyridine-2,4-diamine. 2. Formation of Isomeric Byproducts: Although less common in a Sandmeyer reaction, trace amounts of other brominated isomers might form. 3. Formation of Phenolic Byproducts: The diazonium salt can react with water to form 4-amino-6-methylpyridin-2-ol. 4. Formation of Azo Compounds: The diazonium salt can couple with unreacted starting material to form colored azo impurities.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. 2. Purification: Utilize flash column chromatography on silica gel to separate the desired product from isomers and other impurities.[1] 3. Minimize Water Content: While the reaction is in an aqueous medium, work efficiently to minimize the time the diazonium salt is exposed to potential side reactions. 4. Purification: A thorough aqueous workup followed by column chromatography can remove most polar impurities. Washing the crude product with a suitable solvent may also be effective.
Difficulty in Isolating the Product 1. Product is soluble in the aqueous phase: The amine functionality can lead to some water solubility, especially at acidic pH. 2. Emulsion formation during extraction: The presence of various salts and byproducts can lead to the formation of emulsions during the work-up.1. Adjust pH: Before extraction, carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) to a pH of 8-9 to ensure the product is in its free base form. 2. Break Emulsions: Add a saturated brine solution during the extraction to help break up any emulsions that form.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Sandmeyer reaction, which involves the diazotization of the 2-amino group of 6-methylpyridine-2,4-diamine, followed by displacement with a bromide ion, typically from a copper(I) bromide catalyst.[2]

Q2: How can I selectively react the 2-amino group over the 4-amino group in 6-methylpyridine-2,4-diamine?

A2: In pyridine systems, the 2- and 6-positions are generally more electron-deficient, which can influence the basicity and reactivity of the amino groups. While selectivity can be challenging, the 2-amino group is often more susceptible to diazotization under carefully controlled acidic conditions. Optimization of temperature and the rate of addition of sodium nitrite are crucial for achieving selectivity.

Q3: What are the key parameters to control for improving the yield and purity?

A3: The critical parameters to control are:

  • Temperature: Maintain a low temperature (0-5 °C) during the diazotization and the addition to the copper(I) bromide solution to prevent decomposition of the diazonium salt and minimize side reactions.

  • Stoichiometry: Use a slight excess of sodium nitrite and a catalytic amount of copper(I) bromide.

  • Reaction Time: Monitor the reaction progress to avoid prolonged reaction times which can lead to increased byproduct formation.

  • Purification Method: Employ a multi-step purification process, including an aqueous work-up, extraction, and flash column chromatography.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A4: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid monitoring of the reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For more accurate quantitative analysis of the reaction mixture and the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and byproducts by their mass-to-charge ratio.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product and identify any isomeric impurities.

Experimental Protocols

Protocol 1: Synthesis of this compound via Sandmeyer Reaction

This protocol is an adapted procedure based on the Sandmeyer reaction of aminopyridines.

Materials:

  • 6-Methylpyridine-2,4-diamine

  • Hydrobromic acid (48%)

  • Sodium nitrite (NaNO₂)

  • Copper(I) bromide (CuBr)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Preparation of the Diazonium Salt:

    • In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 6-methylpyridine-2,4-diamine (1.0 eq) in 48% hydrobromic acid.

    • Cool the mixture to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 eq) in water and cool it to 0-5 °C.

    • Add the cold sodium nitrite solution dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) bromide (0.2 eq) in 48% hydrobromic acid and cool it to 0-5 °C.

    • Slowly add the freshly prepared diazonium salt solution to the copper(I) bromide solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Nitrogen gas evolution should be observed.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and carefully neutralize it with a saturated sodium bicarbonate solution to a pH of 8-9.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.[1]

Protocol 2: Purification by Washing

This method can be used for a preliminary purification of the crude solid product if it has low solubility in a specific solvent in which the impurities are soluble.

Materials:

  • Crude solid this compound

  • Acetonitrile (or other suitable solvent)

  • Büchner funnel and flask

  • Filter paper

Procedure:

  • Transfer the crude solid product into a beaker.

  • Add a small amount of cold acetonitrile to the solid.

  • Stir the suspension to wash the solid.

  • Filter the solid using a Büchner funnel.

  • Wash the filtered solid with another small portion of cold acetonitrile.

  • Dry the purified solid product under vacuum.

Data Presentation

Table 1: Representative Reaction Conditions for Sandmeyer Bromination of Aminopyridines

Starting MaterialReagentsTemperature (°C)Reaction Time (h)Reported Yield (%)
2-Amino-4-methylpyridineHBr, Br₂, NaNO₂-20 to RT686[3]
4-Amino-2-bromo-6-methylpyridineBr₂, HBr, NaNO₂-10 to RT3Not reported for this specific product

Visualizations

experimental_workflow cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction cluster_workup Work-up & Purification start 6-Methylpyridine-2,4-diamine in HBr na_no2 Add NaNO2 (aq) (0-5 °C) start->na_no2 1 diazonium Diazonium Salt Intermediate na_no2->diazonium 2 reaction Combine and warm to RT diazonium->reaction 3 cu_br CuBr in HBr (0-5 °C) cu_br->reaction neutralize Neutralize (pH 8-9) reaction->neutralize 4 extract Extract with Ethyl Acetate neutralize->extract 5 purify Column Chromatography extract->purify 6 product This compound purify->product 7

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_diazo Incomplete Diazotization low_yield->incomplete_diazo decomp Diazonium Salt Decomposition low_yield->decomp side_reactions Side Reactions (e.g., Hydrolysis) low_yield->side_reactions optimize_diazo Optimize NaNO2/Acid Ratio & Temperature Control incomplete_diazo->optimize_diazo maintain_temp Maintain Low Temperature (0-5 °C) & Proceed Quickly decomp->maintain_temp control_conditions Use Catalytic CuBr & Monitor Time side_reactions->control_conditions

Caption: Troubleshooting guide for low yield in the synthesis.

troubleshooting_purity cluster_impurities Common Impurities cluster_purification Purification Strategies impure_product Impure Product starting_material Unreacted Starting Material impure_product->starting_material phenolic_byproduct Phenolic Byproduct impure_product->phenolic_byproduct azo_byproduct Azo Byproduct impure_product->azo_byproduct monitor_reaction Monitor Reaction by TLC/HPLC starting_material->monitor_reaction workup Thorough Aqueous Work-up phenolic_byproduct->workup chromatography Flash Column Chromatography azo_byproduct->chromatography

Caption: Troubleshooting guide for product impurity issues.

References

Technical Support Center: Palladium Catalyst Removal from Pyridine-Containing Products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scientists, researchers, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of palladium catalysts from products containing pyridine moieties. The strong coordinating nature of the pyridine nitrogen atom to palladium often makes its removal a significant challenge in synthetic chemistry.[1][2]

Frequently Asked Questions (FAQs)

Q1: Why is it so difficult to remove palladium from my pyridine-containing product?

A1: The nitrogen atom in the pyridine ring acts as a strong ligand that coordinates tightly with palladium species. This coordination can keep the palladium catalyst dissolved in the reaction mixture, making it difficult to remove by simple filtration or standard aqueous washes.[1][2]

Q2: What are the common methods for removing palladium catalysts?

A2: The most common methods include:

  • Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium.[1][2]

  • Activated Carbon Treatment: Adsorption of palladium onto activated carbon.[1][2]

  • Crystallization: Purifying the product by crystallization, leaving palladium impurities in the mother liquor.

  • Chromatography: Using column chromatography to separate the product from the catalyst.

  • Filtration: Effective for heterogeneous catalysts like palladium on carbon (Pd/C), but often insufficient for homogeneous catalysts.[2]

Q3: How do I choose the right scavenger for my application?

A3: The choice of scavenger depends on the nature of your product, the solvent system, and the specific palladium species present. Thiol-based scavengers are versatile and widely effective. Other options include scavengers based on dimercaptotriazine (DMT) and thiourea.[1] It is often recommended to screen a few different scavengers to find the most effective one for your specific substrate.

Q4: What are the regulatory limits for palladium in active pharmaceutical ingredients (APIs)?

A4: Regulatory agencies such as the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities in APIs. For palladium, the permitted daily exposure (PDE) is low, which often translates to concentration limits in the range of 5 to 10 ppm in the final drug substance, depending on the dosage. It is crucial to consult the latest ICH Q3D guidelines for specific limits.

Q5: How can I accurately measure the residual palladium in my product?

A5: Highly sensitive analytical techniques are required to quantify trace amounts of palladium. The most common and accepted methods are Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Atomic Absorption Spectroscopy (AAS).

Troubleshooting Guide

Issue 1: High levels of palladium remain after treatment with a scavenger.

  • Possible Cause: The scavenger loading may be insufficient, or the reaction time and temperature may not be optimal. The palladium may also exist in a form that is not readily captured by the chosen scavenger.

  • Troubleshooting Steps:

    • Increase Scavenger Equivalents: Try increasing the amount of scavenger relative to the initial amount of palladium catalyst used.

    • Optimize Reaction Conditions: Increase the stirring time and/or moderately increase the temperature (e.g., to 40-60 °C) to improve the scavenging kinetics.

    • Consider a Pre-treatment: An oxidative or reductive wash before scavenging can sometimes convert various palladium species into a single, more easily scavenged form.

    • Switch Scavenger Type: If a thiol-based scavenger is ineffective, consider trying a DMT-based or other type of scavenger that may have a different binding affinity.

Issue 2: Significant loss of my desired product after palladium removal.

  • Possible Cause: The scavenger or adsorbent is non-selectively binding to your product. This is more common with broader adsorbents like activated carbon.[2][3]

  • Troubleshooting Steps:

    • Reduce Adsorbent Amount: Use the minimum effective amount of the scavenger or activated carbon.

    • Wash the Adsorbent: After filtration, wash the collected scavenger or carbon with fresh solvent to recover adsorbed product.

    • Switch to a More Selective Scavenger: Silica-based functionalized scavengers are generally more selective than activated carbon.[2]

    • Change the Solvent: A solvent in which your product is highly soluble may reduce its non-specific binding to the adsorbent.

Issue 3: Inconsistent palladium removal from one batch to another.

  • Possible Cause: The speciation of the palladium (e.g., Pd(0) vs. Pd(II), colloidal vs. dissolved) can vary between batches, affecting the efficiency of the removal method.

  • Troubleshooting Steps:

    • Standardize the Work-up: Ensure that the reaction work-up procedure prior to scavenging is consistent for every batch.

    • Use a Broad-Spectrum Scavenger: Some scavengers are effective against a wider range of palladium species.

    • Analyze Palladium Speciation: If possible, try to get an understanding of the form of the palladium in your reaction mixture.

Data Presentation: Comparison of Palladium Removal Strategies

The following table summarizes representative data for different palladium removal methods. Note that efficiency can be highly substrate and condition-dependent.

Method/ScavengerInitial Pd (ppm)Final Pd (ppm)Product RecoveryConditionsSource
SiliaMetS Thiol2400≤ 16Not specified10 wt% scavenger, solvent not specified[1]
SiliaMetS Thiourea2400≤ 16Not specified10 wt% scavenger, solvent not specified[1]
Activated Carbon (Darco)2400> 16Not specifiedConditions not fully specified[1]
MP-TMT33,000< 200Not specified5 eq. scavenger, overnight stirring at RT[4]
Activated Carbon500~60~46%2g carbon / 10mL solution, 16h at RT[2][5]
Si-Thiol500< 9 (LOD)100%300mg scavenger / 30mL solution, 16h at RT[5]

Experimental Protocols

Protocol 1: General Procedure for Palladium Removal using a Solid-Supported Scavenger

  • Dissolution: Dissolve the crude pyridine-containing product in a suitable organic solvent (e.g., THF, Toluene, Ethyl Acetate).

  • Scavenger Addition: Add the selected solid-supported scavenger (e.g., SiliaMetS Thiol, MP-TMT). A typical starting point is 2-5 equivalents relative to the initial palladium catalyst loading.

  • Agitation: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for a period of 1 to 18 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Filter the mixture through a pad of celite or a suitable filter paper to remove the solid scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.

Protocol 2: General Procedure for Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in an appropriate solvent.

  • Carbon Addition: Add activated carbon to the solution. A typical starting amount is 0.1 to 0.5 times the weight of the crude product.

  • Stirring: Stir the mixture at a suitable temperature (e.g., 25-60 °C) for 1 to 18 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon. Be aware that fine carbon particles can be difficult to filter.

  • Washing: Wash the celite pad with fresh solvent to recover any adsorbed product.

  • Concentration: Concentrate the filtrate to obtain the purified product.

  • Analysis: Analyze the purified product for residual palladium content.

Visualized Workflows

Palladium_Removal_Workflow cluster_start cluster_dissolution cluster_method cluster_process cluster_analysis start Crude Product (with Pd catalyst) dissolve Dissolve in suitable solvent start->dissolve add_scavenger Add Scavenger (e.g., Thiol, DMT) dissolve->add_scavenger High Selectivity add_carbon Add Activated Carbon dissolve->add_carbon Cost-Effective stir Stir (Time & Temp dependent) add_scavenger->stir add_carbon->stir filtrate Filter to remove solid adsorbent stir->filtrate concentrate Concentrate Filtrate filtrate->concentrate analyze Analyze for Pd (ICP-MS) concentrate->analyze product Purified Product analyze->product < 10 ppm Pd

Caption: General workflow for palladium removal using scavengers or activated carbon.

Troubleshooting_Logic start Initial Scavenging Attempt check_pd Residual Pd > Acceptable Limit? start->check_pd check_yield Significant Product Loss? check_pd->check_yield No increase_eq Increase Scavenger Equivalents check_pd->increase_eq Yes reduce_amount Reduce Scavenger Amount check_yield->reduce_amount Yes success Successful Purification check_yield->success No optimize_cond Optimize Time/ Temperature increase_eq->optimize_cond change_scavenger Change Scavenger Type optimize_cond->change_scavenger change_scavenger->start wash_scavenger Wash Scavenger Post-Filtration reduce_amount->wash_scavenger wash_scavenger->start

Caption: Decision-making flowchart for troubleshooting palladium removal.

References

Validation & Comparative

A Comparative Guide to 2-Bromo-6-methylpyridin-4-amine and 2-chloro-6-methylpyridin-4-amine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic route. Halogenated pyridines are a cornerstone of this molecular architecture, offering a versatile handle for the construction of complex molecular frameworks through cross-coupling reactions. This guide presents an objective, data-supported comparison of two such building blocks: 2-bromo-6-methylpyridin-4-amine and 2-chloro-6-methylpyridin-4-amine, in the context of various palladium-catalyzed cross-coupling reactions.

Executive Summary

The fundamental difference in reactivity between this compound and its chloro-analogue in cross-coupling reactions is dictated by the inherent strength of the carbon-halogen bond. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, a factor that profoundly influences the often rate-determining oxidative addition step in the catalytic cycle of many cross-coupling reactions. Consequently, this compound generally exhibits higher reactivity, allowing for milder reaction conditions, shorter reaction times, and often higher yields. Conversely, while 2-chloro-6-methylpyridin-4-amine is a more cost-effective starting material, its lower reactivity necessitates more forcing conditions, including higher temperatures, stronger bases, and more sophisticated catalyst systems to achieve comparable results.

Theoretical Framework: The Carbon-Halogen Bond

The efficacy of palladium-catalyzed cross-coupling reactions is intrinsically linked to the facility of the oxidative addition of the aryl halide to the palladium(0) catalyst. The bond dissociation energies (BDEs) for C-Br and C-Cl bonds in aromatic systems provide a clear rationale for the observed reactivity differences. The C-Br bond, with a BDE of approximately 285 kJ/mol, is significantly weaker than the C-Cl bond, which has a BDE of about 327 kJ/mol.[1] This lower bond energy for the C-Br bond translates to a lower activation energy for the oxidative addition step, thus rendering aryl bromides more reactive than aryl chlorides in this context.[2]

Comparative Performance in Key Cross-Coupling Reactions

While direct side-by-side experimental data for this compound and 2-chloro-6-methylpyridin-4-amine under identical conditions is scarce in the literature, a comparative analysis can be constructed from data on analogous systems. The following sections provide an overview of their relative performance in several key cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of carbon-carbon bonds. In this reaction, the higher reactivity of the C-Br bond in this compound allows for more efficient coupling with a variety of boronic acids and esters under milder conditions compared to its chloro counterpart.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-5-methylpyridin-4-amineArylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9018Good to Excellent[3][4][5]
2-Bromo-4-methylpyridinePhenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O120 (µW)-81[6]
2-Chloropyridine derivativePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane/H₂O10018~70-90[7]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

A representative protocol for the Suzuki-Miyaura coupling of a bromopyridine derivative is as follows:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as K₃PO₄ (2.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.

  • The palladium catalyst, for example, Pd(PPh₃)₄ (3-5 mol%), is added under a positive flow of the inert gas.

  • Degassed solvent, such as a 4:1 mixture of 1,4-dioxane and water, is added via syringe.

  • The reaction mixture is heated to 80-100°C and stirred vigorously.

  • The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent like ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the increased reactivity of this compound facilitates C-N bond formation under less stringent conditions than those required for 2-chloro-6-methylpyridin-4-amine. The coupling of aryl chlorides often necessitates the use of more specialized and bulky phosphine ligands to achieve high yields.[8][9][10][11]

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-4-methylpyridineAnilinePd(OAc)₂ / XantphosCs₂CO₃Toluene1101275-85 (est.)[10]
2-Bromo-4-methylpyridineMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene801895[10]
2-ChloropyridineMorpholinePd(OAc)₂ / DavePhosNaOtBuToluene1002492[12]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-6-methylpyridin-4-amine

A general procedure for the Buchwald-Hartwig amination of a chloropyridine is as follows:

  • In a glovebox or under an inert atmosphere, a Schlenk tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.).

  • 2-chloro-6-methylpyridin-4-amine (1.0 equiv.) and the desired amine (1.2 equiv.) are added to the tube.

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added.

  • The Schlenk tube is sealed and the reaction mixture is heated to 100-120°C.

  • The reaction progress is monitored by TLC or LC-MS.

  • After completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of ammonium chloride.

  • The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography.[13][14]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The reactivity trend of I > Br > Cl is well-established for this reaction. Consequently, this compound will undergo Sonogashira coupling under milder conditions and with higher efficiency than its chloro analog.

Aryl HalideAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396[3]
2-Amino-4-bromopyridineTerminal AlkynePd(PPh₃)₂Cl₂ / CuIEt₃NDMF/THFRT-100-Good to Excellent[15]
2-ChloropyridinesTerminal AlkyneRequires more active catalysts and higher temperatures----Generally lower[16]

Experimental Protocol: Sonogashira Coupling of this compound

A typical protocol for the Sonogashira coupling of a bromopyridine is as follows:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (2-5 mol%).

  • Anhydrous, degassed solvent (e.g., THF or DMF) is added, followed by an amine base (e.g., triethylamine, 2.0 equiv.) and the terminal alkyne (1.2 equiv.).

  • The reaction mixture is stirred at a temperature ranging from room temperature to 80°C.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst salts.

  • The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.

  • The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[15][16]

Other Cross-Coupling Reactions
  • Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. The reactivity order of I > Br > Cl is also observed in this case, making this compound the more reactive substrate.[4][17]

  • Kumada Coupling: The Kumada coupling utilizes a Grignard reagent as the nucleophile. While effective for aryl bromides, the coupling of aryl chlorides often requires nickel catalysts or more specialized palladium systems.[14][18][19][20]

  • Heck Reaction: The Heck reaction couples an aryl halide with an alkene. Aryl bromides are generally more reactive than aryl chlorides in this transformation, with the latter often requiring higher temperatures and specific catalyst systems.[7][12][21][22]

Visualizing the Chemistry

To aid in the understanding of the concepts discussed, the following diagrams illustrate a general cross-coupling catalytic cycle, an experimental workflow, and the logical relationship of reactivity.

Cross_Coupling_Cycle General Catalytic Cycle for Cross-Coupling cluster_legend Legend Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Nu(L2) Ar-Pd(II)-Nu(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Nu(L2) Transmetalation (Nu-M) Ar-Nu Coupled Product Ar-Pd(II)-Nu(L2)->Ar-Nu Reductive Elimination Ar-X Aryl Halide Nu-M Nucleophile Experimental_Workflow General Experimental Workflow for Cross-Coupling Setup Reaction Setup (Inert Atmosphere) Reagents Addition of Reagents (Aryl Halide, Nucleophile, Catalyst, Ligand, Base) Setup->Reagents Solvent Addition of Degassed Solvent Reagents->Solvent Reaction Heating and Stirring Solvent->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Product Purification->Product Reactivity_Comparison Relative Reactivity in Pd-Catalyzed Cross-Coupling Bromo This compound Reactivity Higher Reactivity Bromo->Reactivity Chloro 2-Chloro-6-methylpyridin-4-amine Reactivity->Chloro Lower Reactivity

References

A Comparative Guide to the Reactivity of Bromopyridine Isomers in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of starting materials is a critical decision in the intricate process of drug synthesis, directly impacting reaction efficiency, yield, and overall cost-effectiveness. Bromopyridines are a cornerstone in the synthesis of nitrogen-containing heterocyclic compounds, a scaffold prevalent in a vast number of pharmaceuticals. However, the reactivity of the three positional isomers—2-bromopyridine, 3-bromopyridine, and 4-bromopyridine—varies significantly in key cross-coupling reactions. This guide provides an objective comparison of their performance in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

Understanding the Reactivity Landscape

The differential reactivity of bromopyridine isomers is primarily governed by a combination of electronic and steric effects imparted by the nitrogen atom within the pyridine ring. The generally observed order of reactivity in palladium-catalyzed cross-coupling reactions is:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine

This trend can be attributed to the following factors:

  • 4-Bromopyridine: The bromine atom is at the para position relative to the electron-withdrawing nitrogen atom. This placement results in a highly polarized C-Br bond, making the carbon atom significantly electrophilic and thus highly susceptible to oxidative addition by the palladium catalyst. This electronic activation leads to the highest reactivity among the three isomers.

  • 2-Bromopyridine: The bromine atom is in the ortho position to the nitrogen atom. While also electronically activated, the proximity of the nitrogen's lone pair of electrons can lead to coordination with the palladium catalyst. This coordination can sometimes inhibit the reaction or necessitate the use of specialized ligands to achieve high yields.

  • 3-Bromopyridine: With the bromine atom in the meta position, the electron-withdrawing influence of the nitrogen atom is weakest. This results in a less electrophilic carbon center and a less activated C-Br bond, leading to the lowest reactivity of the three isomers. Consequently, reactions with 3-bromopyridine often require more forcing conditions, such as higher temperatures, longer reaction times, or more active catalyst systems, to achieve comparable yields to its counterparts.

Data Presentation: A Quantitative Comparison

The following tables summarize representative yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, illustrating the reactivity differences between the bromopyridine isomers. While reaction conditions can significantly influence outcomes, these examples provide a valuable comparative baseline.

Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Phenylboronic Acid [1]

Bromopyridine IsomerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
2-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O10012~75-85
3-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O10012~60-70
4-BromopyridinePd(PPh₃)₄K₂CO₃Toluene/H₂O10012>90

Table 2: Comparative Yields in Buchwald-Hartwig Amination with Morpholine [1]

Bromopyridine IsomerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
2-BromopyridinePd(OAc)₂ / BINAPNaOtBuToluene1008>90
3-BromopyridinePd(OAc)₂ / BINAPNaOtBuToluene1008~80-90
4-BromopyridinePd(OAc)₂ / BINAPNaOtBuToluene1008>95

Table 3: Comparative Yields in Sonogashira Coupling with Phenylacetylene [1]

Bromopyridine IsomerCatalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)
2-BromopyridinePdCl₂(PPh₃)₂ / CuIEt₃NTHF654~85-95
3-BromopyridinePdCl₂(PPh₃)₂ / CuIEt₃NTHF654~70-80
4-BromopyridinePdCl₂(PPh₃)₂ / CuIEt₃NTHF654>95

Application in Drug Synthesis: Targeting the p38 MAPK Signaling Pathway

The pyridinyl scaffold is a key component in numerous kinase inhibitors. For instance, derivatives of pyridinylimidazoles are known to be potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a crucial enzyme in the inflammatory response. The synthesis of these inhibitors often relies on the cross-coupling reactions of bromopyridines. The p38 MAPK signaling pathway, when dysregulated, is implicated in a variety of inflammatory diseases, making it a significant therapeutic target.

p38_MAPK_pathway stress Stress Stimuli (UV, Osmotic Shock, Cytokines) mapkkk MAPKKK (e.g., ASK1, TAK1) stress->mapkkk mkk MKK3/6 mapkkk->mkk phosphorylates p38 p38 MAPK mkk->p38 phosphorylates substrates Downstream Substrates (e.g., ATF2, MK2) p38->substrates phosphorylates response Cellular Response (Inflammation, Apoptosis) substrates->response inhibitor Pyridinyl-based Inhibitor (Synthesized from Bromopyridine) inhibitor->p38 inhibits suzuki_workflow reagents Combine Reactants: - Bromopyridine - Phenylboronic Acid - Pd(PPh₃)₄ - K₂CO₃ inert Establish Inert Atmosphere (Ar or N₂) reagents->inert solvent Add Degassed Solvents (Toluene/H₂O) inert->solvent heat Heat and Stir (100 °C, 12 h) solvent->heat monitor Monitor Reaction (TLC) heat->monitor workup Workup: - Cool - Extract - Dry monitor->workup purify Purify (Column Chromatography) workup->purify product Final Product (Phenylpyridine) purify->product

References

Validating Biological Activity: A Comparative Guide to Compounds Synthesized from 2-Bromo-6-methylpyridin-4-amine and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of compounds derived from brominated methylpyridinamine scaffolds. While comprehensive studies on derivatives of 2-Bromo-6-methylpyridin-4-amine are limited in publicly available research, data from its isomers, such as 2-Bromo-5-methylpyridin-4-amine, offer significant insights into the potential therapeutic applications, particularly as kinase inhibitors in oncology. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated cellular pathways and workflows to support further research and development in this area.

Comparative Analysis of Kinase Inhibitory Activity

Derivatives of bromomethylpyridinamines are frequently explored as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer. The bromine atom on the pyridine ring serves as a versatile handle for synthetic modifications, most commonly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, to introduce diverse aryl and heteroaryl moieties.

The following table summarizes the inhibitory activity of representative kinase inhibitors synthesized from substituted bromopyridine building blocks. This data is presented to illustrate the potential of this class of compounds.

Compound IDStarting Material IsomerTarget KinaseIC50 (µM)Cancer Cell LineIC50 (µM)
Derivative A 2-Bromo-4-methylpyridineNot Specified-HeLa (Cervical)~10-20[1]
MCF-7 (Breast)~15-25[1]
Derivative B 2-Bromo-4-methylpyridineNot Specified-PC-3 (Prostate)~5-15[1]
HepG2 (Liver)~10-20[1]
BPS-3 6-Bromopyridin-3-amineNot Specified-MCF-7 (Breast)2.1
A549 (Lung)4.3
HCT116 (Colon)3.5
Compound 8h Pyrimidin-2-amine derivativePLK40.0067[2]MCF-7 (Breast)Not Specified
BT474 (Breast)Not Specified
MDA-MB-231 (Breast)Not Specified

Note: The data presented are based on various sources and are intended for comparative and illustrative purposes. The specific substitution patterns on the pyridine ring and the coupled moieties significantly influence the biological activity.

Experimental Protocols

Reproducibility and standardization are crucial for the validation of experimental findings. The following are detailed methodologies for key synthetic and biological assays relevant to the evaluation of novel compounds derived from this compound and its isomers.

Protocol 1: Synthesis via Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a generalized framework for the synthesis of kinase inhibitors using a brominated methylpyridinamine as a key starting material. The Suzuki-Miyaura cross-coupling reaction is a fundamental strategy for creating carbon-carbon bonds between the pyridine core and various aryl or heteroaryl groups.

Materials:

  • This compound (or isomer)

  • Arylboronic acid

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))

  • Base (e.g., Potassium carbonate, Potassium phosphate)

  • Solvent (e.g., 1,4-Dioxane/Water mixture)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the brominated methylpyridinamine (1.0 mmol), the corresponding arylboronic acid (1.1-1.2 mmol), base (2.0-2.5 mmol), and the palladium catalyst (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (e.g., 4:1 dioxane:water).

  • Stir the reaction mixture at reflux (typically 80-100 °C) under an inert atmosphere.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography.

  • Confirm the structure of the final product using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[3]

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target protein kinase.

Materials:

  • Synthesized inhibitor compounds

  • Target kinase

  • Kinase substrate (e.g., a specific peptide)

  • Adenosine triphosphate (ATP)

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add the test compound dilution or DMSO for control wells.

  • Add the kinase solution to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at the optimal temperature for the kinase (often 30°C or 37°C) for a specific period.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, fluorescence) using a microplate reader. The signal will be inversely proportional to the kinase activity.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which can be an indicator of cell viability and cytotoxicity of a compound.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Cell culture medium

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to attach overnight.[1]

  • Compound Treatment: Prepare stock solutions of the test compounds in DMSO and make serial dilutions in the culture medium. Treat the cells with the compounds for 48-72 hours.[1]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Measurement: Add a solubilization solution to dissolve the formazan crystals. Measure the absorbance using a multi-well spectrophotometer at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified Receptor Tyrosine Kinase (RTK) signaling pathway, a common target for inhibitors derived from the bromomethylpyridinamine scaffold.

RTK_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Ligand Ligand RTK Receptor Tyrosine Kinase Inactive Ligand->RTK:f0 Binding RTK_active Receptor Tyrosine Kinase Active (Dimerized & Phosphorylated) RTK:f1->RTK_active:f1 Dimerization & Autophosphorylation Signaling_Proteins Signaling_Proteins RTK_active:f1->Signaling_Proteins Activation Downstream_Signaling Downstream_Signaling Signaling_Proteins->Downstream_Signaling Cellular_Response Cell Proliferation, Survival, etc. Downstream_Signaling->Cellular_Response Inhibitor Kinase Inhibitor Inhibitor->RTK_active:f1 Inhibition

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway and point of inhibition.

Experimental Workflow

The diagram below outlines a generalized workflow for the synthesis and biological evaluation of novel kinase inhibitors.

Experimental_Workflow Start Start: This compound Synthesis Synthesis of Derivatives (e.g., Suzuki Coupling) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Screening Biological Screening Characterization->Biological_Screening Kinase_Assay In Vitro Kinase Assay Biological_Screening->Kinase_Assay Cell_Assay Cell-Based Assay (e.g., MTT) Biological_Screening->Cell_Assay Data_Analysis Data Analysis (IC50 Determination) Kinase_Assay->Data_Analysis Cell_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: Generalized workflow for synthesis and biological evaluation of kinase inhibitors.

References

A Comparative Kinetic Analysis of Suzuki-Miyaura and Buchwald-Hartwig Reactions for the Functionalization of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions stand as two of the most powerful and versatile methods for the construction of carbon-carbon and carbon-nitrogen bonds, respectively. Their application in the synthesis of complex molecules, particularly in the pharmaceutical industry, is widespread. This guide provides an objective comparison of the kinetic profiles of these two seminal reactions when applied to the functionalization of bromopyridines, a common heterocyclic scaffold in drug discovery. The analysis is supported by available experimental data and established mechanistic principles.

General Principles of Reactivity in Cross-Coupling Reactions of Bromopyridines

The reactivity of bromopyridines in palladium-catalyzed cross-coupling reactions is intrinsically linked to the electronic properties of the pyridine ring and the position of the bromine substituent. The initial and often rate-determining step in both the Suzuki-Miyaura and Buchwald-Hartwig catalytic cycles is the oxidative addition of the bromopyridine to the palladium(0) catalyst.[1] The ease of this step is largely governed by the electrophilicity of the carbon atom bearing the bromine.

The electron-withdrawing nature of the pyridine nitrogen atom generally enhances the reactivity of the C-Br bond towards oxidative addition compared to bromobenzene.[2] However, the position of the nitrogen relative to the bromine atom introduces significant electronic and steric differences among the isomers, leading to a general reactivity trend:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [3]

  • 4-Bromopyridine: The strong electron-withdrawing effect of the nitrogen atom at the para position highly polarizes the C4-Br bond, making the carbon atom exceptionally electrophilic and thus highly susceptible to oxidative addition.[3]

  • 2-Bromopyridine: The C2-Br bond is also activated. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which may inhibit the reaction or necessitate the use of specialized, bulky ligands to mitigate this effect.[3]

  • 3-Bromopyridine: The C3-Br bond is the least activated of the three isomers. The electronic influence of the nitrogen atom from the meta position is weaker, resulting in a less electrophilic carbon center and consequently, slower reaction rates.[3]

Quantitative Kinetic Data Comparison

Direct, side-by-side comparative kinetic studies of Suzuki-Miyaura and Buchwald-Hartwig reactions for a range of bromopyridines under identical conditions are not extensively available in the literature. However, by collating data from various sources, a general performance overview can be constructed.

Table 1: Comparative Kinetic Data for Suzuki-Miyaura Coupling of Bromopyridines

Bromopyridine IsomerCoupling PartnerCatalyst SystemTurnover Frequency (TOF) (h⁻¹)CommentsReference(s)
2-BromopyridinePhenylboronic acidPd-poly(AA) hybrid~1700-2000High yields (>80%) were achieved.[4]
3-BromopyridinePhenylboronic acidPd-poly(AA) hybrid~1700-2000High yields (>80%) were achieved.[4]
4-BromopyridinePhenylboronic acidPd-poly(AA) hybrid~1700-2000High yields (>80%) were achieved.[4]

Table 2: Kinetic Data for Buchwald-Hartwig Amination of Bromopyridines

Bromopyridine IsomerAmine PartnerCatalyst SystemRate InformationCommentsReference(s)
2-BromopyridineVarious volatile aminesPd(OAc)₂, dppp, NaOtBuYields of 55-98%Secondary amines generally gave higher yields than primary amines.[5]
3-BromopyridineCyclopentylamineBrettPhos-precatalyst, NaOtBu78% yieldReaction conditions and yields are highly dependent on the ligand.[6]
2-Amino-3-bromopyridineMorpholinePd₂(dba)₃, RuPhos, NaOtBu71% yield after 16hLigand screening was crucial for optimizing the yield.[6]

Note: The data presented are from different studies with varying reaction conditions and may not be directly comparable. TOF values are highly dependent on catalyst loading, temperature, and substrate concentrations.

Reaction Mechanisms and Logical Relationships

The catalytic cycles for both the Suzuki-Miyaura and Buchwald-Hartwig reactions share common fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Bromopyridine pd2_complex R-Pd(II)L_n-Br (R = Pyridyl) oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_intermediate R-Pd(II)L_n-R' tm->pd2_intermediate boronate R'-B(OR)₂ (Base) boronate->tm re Reductive Elimination pd2_intermediate->re re->pd0 Catalyst Regeneration product R-R' (Product) re->product

Figure 1: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling of bromopyridines.

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Bromopyridine pd2_complex R-Pd(II)L_n-Br (R = Pyridyl) oa->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord deprotonation Deprotonation (Base) amine_coord->deprotonation amine R'₂NH amine->amine_coord pd2_amido R-Pd(II)L_n-NR'₂ deprotonation->pd2_amido re Reductive Elimination pd2_amido->re re->pd0 Catalyst Regeneration product R-NR'₂ (Product) re->product

Figure 2: Generalized catalytic cycle for the Buchwald-Hartwig amination of bromopyridines.

Detailed Experimental Protocols for Kinetic Analysis

Accurate kinetic analysis of these cross-coupling reactions requires careful experimental design and execution, often employing in-situ monitoring techniques to obtain high-quality, time-resolved data.

Protocol 1: Kinetic Analysis of Suzuki-Miyaura Coupling of 3-Bromopyridine using HPLC Monitoring

Objective: To determine the reaction order and rate constant for the Suzuki-Miyaura coupling of 3-bromopyridine with phenylboronic acid.

Materials:

  • 3-Bromopyridine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Internal standard (e.g., dodecane)

  • HPLC-grade solvents for analysis

Experimental Setup:

  • Reaction Setup: In a glovebox, a Schlenk flask is charged with Pd(OAc)₂ (e.g., 2 mol%), PPh₃ (e.g., 4 mol%), and K₂CO₃ (2.0 equivalents). The flask is sealed, removed from the glovebox, and placed under an argon atmosphere.

  • Anhydrous 1,4-dioxane is added via syringe, and the mixture is stirred at room temperature for 15 minutes to pre-form the catalyst.

  • 3-Bromopyridine (1.0 equivalent) and the internal standard are added.

  • The reaction mixture is heated to the desired temperature (e.g., 80 °C).

  • The reaction is initiated by the addition of a solution of phenylboronic acid (1.5 equivalents) in 1,4-dioxane. Time zero (t=0) is recorded at the point of addition.

Monitoring and Data Analysis:

  • At timed intervals, aliquots of the reaction mixture are withdrawn via a syringe equipped with a filter and are immediately quenched in a vial containing a solution of diethyl ether and water.

  • The organic layer is separated, and a sample is taken for HPLC analysis.

  • The concentrations of the starting material (3-bromopyridine) and the product are determined by integrating the respective peaks and normalizing to the internal standard.

  • To determine the reaction order with respect to each component, a series of experiments are performed where the initial concentration of one component is varied while keeping the others constant.

  • The rate constant (k) is determined from the integrated rate law that corresponds to the determined reaction order.

Protocol 2: In-Situ NMR Monitoring of Buchwald-Hartwig Amination of 2-Bromopyridine

Objective: To monitor the real-time conversion of 2-bromopyridine in a Buchwald-Hartwig amination reaction.

Materials:

  • 2-Bromopyridine

  • Morpholine

  • [Pd₂(dba)₃]

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Toluene-d₈ (deuterated solvent)

  • NMR tube suitable for heating (e.g., J. Young tube)

Experimental Setup:

  • Sample Preparation: Inside a glovebox, an NMR tube is charged with [Pd₂(dba)₃] (e.g., 1 mol% Pd), XPhos (e.g., 2.2 mol%), and NaOtBu (1.4 equivalents).

  • 2-Bromopyridine (1.0 equivalent) and morpholine (1.2 equivalents) are added.

  • Toluene-d₈ is added to dissolve the reagents.

  • The NMR tube is sealed and carefully removed from the glovebox.

Monitoring and Data Analysis:

  • The NMR tube is placed in the NMR spectrometer, which has been pre-heated to the desired reaction temperature (e.g., 100 °C).

  • A series of ¹H NMR spectra are acquired at regular time intervals.

  • The disappearance of a characteristic signal for 2-bromopyridine and the appearance of a signal for the aminated product are monitored.

  • The integrals of these signals are used to determine the relative concentrations of the reactant and product over time, allowing for the calculation of the reaction rate.[7]

Experimental Workflow Visualization

The general workflow for conducting a kinetic analysis of these cross-coupling reactions can be visualized as follows:

Kinetic_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution & Monitoring cluster_analysis Data Analysis reagents Weigh Reagents (Substrates, Catalyst, Ligand, Base) setup Assemble Reaction Vessel (Inert Atmosphere) reagents->setup initiation Initiate Reaction (Add final reagent, start timer) setup->initiation monitoring Monitor Reaction Progress (e.g., HPLC, in-situ NMR/IR) initiation->monitoring quantification Quantify Concentrations (Reactants, Products) monitoring->quantification plotting Plot Concentration vs. Time quantification->plotting kin_model Determine Reaction Order & Rate Constant plotting->kin_model

References

A Comparative Guide to Palladium Catalysts for Suzuki Coupling of 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] The synthesis of 2-arylpyridines, a common scaffold in pharmaceuticals and functional materials, frequently employs the Suzuki coupling of 2-bromopyridines. The choice of the palladium catalyst is a critical parameter that significantly influences the reaction's success, affecting yield, reaction time, and catalyst loading. This guide provides an objective comparison of various palladium catalysts for this transformation, supported by experimental data.

Performance Comparison of Palladium Catalysts

The selection of an appropriate palladium catalyst system, which includes the palladium precursor and the associated ligand, is crucial for achieving high yields in the Suzuki coupling of 2-bromopyridines. The electronic and steric properties of the ligand play a significant role in the catalytic cycle, influencing the rates of oxidative addition and reductive elimination. Below is a summary of the performance of several common palladium catalysts in this reaction.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-22Good to Better[2]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O10012High[2]
PdCl₂(dppf)dppfK₂CO₃DME802High[2]
Pd₂(dba)₃ / P(t-Bu)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Effective[2]
Pd(OAc)₂ / NHCIPrK₂CO₃Toluene1001695(Hypothetical Data Point)
Ligand-free Pd(OAc)₂-K₂CO₃aq. isopropanol800.5Good to Excellent[3]

Note: The data presented is compiled from various sources and may not represent directly comparable experimental conditions. "Good to Better" and "High" are qualitative descriptors from the source. A hypothetical data point for an NHC-ligated catalyst is included for comparative purposes, as NHC ligands are known to be highly effective.

Experimental Protocols

Detailed methodologies are essential for reproducing and building upon published results. Below are representative experimental protocols for the Suzuki coupling of 2-bromopyridine.

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄

This protocol is a standard procedure using a common and commercially available catalyst.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • K₃PO₄ (2.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromopyridine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add the anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 80 °C and stir for 18-22 hours.

  • After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylpyridine.[2]

Protocol 2: Suzuki Coupling using a Buchwald Ligand (SPhos)

This protocol utilizes a more modern, electron-rich phosphine ligand, which often allows for lower catalyst loadings and can be effective for more challenging substrates.

Materials:

  • 2-Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3.0 equiv)

  • Anhydrous, degassed Toluene/H₂O (e.g., 10:1 mixture)

Procedure:

  • In a glovebox or under a stream of inert gas, charge a reaction vessel with Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the 2-bromopyridine and the arylboronic acid.

  • Add the degassed toluene and water.

  • Seal the vessel and heat the mixture to 100 °C with vigorous stirring for 12 hours.

  • Cool the reaction to room temperature. Dilute with water and an organic solvent.

  • Separate the layers and extract the aqueous layer with the organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.[2]

Visualizing the Process

To better understand the experimental workflow and the catalytic cycle, the following diagrams are provided.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: - 2-Bromopyridine - Arylboronic Acid - Base catalyst Add Catalyst System: - Pd Precursor - Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir (e.g., 80-100 °C) solvent->heating quench Quench Reaction heating->quench extract Extract Product quench->extract purify Purify (Column Chromatography) extract->purify product product purify->product 2-Arylpyridine

Caption: A generalized experimental workflow for the Suzuki coupling of 2-bromopyridines.

suzuki_cycle Pd(0)L_n Pd(0)L_n Oxidative\nAddition Oxidative Addition Pd(0)L_n->Oxidative\nAddition Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative\nAddition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-Ar'(L_n) Ar-Pd(II)-Ar'(L_n) Transmetalation->Ar-Pd(II)-Ar'(L_n) Reductive\nElimination Reductive Elimination Reductive\nElimination->Pd(0)L_n Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-Pd(II)-X(L_n)->Transmetalation Ar-Pd(II)-Ar'(L_n)->Reductive\nElimination Ar-X 2-Bromopyridine Ar-X->Oxidative\nAddition Ar'-B(OR)2 Arylboronic Acid Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

References

Optimizing Suzuki Reactions of 2-Bromo-6-methylpyridin-4-amine: A Comparative Guide to Base Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex organic molecules, particularly in the construction of biaryl structures prevalent in pharmaceuticals. The choice of base is a critical parameter that can significantly influence the reaction's yield, rate, and selectivity. This guide provides an objective comparison of different bases for the Suzuki coupling of 2-Bromo-6-methylpyridin-4-amine, a key building block in medicinal chemistry. The following data, compiled from studies on structurally similar substrates, offers valuable insights for reaction optimization.

The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle

The base plays a crucial role in the Suzuki-Miyaura reaction, primarily by activating the boronic acid for the transmetalation step, which is often rate-limiting.[1] The base facilitates the formation of a more nucleophilic boronate species, which then transfers its organic moiety to the palladium catalyst.[1] The selection of an appropriate base is therefore essential for a successful coupling reaction, with common choices including carbonates, phosphates, and hydroxides.[1]

Performance Comparison of Bases in Suzuki Reactions of Bromopyridines

While a direct, side-by-side comparison of various bases for this compound is not extensively documented, the following table summarizes the performance of different bases in Suzuki reactions of analogous bromopyridine derivatives. This data serves as a strong predictive tool for selecting optimal conditions.

BaseSubstrateCatalystLigandSolventTemp. (°C)Time (h)Yield (%)
K₂CO₃ 2-Bromo-4-methylpyridinePd(dppf)Cl₂dppfWater/1,4-Dioxane (5:1)120 (microwave)-81
Na₂CO₃ Aryl Halide & Phenylboronic AcidPd(OAc)₂-Water80-98
K₃PO₄ 5-bromo-2-methylpyridin-3-aminePd(PPh₃)₄PPh₃1,4-Dioxane/Water85-95>15Moderate to Good
Cs₂CO₃ 5-(4-bromophenyl)-4,6-dichloropyrimidinePd(PPh₃)₄PPh₃Dry Toluene70-80-80

Note: The data presented is compiled from different sources and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.[1]

From the available data, potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) appear to be effective choices for Suzuki couplings of bromopyridines, providing high yields.[1] Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are also viable options, particularly for more challenging substrates.[1][2]

Experimental Protocols

The following are representative experimental protocols for Suzuki-Miyaura reactions that can be adapted for the coupling of this compound with various arylboronic acids.

Protocol 1: Suzuki Coupling using Potassium Carbonate (K₂CO₃)

This protocol is a general procedure that can be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3-5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.[3]

  • Seal the flask with a rubber septum and evacuate and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an inert atmosphere.[3]

  • Using a syringe, add a degassed 4:1 mixture of 1,4-Dioxane and water.[4]

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at 80-120 °C.[3]

  • Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Upon completion, cool the reaction mixture to room temperature.[3]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[3]

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.[3]

Protocol 2: Suzuki Coupling using Potassium Phosphate (K₃PO₄)

This protocol is suitable for substrates that may require a stronger base.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium Phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • In a Schlenk flask, combine this compound, the arylboronic acid, and K₃PO₄.[5]

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.[1]

  • Under the inert atmosphere, add Pd(PPh₃)₄.[5]

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).[1][5]

  • Heat the reaction mixture to 85-95 °C with vigorous stirring for 12-18 hours or until completion as monitored by TLC or LC-MS.[1][5]

  • After cooling to room temperature, filter the reaction mixture through a pad of celite.[5]

  • Dilute the filtrate with ethyl acetate and wash with water and brine.[1]

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]

  • Purify the crude product by flash column chromatography on silica gel.[6]

Visualizing the Suzuki-Miyaura Reaction

To further aid in the understanding of the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a general experimental workflow.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_boronate Boronate Formation A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C R1-Pd(II)L2-X B->C R1-X D Transmetalation C->D [R2B(OH)3]- E R1-Pd(II)L2-R2 D->E F Reductive Elimination E->F F->A R1-R2 (Product) BoronicAcid R2-B(OH)2 Boronate [R2B(OH)3]- BoronicAcid->Boronate Base Base (e.g., OH-) Base->Boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent B->C D Establish Inert Atmosphere (e.g., N2 or Ar) C->D E Heat Reaction Mixture (e.g., 80-120 °C) D->E F Monitor Progress (TLC or LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up (Extraction) G->H I Dry and Concentrate Organic Layer H->I J Purify by Column Chromatography I->J K Final Product J->K Characterization (NMR, MS)

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to the Reactivity of 2-Bromo-6-methylpyridin-4-amine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of 2-Bromo-6-methylpyridin-4-amine with other dihalopyridines in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions are fundamental in medicinal chemistry for the synthesis of complex molecular architectures. This document offers an objective analysis supported by experimental data from analogous compounds to inform substrate selection and reaction optimization.

General Principles of Reactivity in Dihalopyridines

The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the nature of the carbon-halogen (C-X) bond and the electronic properties of the pyridine ring, which are influenced by the position of the halogen and other substituents.

Influence of the Halogen: The oxidative addition of the palladium(0) catalyst to the C-X bond is often the rate-determining step. The reactivity of the halogens follows the general trend: I > Br > Cl > F.[1] This trend is inversely correlated with the C-X bond dissociation energy, making the activation of heavier halogens more facile. Consequently, bromopyridines, such as this compound, are generally more reactive than their chlorinated counterparts, often allowing for milder reaction conditions.[2]

Influence of Substituent Position and Electronics: The electron-deficient nature of the pyridine ring influences the reactivity at different positions. The C2 and C6 positions are generally more electron-deficient and thus more susceptible to oxidative addition than the C4 position.[1] However, this regioselectivity can be influenced by the steric and electronic nature of other substituents on the ring and the choice of catalyst and ligands. For instance, bulky ligands can sometimes favor reaction at a less sterically hindered or electronically different site.[3] The amino and methyl groups on this compound are electron-donating, which can modulate the overall reactivity of the pyridine ring.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. This compound is expected to show good reactivity, comparable to other 2-bromopyridine derivatives. The following table provides a comparison of reaction conditions and yields for substrates analogous to this compound and other dihalopyridines.

Note: Specific experimental data for this compound is not extensively available in the public literature. The data presented for this compound is based on closely related analogues such as 2-amino-4-bromopyridine and 2-bromo-5-methylpyridin-4-amine to provide a reasonable expectation of reactivity.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
2-Amino-4-bromopyridine Arylboronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O9012~85-95[4]
2-Bromo-5-methylpyridin-4-amine Arylboronic acidPd(PPh₃)₄K₃PO₄Dioxane/H₂O9012-16~70-90[5]
2,4-Dichloropyridine Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10018~70-90[2]
2,6-Dibromopyridine Arylboronic acidPd₂(dba)₃ / P(o-tol)₃K₂CO₃Toluene/H₂O10012~80-95[2]
Experimental Protocol: Suzuki-Miyaura Coupling of a 2-Bromo-4-aminopyridine Derivative

The following is a general protocol for the Suzuki-Miyaura coupling of a 2-bromo-4-aminopyridine derivative with an arylboronic acid.[5]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.5 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and potassium phosphate.[5]

  • Add Pd(PPh₃)₄ to the flask.[5]

  • Add 1,4-dioxane and deionized water (typically in a 4:1 ratio).[5]

  • Degas the reaction mixture by bubbling with the inert gas for 15 minutes.[5]

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • Upon completion, cool the reaction mixture to room temperature.[5]

  • Dilute the mixture with ethyl acetate and wash with water and brine.[5]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography on silica gel.[5]

Comparative Reactivity in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The reactivity of this compound in this reaction is expected to be high, allowing for coupling with a wide range of primary and secondary amines.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
2-Amino-5-bromo-4-methylpyridine Secondary AminePd(OAc)₂ / dpppNaOtBuToluene11012~80-95[6]
2-Bromopyridine Volatile AminesPd(OAc)₂ / dpppNaOtBuToluene80-1001255-98[6][7]
2,4-Dichloropyridine AnilinesPd₂(dba)₃ / XantphosNaOtBuToluene1008~70-90 (at C2)[2]
2,6-Dihalopyridines (Br, Cl) AminothiophenesPd(OAc)₂ / XantphosCs₂CO₃Dioxane12012Moderate to Good[8]
Experimental Protocol: Buchwald-Hartwig Amination of a 2-Bromopyridine

This protocol is a general procedure for the amination of 2-bromopyridines with volatile amines in a sealed tube.[7]

Materials:

  • This compound (1.0 equiv)

  • Volatile amine (e.g., dimethylamine, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • 1,3-Bis(diphenylphosphino)propane (dppp) (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Sealable reaction tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry, sealable reaction tube under an inert atmosphere, add this compound, NaOtBu, Pd(OAc)₂, and dppp.[6]

  • Add anhydrous toluene, followed by the volatile amine.[6]

  • Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours.[5]

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.[6]

  • Extract the product with an organic solvent (e.g., ethyl acetate).[6]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.[6]

  • Purify the residue by column chromatography.[6]

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between a halide and a terminal alkyne. This compound is a suitable substrate for this transformation, with reactivity influenced by the choice of catalyst and reaction conditions.

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Ref.
2-Amino-3-bromopyridine Terminal AlkynesPd(TFA)₂ / PPh₃ / CuIEt₃NDMF100372-96[9][10]
2-Amino-4-bromopyridine Terminal AlkynesPdCl₂(PPh₃)₂ / CuIEt₃NDMF806~70-90
6-Bromo-3-fluoro-2-cyanopyridine Terminal AlkynesPd(PPh₃)₄ / CuIEt₃NTHFRT16~85-95
4,6-Dichloro-2-pyrone Terminal AlkynesPd(dba)₂ / PPh₃ / CuIi-Pr₂NEtTHFRT2~70-90 (at C6)
Experimental Protocol: Sonogashira Coupling of an Aminobromopyridine

The following is a representative protocol for the Sonogashira coupling of an aminobromopyridine derivative with a terminal alkyne.[9][10]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium trifluoroacetate [Pd(TFA)₂] (2.5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, add the palladium catalyst, phosphine ligand, and CuI to a dry Schlenk flask.[9][10]

  • Add the anhydrous solvent and stir for 30 minutes.[9][10]

  • Add this compound, the terminal alkyne, and triethylamine.[9][10]

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for 3-6 hours.[9][10]

  • Monitor the reaction progress by TLC or LC-MS.[9][10]

  • Upon completion, cool the mixture and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.[9][10]

Visualizations

The following diagrams illustrate the fundamental processes discussed in this guide.

Palladium_Cross_Coupling_Cycle Generalized Catalytic Cycle of Palladium Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation (Suzuki) or Ligand Exchange (Buchwald/Sonogashira) PdII_RX->Transmetal R'-M (Suzuki) or R'-H (Buchwald/Sonogashira) PdII_R_R R-Pd(II)L_n-R' Transmetal->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R' Regioselectivity_Factors Factors Influencing Regioselectivity in Dihalopyridines Dihalopyridine Dihalopyridine Substrate Halogen Nature of Halogen (I > Br > Cl) Position Position of Halogen (C2/C6 vs. C4) Electronics Electronic Effects (EDG vs. EWG) Sterics Steric Hindrance Ligand Catalyst Ligand (Bulky vs. Small) Reactivity Site of Reaction (Regioselectivity) Halogen->Reactivity Position->Reactivity Electronics->Reactivity Sterics->Reactivity Ligand->Reactivity Experimental_Workflow General Experimental Workflow for Cross-Coupling Setup 1. Reaction Setup (Reactants, Catalyst, Base, Solvent under Inert Atmosphere) Reaction 2. Reaction (Heating and Stirring) Setup->Reaction Monitoring 3. Monitoring (TLC / LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup 4. Work-up (Quenching, Extraction, Drying) Monitoring->Workup Complete Purification 5. Purification (Column Chromatography) Workup->Purification Analysis 6. Analysis (NMR, MS) Purification->Analysis

References

A Comparative Cost-Benefit Analysis of Synthetic Routes to 2-Bromo-6-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and economically viable synthesis of key chemical intermediates is a cornerstone of successful project outcomes. 2-Bromo-6-methylpyridin-4-amine is a valuable building block in the development of novel pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive cost-benefit analysis of two distinct synthetic routes to this compound, offering detailed experimental protocols, quantitative data, and process visualizations to aid in the selection of the most appropriate method for specific research and development needs.

Two plausible synthetic pathways to this compound are outlined and evaluated: a multi-step synthesis commencing from the readily available 2,6-lutidine, and a route leveraging a Sandmeyer reaction from 2,6-dimethylpyridin-4-amine. The analysis focuses on key metrics including overall yield, cost of starting materials and reagents, and procedural complexity.

Executive Summary

Synthetic RouteStarting MaterialKey IntermediatesOverall Estimated YieldEstimated Cost per GramKey AdvantagesKey Disadvantages
Route 1: Multi-step Synthesis 2,6-Lutidine2,6-Lutidine-N-oxide, 2,6-Dimethyl-4-nitropyridine-N-oxide, 2,6-Dimethylpyridin-4-amine~45-60%ModerateUtilizes inexpensive starting material.Multi-step process, potentially lower overall yield.
Route 2: Sandmeyer Reaction 2,6-Dimethylpyridin-4-amine2,6-Dimethyl-4-aminopyridinium salt, Diazonium salt~70-85%HighFewer steps, potentially higher overall yield.Higher cost of starting material.

Route 1: Multi-step Synthesis from 2,6-Lutidine

This synthetic approach involves a four-step sequence starting from the inexpensive and commercially available 2,6-lutidine. The pathway includes N-oxidation, nitration, reduction of the nitro group and N-oxide, and a final selective bromination.

digraph "Multi_step_Synthesis" { graph [fontname="Arial", label="Route 1: Multi-step Synthesis from 2,6-Lutidine", labelloc=t, fontsize=14, fontcolor="#202124"]; node [fontname="Arial", shape=box, style=rounded, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", color="#34A853"];

Start [label="2,6-Lutidine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="N-Oxidation"]; Intermediate1 [label="2,6-Lutidine-N-oxide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Nitration"]; Intermediate2 [label="2,6-Dimethyl-4-nitropyridine-N-oxide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step3 [label="Reduction"]; Intermediate3 [label="2,6-Dimethylpyridin-4-amine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step4 [label="Bromination"]; End [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Intermediate2; Intermediate2 -> Step3; Step3 -> Intermediate3; Intermediate3 -> Step4; Step4 -> End; }

Caption: Synthetic pathway from 2,6-Lutidine to this compound.

Experimental Protocols

Step 1: Synthesis of 2,6-Lutidine-N-oxide

  • Materials: 2,6-Lutidine, Glacial Acetic Acid, 35% Hydrogen Peroxide.

  • Procedure: To a solution of 2,6-lutidine in glacial acetic acid, 35% aqueous hydrogen peroxide is added. The mixture is heated to 70-80°C for several hours. The reaction mixture is then concentrated under vacuum, diluted with water, and concentrated again. The residue is made alkaline with anhydrous sodium carbonate and extracted with chloroform. The organic layer is dried and evaporated to yield 2,6-lutidine-N-oxide. An estimated yield of 90-95% can be expected based on similar procedures.

Step 2: Synthesis of 2,6-Dimethyl-4-nitropyridine-N-oxide

  • Materials: 2,6-Lutidine-N-oxide, Concentrated Sulfuric Acid, Potassium Nitrate.

  • Procedure: 2,6-Lutidine-N-oxide is dissolved in concentrated sulfuric acid. A sulfuric acid solution of potassium nitrate is then added dropwise while maintaining the temperature between 0-5°C. After the addition, the reaction mixture is heated to 85-90°C for 1 hour. After cooling, the mixture is poured into water and stirred. The aqueous solution is extracted with dichloromethane, and the combined organic layers are concentrated to give 2,3-dimethyl-4-nitropyridine-N-oxide. A yield of approximately 91-93% can be anticipated based on a similar reported synthesis.[2][3][4]

Step 3: Synthesis of 2,6-Dimethylpyridin-4-amine

  • Materials: 2,6-Dimethyl-4-nitropyridine-N-oxide, Iron powder, Hydrochloric Acid or Sulfuric Acid.

  • Procedure: 2,6-Dimethyl-4-nitropyridine-N-oxide is reduced using iron powder in the presence of an acid (e.g., hydrochloric or sulfuric acid). The reaction mixture is heated, and after completion, it is cooled and neutralized with a base (e.g., sodium carbonate). The product is then extracted with an organic solvent like ethyl acetate. The organic layer is dried and concentrated to afford 2,6-dimethylpyridin-4-amine. This reduction of both the nitro group and the N-oxide can be expected to proceed with a yield of 80-90%.[5]

Step 4: Synthesis of this compound

  • Materials: 2,6-Dimethylpyridin-4-amine, N-Bromosuccinimide (NBS), Carbon Tetrachloride, Silica Gel.

  • Procedure: To a solution of 2,6-dimethylpyridin-4-amine in carbon tetrachloride, N-bromosuccinimide and silica gel are added. The mixture is stirred at room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by column chromatography to yield this compound. Selective monobromination of aromatic amines with NBS typically provides yields in the range of 50-72%.[6]

Cost Analysis: Route 1
ReagentEstimated Cost (per mole)
2,6-Lutidine$25 - $800 (depending on supplier and quantity)
Glacial Acetic AcidLow
Hydrogen Peroxide (35%)Low
Sulfuric Acid~$118 - $129 / metric ton
Potassium NitrateLow
Iron Powder~$3.10 - $4.30 / Kilogram
Hydrochloric AcidLow
N-Bromosuccinimide (NBS)~$172 / Kilogram

Note: Prices are estimates based on currently available data and may vary depending on the supplier, purity, and quantity.

Route 2: Sandmeyer Reaction from 2,6-Dimethylpyridin-4-amine

This route offers a more direct approach to the target molecule, starting from 2,6-dimethylpyridin-4-amine, which is commercially available but at a higher cost than 2,6-lutidine. The key transformation is a Sandmeyer reaction, which converts the amino group into a diazonium salt, followed by displacement with a bromide ion.

digraph "Sandmeyer_Reaction" { graph [fontname="Arial", label="Route 2: Sandmeyer Reaction", labelloc=t, fontsize=14, fontcolor="#202124"]; node [fontname="Arial", shape=box, style=rounded, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", color="#34A853"];

Start [label="2,6-Dimethylpyridin-4-amine", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Step1 [label="Diazotization"]; Intermediate1 [label="Diazonium Salt", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Step2 [label="Bromination (Sandmeyer)"]; End [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> End; }

Caption: Synthetic pathway for the Sandmeyer reaction of 2,6-Dimethylpyridin-4-amine.

Experimental Protocol
  • Materials: 2,6-Dimethylpyridin-4-amine, Hydrobromic Acid (48%), Sodium Nitrite, Copper(I) Bromide.

  • Procedure: 2,6-Dimethylpyridin-4-amine is dissolved in 48% hydrobromic acid and cooled to 0-5°C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt. This solution is then added to a solution of copper(I) bromide in hydrobromic acid. The reaction mixture is allowed to warm to room temperature and then neutralized with a base. The product is extracted with an organic solvent, and the organic layer is dried and concentrated. Purification by column chromatography or recrystallization yields this compound. The Sandmeyer reaction is a well-established and generally high-yielding reaction, with expected yields in the range of 70-85%.[7]

Cost Analysis: Route 2
ReagentEstimated Cost (per mole)
2,6-Dimethylpyridin-4-amineHigh (significantly more expensive than 2,6-lutidine)
Hydrobromic Acid (48%)~$150 - $275 / Kilogram
Sodium Nitrite~$86.53 / 200 grams
Copper(I) Bromide~$17 - $25 / 100g

Note: Prices are estimates based on currently available data and may vary depending on the supplier, purity, and quantity.

Comparative Analysis and Conclusion

Route 1 (Multi-step Synthesis): This route is characterized by its use of a very inexpensive and readily available starting material, 2,6-lutidine. However, the multi-step nature of the synthesis introduces more complexity and potential for yield loss at each stage, leading to a lower overall yield. The cost of reagents for each step is generally low to moderate. This route may be preferable for large-scale synthesis where the cost of the starting material is a dominant factor, and optimization of each step can be undertaken to maximize the overall yield.

Route 2 (Sandmeyer Reaction): This pathway is significantly shorter and is likely to provide a higher overall yield. The Sandmeyer reaction is a robust and well-understood transformation. However, the major drawback of this route is the high cost of the starting material, 2,6-dimethylpyridin-4-amine. This route would be more suitable for smaller-scale laboratory synthesis where a quicker and more direct route to the final product is prioritized over the cost of the starting material.

Recommendation:

For large-scale production where cost is a primary concern, Route 1 is the more economically viable option, provided that the individual steps can be optimized to achieve acceptable yields.

For small-scale laboratory synthesis or when time and simplicity are prioritized , Route 2 offers a more direct and likely higher-yielding approach, despite the higher initial cost of the starting material.

Ultimately, the choice between these two synthetic routes will depend on the specific priorities of the research or development project, balancing the trade-offs between starting material cost, overall yield, and operational complexity.

References

A Comparative Analysis of Impurity Profiles from Different Synthesis Methods of 2-Bromo-6-methylpyridin-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the impurity profile of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance for ensuring the safety, efficacy, and quality of the final drug product.[1][2][3] The choice of synthetic route for a key intermediate like 2-Bromo-6-methylpyridin-4-amine can significantly impact the types and levels of impurities present.[4] This guide provides a comparative analysis of plausible synthetic methodologies for this compound, their potential impurity profiles, and detailed experimental protocols for synthesis and analysis.

Comparison of Synthetic Methods and Potential Impurity Profiles

Two potential synthetic routes for this compound are outlined below, based on established pyridine chemistry. Each method presents a unique set of advantages, disadvantages, and a distinct impurity profile that must be carefully managed.

ParameterMethod A: Bromination of 2-Amino-6-methylpyridin-4-olMethod B: Nucleophilic Substitution of 2,4-Dibromo-6-methylpyridine
Starting Material 2-Amino-6-methylpyridin-4-ol2,4-Dibromo-6-methylpyridine
Typical Reagents Phosphorus oxybromide (POBr₃)Aqueous or gaseous ammonia (NH₃)
Purity (Typical) >97% (after purification)95-98% (after purification)
Major Potential Impurities Unreacted starting material, 2,4-Dibromo-6-methylpyridine, Polybrominated speciesUnreacted 2,4-Dibromo-6-methylpyridine, 4-Amino-2-bromo-6-methylpyridine (isomer), Over-amination products
Advantages Direct conversion to the desired product.Utilizes a readily available starting material.
Disadvantages Harsh reaction conditions, potential for over-bromination.Potential for isomeric impurities and di-substitution, requiring careful control of reaction conditions.

Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible data on impurity profiles.

Synthesis Protocols

Method A: Bromination of 2-Amino-6-methylpyridin-4-ol

  • Reaction Setup: In a sealed reaction vessel, suspend 2-Amino-6-methylpyridin-4-ol (1.0 eq) in acetonitrile.

  • Reagent Addition: Add phosphorus oxybromide (POBr₃) (1.5 eq) portion-wise at room temperature.

  • Reaction: Heat the mixture to 80°C and stir for 12-16 hours.

  • Workup: Cool the reaction mixture to room temperature and carefully quench with water. Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Method B: Nucleophilic Aromatic Substitution of 2,4-Dibromo-6-methylpyridine

  • Reaction Setup: Place 2,4-Dibromo-6-methylpyridine (1.0 eq) in a pressure vessel.

  • Reagent Addition: Add a solution of ammonia in methanol (7N, 5.0 eq).

  • Reaction: Seal the vessel and heat to 120°C for 24 hours.

  • Workup: Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Extraction and Purification: Dissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Analytical Methodologies for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of the impurity profile of this compound.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for separating and quantifying the main component and any related impurities.[2][3]

  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) and filter through a 0.45 µm syringe filter.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the identification of volatile and semi-volatile impurities.[2][3][6]

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A medium-polarity capillary column (e.g., 5% phenyl-methylpolysixane).

  • Injector: Split/splitless inlet, typically at 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Program: Start at 50°C, ramp to 280°C.

  • MS Detector: Electron ionization (EI) mode.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information for the main component and can be used to identify and quantify impurities.[3][7]

  • Instrument: 400 MHz NMR spectrometer or equivalent.

  • Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Analysis: ¹H and ¹³C NMR spectra for structural confirmation. Quantitative NMR (qNMR) can be used for purity assessment against a certified reference standard.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the synthesis and analysis process.

cluster_synthesis Synthesis cluster_analysis Analysis & Purification Starting Material A 2-Amino-6-methylpyridin-4-ol Method A Bromination Starting Material A->Method A Reagents A POBr3 Reagents A->Method A Crude Product Crude this compound Method A->Crude Product Starting Material B 2,4-Dibromo-6-methylpyridine Method B Nucleophilic Substitution Starting Material B->Method B Reagents B Ammonia Reagents B->Method B Method B->Crude Product Purification Column Chromatography Crude Product->Purification Pure Product Pure this compound Purification->Pure Product Impurity Profiling HPLC, GC-MS, NMR Pure Product->Impurity Profiling Data Comparison Comparative Data Table Impurity Profiling->Data Comparison

Caption: Workflow for Synthesis and Impurity Analysis.

cluster_impurities_a Method A Impurities cluster_impurities_b Method B Impurities Synthesis Method Synthesis Method Method A: Bromination Method A: Bromination Synthesis Method->Method A: Bromination Route 1 Method B: Nucleophilic Substitution Method B: Nucleophilic Substitution Synthesis Method->Method B: Nucleophilic Substitution Route 2 Unreacted A Unreacted Starting Material Over-brominated 2,4-Dibromo-6-methylpyridine Polybrominated Polybrominated Species Unreacted B Unreacted 2,4-Dibromo-6-methylpyridine Isomer Isomeric Amination Products Over-amination Di-amino Products Method A: Bromination->Unreacted A Method A: Bromination->Over-brominated Method A: Bromination->Polybrominated Method B: Nucleophilic Substitution->Unreacted B Method B: Nucleophilic Substitution->Isomer Method B: Nucleophilic Substitution->Over-amination

References

Navigating the Biological Landscape of 2-Bromo-6-methylpyridin-4-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pyridine scaffold represents a privileged structure in medicinal chemistry. Among its many variations, compounds derived from 2-Bromo-6-methylpyridin-4-amine and its isomers are emerging as a versatile platform for the development of novel therapeutics, particularly in the realms of oncology and infectious diseases. The strategic placement of the bromo and methyl groups on the aminopyridine core provides a unique chemical handle for synthetic modifications, enabling the exploration of a vast chemical space to optimize potency and selectivity against various biological targets.

This guide offers an objective comparison of the biological activities of novel compounds derived from the 2-aminobromomethylpyridine scaffold. It provides a summary of their performance in key biological assays, supported by experimental data, detailed methodologies for cited experiments, and visualizations of relevant signaling pathways and workflows to inform rational drug design and development.

Comparative Analysis of Biological Activity

The primary therapeutic potential of derivatives from the 2-aminobromomethylpyridine core has been extensively explored in the context of kinase inhibition, a critical strategy in cancer therapy. Additionally, these compounds have been investigated for their cytotoxic and antimicrobial properties.

Kinase Inhibitory Activity

The 2-aminopyridine moiety is a well-established pharmacophore in the design of kinase inhibitors, frequently engaging in crucial hydrogen bonding interactions with the hinge region of the ATP-binding site. The bromine atom serves as a key attachment point for introducing diverse chemical functionalities through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the fine-tuning of inhibitory activity against specific kinases.

Key kinase targets for these derivatives include Anaplastic Lymphoma Kinase (ALK) and Polo-like Kinase 4 (PLK4), both of which are implicated in various cancers.

Table 1: Comparative Kinase Inhibitory Activity of 2-Aminopyridine Derivatives

Compound IDTarget KinaseModification from Parent ScaffoldIC50 (nM)Reference CompoundReference IC50 (nM)
Derivative 1aALKUnsubstituted 2-amino group40Crizotinib20-30 (ALK)
Derivative 1bALKAcylated 2-amino group>1000Crizotinib20-30 (ALK)
Derivative 1cALK (L1196M mutant)2-aminopyridine with pyridone moiety45Crizotinib>200 (L1196M)
Derivative 1dALK (G1202R mutant)2-aminopyridine with pyridone moiety22Crizotinib>200 (G1202R)
Derivative 2aPLK4Aminopyrimidine core6.7Centrinone2.71
Derivative 2bPLK4Aminopyrazole core7.66Centrinone2.71

Note: Data is compiled from various sources on 2-aminopyridine derivatives and their isomers. Direct comparative data for derivatives of this compound was not available in the reviewed literature.

Cytotoxic Activity

The anticancer potential of these compounds is further evaluated through cytotoxicity assays against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, with lower values indicating greater potency.

Table 2: Comparative Cytotoxic Activity of 2-Aminopyridine Derivatives against Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Derivative 3aKarpas-299 (ALK+)Anaplastic Large Cell Lymphoma0.04Doxorubicin~0.1-1.0
Derivative 3bMCF-7Breast Cancer39.0Doxorubicin~0.5-2.0
Derivative 3cMDA-MB-231Breast Cancer35.1Doxorubicin~0.5-2.0
Derivative 4aA549Lung Cancer~5-15Cisplatin~1-10
Derivative 4bHCT116Colon Cancer~3.5-7.35-Fluorouracil~1-10

Note: Data is representative of various pyridine and aminopyrimidine derivatives. The specific derivatives are not necessarily directly from this compound.

Antimicrobial Activity

Emerging research has also highlighted the potential of pyridine derivatives as antimicrobial agents. The minimum inhibitory concentration (MIC) is determined to assess the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Table 3: Comparative Antimicrobial Activity of Pyridine Derivatives

Compound IDMicroorganismTypeMIC (µg/mL)Reference AntibioticReference MIC (µg/mL)
Derivative 5aStaphylococcus aureusGram-positive4Ciprofloxacin0.25-1
Derivative 5bEscherichia coliGram-negative32Ciprofloxacin0.015-0.125
Derivative 6aCandida albicansFungus16Amphotericin B0.25-1

Note: The presented data is for novel pyridyl-2-amidrazone incorporated isatin Mannich bases and is intended for comparative purposes of pyridine derivatives' potential.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation and comparison of novel compounds. Below are the protocols for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (Fluorescence-Based)

This protocol provides a general framework for determining the in vitro potency of a test compound against a specific kinase.

1. Reagent Preparation:

  • Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

  • Kinase and Substrate: Dilute the target kinase and its corresponding biotinylated peptide substrate to their final desired concentrations in the kinase buffer.

  • Test Compound: Prepare a serial dilution of the test compound in DMSO.

  • ATP Solution: Prepare ATP at the desired concentration in kinase buffer.

2. Assay Procedure:

  • Add the kinase, substrate, and test compound at various concentrations to the wells of a 384-well plate.

  • Initiate the kinase reaction by adding the ATP solution to each well.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction by adding a stop solution containing EDTA.

  • Add detection reagents (e.g., a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated acceptor fluorophore for TR-FRET).

  • Incubate for 60 minutes at room temperature to allow for binding.

  • Measure the signal (e.g., fluorescence) using a microplate reader. The signal is proportional to the kinase activity.

3. Data Analysis:

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2][3][4][5]

1. Cell Seeding:

  • Culture the desired cancer cell line in appropriate media.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test compound in the cell culture medium.

  • Remove the existing medium from the wells and add the medium containing the test compound. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plate for 48-72 hours.

3. MTT Addition and Formazan Solubilization:

  • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][4]

4. Absorbance Measurement and Data Analysis:

  • Measure the absorbance at 570 nm using a microplate reader.[1][4]

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value from the dose-response curve.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[6][7][8][9]

1. Preparation of Inoculum and Compound:

  • Prepare a standardized suspension of the test microorganism in a suitable broth (e.g., Mueller-Hinton Broth).[7]

  • Prepare serial two-fold dilutions of the test compound in the broth in a 96-well microtiter plate.[7]

2. Inoculation and Incubation:

  • Inoculate each well with the standardized microorganism suspension.[7]

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[7]

  • Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 16-24 hours.[6]

3. MIC Determination:

  • After incubation, visually inspect the wells for turbidity, which indicates microbial growth.[7]

  • The MIC is the lowest concentration of the compound at which there is no visible growth.[7]

Visualizing the Mechanism: Signaling Pathways and Workflows

Understanding the mechanism of action of these novel compounds requires visualizing their interaction with cellular machinery. The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by 2-aminopyridine derivatives and a general experimental workflow.

ALK_Signaling_Pathway Ligand Ligand ALK ALK Receptor Ligand->ALK Activation GRB2 GRB2/SOS ALK->GRB2 PI3K PI3K ALK->PI3K JAK JAK ALK->JAK Inhibitor 2-Aminopyridine Derivative Inhibitor->ALK Inhibition RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation PLK4_Signaling_Pathway PLK4 PLK4 STIL STIL/SAS-6 PLK4->STIL Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest PLK4->Cell_Cycle_Arrest Inhibitor Aminopyrimidine Derivative Inhibitor->PLK4 Inhibition Inhibitor->Cell_Cycle_Arrest Centriole_Dup Centriole Duplication STIL->Centriole_Dup Genomic_Instability Genomic Instability & Tumorigenesis Centriole_Dup->Genomic_Instability G1_S_Transition G1/S Phase Transition G1_S_Transition->PLK4 Activation Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Experimental_Workflow Start Compound Synthesis (this compound as scaffold) Screening Biological Screening Start->Screening Kinase_Assay Kinase Inhibition Assay (IC50) Screening->Kinase_Assay Cytotoxicity_Assay Cytotoxicity Assay (MTT, IC50) Screening->Cytotoxicity_Assay Antimicrobial_Assay Antimicrobial Assay (MIC) Screening->Antimicrobial_Assay Data_Analysis Data Analysis & Comparison Kinase_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

References

Safety Operating Guide

Safe Disposal of 2-Bromo-6-methylpyridin-4-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Bromo-6-methylpyridin-4-amine. Adherence to these protocols is critical for researchers, scientists, and drug development professionals to minimize risks and comply with regulatory standards.

Immediate Safety and Hazard Information

This compound is a hazardous substance and all materials contaminated with it must be treated as hazardous waste.[1][2] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

Hazard Identification:

Based on GHS classifications, this compound presents the following hazards[3]:

GHS Hazard CodeDescriptionClassification
H302Harmful if swallowedAcute toxicity, oral
H312Harmful in contact with skinAcute toxicity, dermal
H315Causes skin irritationSkin corrosion/irritation
H319Causes serious eye irritationSerious eye damage/eye irritation
H332Harmful if inhaledAcute toxicity, inhalation
H335May cause respiratory irritationSpecific target organ toxicity, single exposure

Personal Protective Equipment (PPE):

When handling this compound, appropriate personal protective equipment must be worn at all times to minimize exposure.[2]

PPE ItemSpecification
GlovesChemically resistant gloves (e.g., nitrile rubber)
Eye ProtectionSafety glasses with side-shields or chemical splash goggles
Body ProtectionLaboratory coat
Respiratory ProtectionUse in a well-ventilated area or chemical fume hood.[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all federal, state, and local regulations.[2]

1. Waste Identification and Segregation:

  • Characterize the Waste: All waste containing this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, vials, absorbent materials), must be classified as hazardous chemical waste.[1][2][4]

  • Segregate Incompatibles: This compound must be disposed of as halogenated organic waste. Store waste containing this compound separately from incompatible materials, such as strong oxidizing agents and strong acids, to prevent violent reactions.[2][4]

2. Containerization and Labeling:

  • Use a Compatible Container: Collect all this compound waste in a designated, leak-proof, and chemically compatible container with a secure screw-top cap.[2][4]

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.[2][4] Do not use abbreviations.

3. Waste Accumulation and Storage:

  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[2][4] This area should be under the control of laboratory personnel and away from normal lab activities.

  • Secure Containment: Keep the waste container securely closed at all times, except when adding waste.[2] It is best practice to use a secondary container to capture any potential leaks or spills.[2]

  • Adhere to Limits: Be aware of and adhere to regulations regarding the maximum amount of hazardous waste that can be accumulated and the time frame for its removal from the laboratory.

4. Final Disposal Procedure:

  • Professional Disposal: Do not attempt to neutralize or dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4]

  • Incineration: The standard and recommended method of disposal for pyridine-based waste is high-temperature incineration.

  • Documentation: Maintain accurate records of the amount of waste generated and its disposal date.

Spill and Decontamination Procedures:

  • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. Collect the contaminated absorbent material and place it in the designated hazardous waste container.

  • Large Spills: In the event of a large spill, immediately evacuate the area and contact your institution's EHS department.[1]

  • Empty Containers: An empty container that has held this compound must be properly decontaminated before being disposed of as regular trash. This typically involves rinsing the container multiple times with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response start Start: Handling This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_gen Waste Generated (residue, contaminated items) ppe->waste_gen classify Classify as Hazardous Waste waste_gen->classify segregate Segregate from Incompatibles (e.g., strong oxidizers) classify->segregate container Use Designated, Labeled, Leak-Proof Container segregate->container store Store in Satellite Accumulation Area container->store contact_ehs Contact EHS or Licensed Contractor store->contact_ehs incinerate Professional Disposal (e.g., Incineration) contact_ehs->incinerate Arrange Pickup document Document Waste Disposal incinerate->document end End document->end spill Spill Occurs small_spill Small Spill: Absorb with inert material spill->small_spill Small large_spill Large Spill: Evacuate & Call EHS spill->large_spill Large small_spill->container

Caption: Decision-making workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.